molecular formula C6H14O8S2 B1682457 Treosulfan CAS No. 299-75-2

Treosulfan

Número de catálogo: B1682457
Número CAS: 299-75-2
Peso molecular: 278.3 g/mol
Clave InChI: YCPOZVAOBBQLRI-WDSKDSINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Treosulfan (CAS 299-75-2), a bifunctional alkylating agent, is a prodrug structurally related to busulfan and is a valuable compound in oncological and transplantation research . Its primary research value lies in its use as a conditioning agent prior to allogeneic hematopoietic stem cell transplantation (HSCT), where it exhibits potent myeloablative and immunosuppressive properties . Under physiological conditions, this compound undergoes non-enzymatic conversion into active epoxy derivatives, specifically monoepoxybutane (MEB) and L-diepoxybutane (L-DEB) . These active metabolites function as DNA alkylating agents, forming intra- and interstrand cross-links that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells . This mechanism of action is central to its research applications for studying DNA damage response and the elimination of malignant and healthy hematopoietic cells to create a "clean slate" for engraftment in transplant models . Pharmacokinetic studies in patients have shown that this compound has a mean terminal half-life of approximately 1.7 hours and a mean volume of distribution of about 41 liters, with a median clearance of 10.8 L/h/m², although it exhibits wide interindividual variability . Its cytotoxicity and immunosuppressive effects make it a key tool for investigating novel conditioning regimens and overcoming limitations of other alkylating agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

[(2S,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPOZVAOBBQLRI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O8S2
Record name TREOSULPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026173
Record name Treosulfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Treosulphan is an odorless white crystalline powder. (NTP, 1992)
Record name TREOSULPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name TREOSULPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

299-75-2
Record name TREOSULPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Treosulfan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Treosulfan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Treosulfan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Treosulfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Treosulfan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TREOSULFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO61ER3EPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TREOSULFAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6963
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216 °F (NTP, 1992)
Record name TREOSULPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21136
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Treosulfan: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent used as a conditioning treatment prior to allogeneic hematopoietic stem cell transplantation (alloHSCT).[1] It is a prodrug that, under physiological conditions, converts to reactive epoxide intermediates which exert cytotoxic effects through DNA alkylation.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Properties and Structure

This compound, with the IUPAC name (2S,3S)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate, is a white to off-white crystalline powder.[1][4] Its chemical structure is characterized by a butane (B89635) backbone with two hydroxyl groups and two methanesulfonate (B1217627) esters. The stereochemistry of the chiral carbons is crucial for its biological activity.

PropertyValueReferences
IUPAC Name (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate
Synonyms L-Threitol-1,4-bis(methanesulfonate), Dihydroxybusulfan, Ovastat, Treosulphan, NSC-39069
Chemical Formula C₆H₁₄O₈S₂
Molecular Weight 278.29 g/mol
Melting Point 101.5-105 °C (214.7-221.0 °F)
Solubility Water: Soluble (7% m/v), ≥100 mg/mL at 66 °F. DMSO: 100 mg/mL.
Stability Slowly hydrolyzes at pH 7.5 and 77°F. Stable in acidic conditions.

Chemical Structure of this compound

Treosulfan_Structure cluster_this compound This compound C1 CH₂ C2 CH C1->C2 O1 O C1->O1 C3 CH C2->C3 O3 OH C2->O3 C4 CH₂ C3->C4 O4 OH C3->O4 O2 O C4->O2 S1 S O1->S1 S2 S O2->S2 O5 O S1->O5 O6 O S1->O6 CH3_1 CH₃ S1->CH3_1 O7 O S2->O7 O8 O S2->O8 CH3_2 CH₃ S2->CH3_2

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is a prodrug that is pharmacologically inactive. Under physiological conditions (pH > 5 and body temperature), it undergoes a non-enzymatic conversion to its active epoxide metabolites. This process involves a sequential intramolecular nucleophilic substitution.

The primary active metabolites are (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). These highly reactive epoxides function as bifunctional alkylating agents. They form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) residues, leading to the formation of DNA interstrand cross-links. This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Treosulfan_MOA This compound This compound (Prodrug) EBDM (2S,3S)-1,2-epoxybutane-3,4-diol- 4-methanesulfonate (S,S-EBDM) (Active Metabolite) This compound->EBDM Non-enzymatic conversion (Physiological pH & Temp) DEB (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) (Active Metabolite) EBDM->DEB Non-enzymatic conversion DNA DNA EBDM->DNA Alkylation DEB->DNA Alkylation Crosslink DNA Interstrand Cross-linking DNA->Crosslink Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound from L-Tartaric Acid

A common and efficient method for the synthesis of this compound starts from L-tartaric acid. The following is a representative protocol synthesized from patent literature.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

  • To a suspension of L-tartaric acid in methanol (B129727), add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the mixture until a clear solution is obtained.

  • Neutralize the reaction with anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain dimethyl 2,3-O-isopropylidene-L-tartrate as a colorless oil.

Step 2: Reduction to (2S,3S)-2,3-O-Isopropylidene-L-threitol

  • Prepare a suspension of lithium aluminium hydride (LAH) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0°C.

  • Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same solvent to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield (2S,3S)-2,3-O-isopropylidene-L-threitol.

Step 3: Mesylation to (2S,3S)-2,3-O-Isopropylidene-L-threitol-1,4-bis(methanesulfonate)

  • Dissolve (2S,3S)-2,3-O-isopropylidene-L-threitol in dichloromethane (B109758) (DCM) and cool to 0°C.

  • Add triethylamine (B128534) or pyridine (B92270) as a base.

  • Slowly add methanesulfonyl chloride to the solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a few hours and then allow it to warm to room temperature.

  • Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 4: Deprotection to this compound

  • Dissolve the (2S,3S)-2,3-O-isopropylidene-L-threitol-1,4-bis(methanesulfonate) in a mixture of methanol and concentrated hydrochloric acid or formic acid.

  • Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Synthesis_Workflow Start L-Tartaric Acid Step1 Protection & Esterification Start->Step1 Intermediate1 Dimethyl 2,3-O-isopropylidene-L-tartrate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 (2S,3S)-2,3-O-Isopropylidene-L-threitol Step2->Intermediate2 Step3 Mesylation Intermediate2->Step3 Intermediate3 (2S,3S)-2,3-O-Isopropylidene-L-threitol- 1,4-bis(methanesulfonate) Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity.

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetone/di-isopropyl ether, methanol).

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.

  • Hot filter the solution to remove insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is suitable for the quantification of this compound and its epoxy metabolites in biological matrices after derivatization.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., dinitrobiphenyl).

    • Add a 10% solution of sodium diethyldithiocarbamate (B1195824) to derivatize this compound and its epoxy metabolites.

    • Vortex the mixture and allow it to react.

    • Extract the derivatized compounds with a suitable organic solvent (e.g., a mixture of dichloromethane and acetonitrile).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of this compound and its metabolites.

  • Sample Preparation:

    • To an acidified plasma sample (100 µL), add an isotope-labeled internal standard.

    • Precipitate proteins by adding methanol.

    • Centrifuge the sample and dilute the supernatant with an acidic solution (e.g., 3% formic acid).

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 column.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The provided experimental protocols for synthesis, purification, and analysis offer a valuable resource for researchers and drug development professionals working with this important chemotherapeutic agent. The presented information is crucial for ensuring the quality, purity, and proper handling of this compound in both research and clinical settings.

References

Treosulfan as a prodrug and its activation pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Treosulfan as a Prodrug and its Activation Pathway

Executive Summary

This compound is a bifunctional alkylating agent utilized as a conditioning regimen prior to allogeneic hematopoietic stem cell transplantation (alloHSCT).[1][2] Structurally related to busulfan, this compound distinguishes itself by functioning as a pharmacologically inactive prodrug.[3][4] Its cytotoxic and immunosuppressive properties are conferred by its active metabolites, which are generated through a spontaneous, non-enzymatic conversion process dependent on physiological conditions.[5] This guide provides a detailed examination of this compound's activation pathway, the mechanism of action of its active forms, and the experimental methodologies used to characterize these processes.

This compound: The Prodrug Concept

This compound ((2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate) is administered in an inactive form. Unlike many chemotherapeutic agents that require enzymatic activation, typically in the liver, this compound's conversion to its cytotoxic derivatives occurs spontaneously in the aqueous environment of the bloodstream and tissues. This activation is highly sensitive to physiological pH and temperature.

The Activation Pathway: A Spontaneous Two-Step Conversion

Under physiological conditions (pH 7.4 and 37°C), this compound undergoes a sequential, two-step intramolecular nucleophilic substitution, described as an intramolecular Williamson reaction, to form two highly reactive epoxide metabolites.

  • Step 1: Formation of the Monoepoxide Intermediate. this compound first converts to the active monoepoxide intermediate, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM).

  • Step 2: Formation of the Diepoxide. The monoepoxide (S,S-EBDM) is subsequently converted into the final active diepoxide, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).

These epoxy derivatives are the ultimate effectors of this compound's therapeutic action. The conversion process is a critical determinant of the drug's pharmacokinetics and efficacy.

Treosulfan_Activation_Pathway This compound This compound ((2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate) EBDM S,S-EBDM (Monoepoxide) ((2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate) This compound->EBDM Step 1: Spontaneous Intramolecular Reaction (pH & Temp Dependent) DEB S,S-DEB (Diepoxide) ((2S,3S)-1,2:3,4-diepoxybutane) EBDM->DEB Step 2: Spontaneous Intramolecular Reaction DNA_Alkylation DNA Alkylation & Inter/Intrastrand Cross-linking EBDM->DNA_Alkylation DEB->DNA_Alkylation

Figure 1: this compound Activation Pathway

Mechanism of Action of Active Metabolites

The epoxide metabolites, S,S-EBDM and S,S-DEB, are potent bifunctional alkylating agents. Their high reactivity stems from the strained epoxide rings, which are susceptible to nucleophilic attack. The primary cellular target is DNA.

The mechanism proceeds as follows:

  • DNA Alkylation: The epoxides form covalent bonds with nucleophilic sites on DNA bases.

  • Cross-Linking: This bonding results in the formation of both intra- and interstrand DNA cross-links.

  • Cellular Disruption: These cross-links physically obstruct the separation of DNA strands, which is essential for DNA replication and transcription.

  • Apoptosis Induction: The extensive DNA damage overwhelms cellular repair mechanisms, activating the DNA damage response (DDR) pathway, which leads to cell cycle arrest and ultimately programmed cell death (apoptosis).

This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells and malignant cells, which underpins its use as a myeloablative conditioning agent.

Quantitative Data

The activation and disposition of this compound are characterized by specific kinetic and pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValuePatient PopulationReference
Terminal Half-life (t½)~2 hoursGeneral
1.8 hoursGeneral
Volume of Distribution (Vd)20-47 LGeneral
~41 LGeneral
Clearance (CL)150-300 mL/minGeneral
10.8 L/h/m² (Median)Thalassemia Major
Area Under the Curve (AUC)1326 mgh/L (Median)Thalassemia Major (14 g/m²/day)
1639 ± 237 mg/LhPediatric (14 g/m²/day)
4800 mg*h/LTarget for successful pediatric transplant
Unchanged in Urine14-40% of dose within 24hGeneral
~42% of dose within 24hGeneral
Table 2: Kinetic Data for this compound Activation
ConditionParameterValueReference
Non-borate buffersRate Constant (kobs)log(kobs) = -7.48 + 0.96 pH
pH 7.4, 37°CActivation ModelFirst-order reactions for TREO → S,S-EBDM → S,S-DEB
Temperature EffectConversion Rate17% increase in rate constant per 1°C increase
In vitro activationTime for 100% activation24 hours at 37°C

Experimental Protocols

Characterizing the stability, activation, and cytotoxicity of this compound requires specific handling and analytical methods due to its inherent instability under physiological conditions.

Protocol: this compound Stability and Sample Handling

This protocol is essential for accurate pharmacokinetic analysis.

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Short-Term Storage/Processing: For immediate processing or storage up to 8 hours, samples can be kept at -20°C.

  • Long-Term Storage: For storage longer than 8 hours, samples must be acidified to prevent spontaneous degradation of this compound.

    • Add 50 µL of 0.35 M citric acid per 1 mL of whole blood or plasma.

    • Verify pH is lowered sufficiently (e.g., to pH 4.5-4.6).

    • Store acidified samples at -20°C or lower. Acidified plasma samples are stable for at least 6 months at -20°C.

  • Plasma Separation: Centrifuge blood samples (e.g., 4000 x g for 10 minutes) to separate plasma.

  • Sample Preparation for Analysis: To halt the reaction at the time of analysis, add citric acid to non-acidified samples. To precipitate proteins, add methanol.

Figure 2: Workflow for Biological Sample Handling
Protocol: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HL-60, K562, LNCaP, DU145) in appropriate media (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Drug Preparation and Activation:

    • Option A (Freshly Prepared): Prepare a stock solution of this compound in complete cell culture media. Add various concentrations (e.g., 0.5 µM to 500 µM) directly to the cells.

    • Option B (Pre-activated): To test the fully activated drug, pre-incubate the this compound solution in complete media for 24 hours at 37°C before adding it to the cells. This ensures complete conversion to the active epoxides.

  • Cell Treatment: Seed cells in 96-well plates. Add the prepared this compound solutions to achieve the desired final concentrations. Include untreated control wells.

  • Incubation: Incubate the treated cells for specified time points (e.g., 24, 48 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the WST-1 assay.

    • Add WST-1 reagent to each well.

    • Incubate for a specified time (e.g., 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine parameters like the IC₅₀.

Protocol: Kinetic Analysis of this compound Conversion

This protocol determines the rate of this compound's conversion to its metabolites.

  • Reaction Setup: Incubate a known concentration of this compound (e.g., 200 µM) in a buffered solution (e.g., phosphate-buffered saline, PBS) at a constant pH (e.g., 7.2 or 7.4) and temperature (37°C).

  • Time-Point Sampling: Collect aliquots (e.g., 40 µL) from the reaction mixture at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Quenching: Immediately stop the conversion in each aliquot by adding a quenching agent, such as a citric acid solution (e.g., 10 µL of 50-75 mM citric acid), to lower the pH.

  • Sample Preparation: Add an internal standard (e.g., codeine) and precipitate proteins if necessary (e.g., with methanol).

  • Quantification: Analyze the concentration of remaining this compound in each sample using a validated analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot will be linear. Calculate the first-order rate constant (k) from the slope of the line (slope = -k).

Conclusion

This compound's unique activation pathway, which is spontaneous and non-enzymatic, sets it apart from other alkylating agents. Its conversion to the highly reactive epoxides S,S-EBDM and S,S-DEB is critically dependent on physiological pH and temperature. These metabolites exert a potent cytotoxic effect through DNA alkylation and cross-linking, leading to apoptosis. A thorough understanding of this activation mechanism, supported by robust pharmacokinetic data and precise experimental protocols, is fundamental for optimizing its clinical use, particularly in the context of personalized dosing strategies for hematopoietic stem cell transplantation.

References

In-depth literature review on Treosulfan's applications in oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Treosulfan in Oncology

Introduction

This compound is a bifunctional alkylating agent, structurally related to busulfan (B1668071), that serves as a cornerstone in modern oncological treatment, particularly as a conditioning agent prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] Initially developed for the treatment of ovarian cancer, its application has significantly expanded due to its favorable toxicity profile compared to traditional myeloablative agents.[3][4] As a prodrug, this compound is converted into active epoxide compounds that exert cytotoxic and immunosuppressive effects, making it a valuable component of conditioning regimens for both malignant and non-malignant hematological diseases in adult and pediatric populations.[5] This technical guide provides a comprehensive review of this compound's mechanism of action, pharmacokinetics, clinical applications, and safety profile, with a focus on its role in conditioning therapy for HSCT.

Mechanism of Action

This compound is a water-soluble, pharmacologically inactive prodrug. Its cytotoxic activity is dependent on its spontaneous, non-enzymatic conversion under physiological pH and temperature into active epoxide metabolites: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate and L-diepoxybutane. These highly reactive epoxides function as alkylating agents, forming covalent bonds and creating intra- and interstrand cross-links in the DNA of rapidly dividing cells. This DNA damage disrupts normal cellular functions, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Beyond its cytotoxic effects on malignant cells, this compound possesses potent immunosuppressive properties. It depletes hematopoietic progenitor cells, T-lymphocytes, and Natural Killer (NK) cells, which is critical for preventing graft rejection and graft-versus-host disease (GVHD) in the context of allo-HSCT. This dual mechanism of myeloablation and immunosuppression allows it to effectively clear bone marrow space for the engraftment of donor stem cells.

G cluster_activation Activation Pathway cluster_cellular_effect Cellular Mechanism Prodrug This compound (Inactive Prodrug) Conversion Spontaneous, pH-dependent Non-Enzymatic Conversion Prodrug->Conversion Metabolites Active Epoxide Metabolites (L-diepoxybutane) Conversion->Metabolites DNA Cellular DNA Metabolites->DNA Interacts with Alkylation DNA Alkylation & Inter/Intra-strand Cross-linking DNA->Alkylation Disruption Disruption of DNA Replication & Transcription Alkylation->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously, with peak plasma levels reached at the end of the infusion. It exhibits a short terminal half-life of approximately 2 hours. A significant portion of the unchanged drug (14-40%) is excreted in the urine within 24 hours. Pharmacokinetic studies have revealed wide interindividual variability in key parameters such as Area Under the Curve (AUC) and clearance (CL), with coefficients of variation reported as high as 64% and 68%, respectively. This variability does not appear to be consistently explained by demographic or biochemical factors, although some studies suggest that lower clearance rates may be associated with poorer overall survival. Unlike busulfan, routine therapeutic drug monitoring for this compound is not standard practice, though its high pharmacokinetic variability suggests it could be an area for future optimization.

ParameterValuePatient PopulationReference
Terminal Half-life (t½) ~2 hoursAdults with solid tumors & Thalassemia patients
Clearance (CL) Median: 10.8 L/h/m²Thalassemia patients undergoing HSCT
AUC (14 g/m² dose) Median: 1,326 mg*h/LThalassemia patients undergoing HSCT
AUC (10 g/m² dose) 977 ± 182 µg·ml⁻¹·hAdults with advanced solid tumors
AUC (8 g/m² dose) 708 ± 168 µg·ml⁻¹·hAdults with advanced solid tumors
Urinary Excretion 14-40% (unchanged drug in 24h)Adults with advanced solid tumors
Interindividual Variability (CV%) in AUC 64%Thalassemia patients undergoing HSCT

Table 1: Summary of Key Pharmacokinetic Parameters of this compound.

Clinical Applications and Efficacy

The primary application of this compound in oncology is as a reduced-toxicity conditioning (RTC) agent for allo-HSCT. It is frequently used in combination with fludarabine (B1672870) (Treo/Flu), and sometimes with other agents like thiotepa (B1682881) or low-dose total body irradiation (TBI). This approach offers a balance between a potent anti-neoplastic effect and a more favorable safety profile compared to standard myeloablative conditioning (MAC) regimens.

Hematological Malignancies

This compound-based regimens are effective in treating various hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and Acute Lymphoblastic Leukemia (ALL). A pivotal Phase III clinical trial directly compared a Treo/Flu regimen to a standard Busulfan/Flu regimen in adult patients with AML or MDS at increased risk for standard conditioning. The study demonstrated that this compound was non-inferior to busulfan. Furthermore, the this compound arm showed favorable outcomes in secondary endpoints, including non-relapse mortality (NRM) and graft-versus-host disease-free, relapse-free survival (GRFS).

Trial / StudyIndicationRegimen2-Year Overall Survival2-Year Non-Relapse Mortality (NRM)2-Year Relapse IncidenceReference
Phase III RCT (MC-FludT.13/L) Final Analysis AML / MDSThis compound + Fludarabine64%12.0%22.0%
Busulfan + Fludarabine51%20.4%25.2%
Phase II Long-Term Follow-up Hematological MalignanciesThis compound + Fludarabine41.7% (at 12 years)22.5% (at 12 years)44.5% (at 12 years)
Retrospective Analysis (GETH-TC) Malignant Diseases (Pediatric)This compound-based61% (5-year OS)15% (at 2 years)25% (at 2 years)

Table 2: Comparative Efficacy of this compound-Based Conditioning in Hematological Malignancies.

Pediatric Oncology

This compound is increasingly used in pediatric HSCT for both malignant and non-malignant diseases due to its reduced toxicity profile, which is particularly beneficial for younger patients who are more susceptible to long-term side effects from traditional conditioning agents. Studies in children with primary immunodeficiencies and hematological cancers have shown high rates of engraftment and overall survival with this compound-based, radiation-free regimens.

Experimental Protocols: Treo/Flu Conditioning Regimen

A widely adopted protocol involves the combination of this compound and Fludarabine. While specific dosing can vary based on the trial and patient population (e.g., age, disease), a representative regimen is detailed below.

Patient Population: Adult and pediatric patients with malignant or non-malignant diseases eligible for allo-HSCT.

Conditioning Regimen Protocol:

  • This compound: Administered intravenously at a dose of 10 g/m²/day to 14 g/m²/day for three consecutive days (e.g., Day -6 to Day -4). The infusion is typically given over 2 hours.

  • Fludarabine: Administered intravenously at a dose of 30 mg/m²/day for five consecutive days (e.g., Day -6 to Day -2).

  • Stem Cell Infusion: Allogeneic hematopoietic stem cells are infused on Day 0.

Supportive Care:

  • GVHD Prophylaxis: A standard approach includes a calcineurin inhibitor (e.g., tacrolimus) combined with methotrexate (B535133) administered on days +1, +3, +6, and +11 post-transplant.

  • Infection Prophylaxis: Patients receive prophylactic antimicrobial, antiviral, and antifungal agents according to institutional guidelines.

G cluster_pre_hct Pre-Transplant Phase cluster_hct Transplant Phase cluster_post_hct Post-Transplant Phase Screening Patient Screening & Eligibility Assessment Conditioning Conditioning Regimen Screening->Conditioning Treo This compound (e.g., Days -6 to -4) Conditioning->Treo Flu Fludarabine (e.g., Days -6 to -2) Conditioning->Flu HSCT HSCT (Day 0) Conditioning->HSCT Prophylaxis GVHD Prophylaxis (e.g., Tacrolimus + MTX) HSCT->Prophylaxis Followup Follow-up & Monitoring (Engraftment, Chimerism, Toxicity, Relapse) Prophylaxis->Followup

Figure 2: Standard Workflow for a this compound-Based HSCT Protocol.

Toxicity Profile

This compound is generally considered a reduced-toxicity agent, though it is associated with a range of adverse effects. The most common toxicities include infections, myelosuppression, nausea, stomatitis (inflammation of the mouth lining), vomiting, and diarrhea. A significant advantage of this compound over busulfan is a lower incidence of severe complications such as veno-occlusive disease (VOD) of the liver.

However, studies have highlighted a distinct gonadal toxicity profile. Compared to busulfan, this compound appears to cause milder testicular toxicity, possibly by sparing spermatogonial stem cells. In contrast, it induces severe and often irreversible ovarian toxicity, leading to a significant reduction in primordial follicles.

Adverse EventFrequency / SeverityNotesReference
Infections CommonMost frequent side effect reported in clinical trials.
Myelosuppression Expected on-target effectLeads to anemia, neutropenia, and thrombocytopenia.
Stomatitis / Mucositis CommonInflammation of the oral mucosa.
Nausea and Vomiting CommonManaged with standard antiemetic therapy.
Veno-occlusive Disease (VOD) Low IncidenceSignificantly lower risk compared to busulfan-based regimens.
Skin Toxicity CommonOften manageable.
Ovarian Toxicity Severe and PermanentCauses irreversible reduction of primordial follicles.
Testicular Toxicity Milder than BusulfanMay spare spermatogonial stem cells.
Secondary Malignancy Risk FactorAs an alkylating agent, it can cause acute myeloid leukemia.

Table 3: Summary of this compound Toxicity Profile.

Conclusion

This compound has firmly established itself as a critical component of conditioning therapy for allogeneic hematopoietic stem cell transplantation. Its dual myeloablative and immunosuppressive actions, combined with a favorable toxicity profile—notably a lower risk of VOD compared to busulfan—make it an attractive option for a wide range of patients, including the elderly, those with comorbidities, and pediatric populations. Clinical data, including a large Phase III trial, support its efficacy and safety in treating hematological malignancies. While its high pharmacokinetic variability and specific gonadal toxicity warrant further investigation and careful patient counseling, this compound represents a significant advancement in reducing transplant-related mortality and improving outcomes for patients undergoing HSCT. Future research may focus on personalized dosing strategies based on therapeutic drug monitoring to further optimize its clinical benefits.

References

Early-Stage Research on Treosulfan for Non-Malignant Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and clinical application of Treosulfan for the treatment of various non-malignant diseases. This compound, a bifunctional alkylating agent, is increasingly utilized as a conditioning agent in hematopoietic stem cell transplantation (HSCT) due to its favorable toxicity profile compared to traditional myeloablative regimens.[1][2][3] This document summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a prodrug that is spontaneously converted under physiological conditions into its active epoxide metabolites.[4][5] As an alkylating agent, its primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on DNA, leading to intra- and inter-strand cross-links. This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells, making it a suitable agent for conditioning prior to HSCT. Furthermore, this compound exhibits significant immunosuppressive properties, which are crucial for preventing graft rejection and graft-versus-host disease (GVHD).

Application in Non-Malignant Diseases

Hematopoietic cell transplantation is a curative therapy for many non-malignant disorders. However, conventional myeloablative conditioning regimens are associated with high rates of transplant-related mortality (TRM), especially in patients with co-morbidities. This compound-based regimens have emerged as a safer and effective alternative, demonstrating successful engraftment with reduced toxicity in a variety of non-malignant conditions.

Primary Immunodeficiencies (PIDs)

This compound, in combination with fludarabine (B1672870) and sometimes alemtuzumab, has shown excellent results in pediatric patients with PIDs. Studies have reported high overall survival rates and good immune reconstitution with this regimen.

Bone Marrow Failure Syndromes

For patients with inherited bone marrow failure disorders such as Fanconi anemia, Shwachman-Diamond syndrome, and Diamond-Blackfan anemia, this compound-based conditioning has been shown to be effective in establishing donor engraftment with a low toxicity profile and excellent disease-free survival. The reduced toxicity is particularly beneficial in these patient populations, who are often more susceptible to the side effects of conventional chemotherapy.

Hemoglobinopathies

Beta-Thalassemia: this compound-based conditioning has been explored as a safer alternative to busulfan-containing regimens in patients with beta-thalassemia, a population at high risk for veno-occlusive disease. Studies have shown high rates of overall and thalassemia-free survival. Pharmacokinetic studies suggest that this compound exposure levels can predict treatment outcomes, indicating the potential for therapeutic drug monitoring to optimize efficacy.

Sickle Cell Disease (SCD): In children with SCD, a this compound-based conditioning regimen has been shown to be a safe and effective alternative to busulfan-based regimens, leading to high rates of engraftment and survival with low regimen-related toxicity.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key studies investigating this compound-based conditioning in non-malignant diseases.

Table 1: Outcomes of this compound-Based Conditioning in Primary Immunodeficiencies

Study (Year)Patient CohortConditioning RegimenOverall Survival (OS)Event-Free Survival (EFS)Acute GVHD (Grade II-IV)Chronic GVHD
Slatter et al. (2018)160 children with PIDThis compound, Fludarabine, Alemtuzumab83%-46% (all grades), 9% (>grade II)-
Dalla Via et al. (2021)3 adult patients with PIDThis compound, Fludarabine, Alemtuzumab100%-0%-

Table 2: Outcomes of this compound-Based Conditioning in Bone Marrow Failure Syndromes

Study (Year)Patient CohortConditioning RegimenOverall Survival (OS)Disease-Free Survival (DFS)Acute GVHD (Grade III-IV)Chronic GVHD
Burroughs et al. (2014)31 patients with various non-malignant diseases (including Fanconi Anemia)This compound, Fludarabine ± Thymoglobulin90% (at 2 years)-10%21%
Panjwani et al. (2016)14 patients with marrow failure disordersThis compound, Fludarabine ± Thymoglobulin93% (at 3 years)---

Table 3: Outcomes of this compound-Based Conditioning in Hemoglobinopathies

Study (Year)Patient CohortConditioning RegimenOverall Survival (OS)Thalassemia-Free/Disease-Free Survival (TFS/DFS)Graft FailureTRM
Caocci et al. (2008)20 patients with Thalassemia MajorThis compound, Thiotepa, Fludarabine95% (at 2 years)85% (at 2 years)11%5%
Mathew et al. (2023)77 patients with Beta-Thalassemia MajorThis compound, Fludarabine, Thiotepa~90% (at 1 year for high exposure group)~97% (at 1 year for high exposure group)Lower in high exposure groupLower in high exposure group
Cappelli et al. (2015)15 children with SCDThis compound, Thiotepa, Fludarabine100% (at 7 years)93% (at 7 years)6.7%0%
Cseh et al. (2023)162 pediatric patients with SCDThis compound, Fludarabine99.3% (at 2 years)---

Experimental Protocols

Representative Clinical Trial Protocol for Non-Malignant Diseases

This section details a common experimental protocol for HSCT using a this compound-based conditioning regimen, synthesized from multiple reported studies.

  • Patient Eligibility: Patients diagnosed with a non-malignant disease curable by allogeneic HSCT, with a suitable HLA-matched related or unrelated donor.

  • Conditioning Regimen:

    • This compound: 14 g/m² administered as a daily intravenous infusion over 2-3 hours on days -6 through -4 (total dose of 42 g/m²).

    • Fludarabine: 30 mg/m² administered as a daily intravenous infusion over 1 hour on days -6 through -2 (total dose of 150 mg/m²).

    • Thymoglobulin (Rabbit Anti-thymocyte Globulin): Often included for unrelated donor transplants to reduce the risk of GVHD, administered at a total dose of 6 mg/kg over days -4 to -2.

  • Hematopoietic Stem Cell Infusion: Performed on day 0.

  • GVHD Prophylaxis: A combination of a calcineurin inhibitor (e.g., tacrolimus) and methotrexate (B535133) is a common prophylactic regimen.

    • Tacrolimus: Initiated on day -2 with the dose adjusted to maintain target trough levels.

    • Methotrexate: Administered on days +1, +3, +6, and +11.

  • Supportive Care: Includes antimicrobial prophylaxis, nutritional support, and regular monitoring for viral reactivation.

  • Engraftment and Chimerism Monitoring:

    • Neutrophil and platelet counts are monitored daily to determine engraftment.

    • Chimerism analysis of peripheral blood is performed at regular intervals post-transplant to assess the proportion of donor cells.

  • Toxicity and Outcome Assessment:

    • Regimen-related toxicities are graded using standard criteria.

    • The incidence and severity of acute and chronic GVHD are assessed.

    • Long-term follow-up is conducted to determine overall survival, event-free survival, and disease-specific outcomes.

Visualizations

Signaling Pathway of this compound

Treosulfan_Mechanism cluster_activation Activation cluster_cellular_effects Cellular Effects This compound This compound (Prodrug) Epoxides Active Epoxide Metabolites (S,S-EBDM, S,S-DEB) This compound->Epoxides Spontaneous Conversion DNA Nuclear DNA Epoxides->DNA Alkylation Crosslinking DNA Inter- and Intra-strand Cross-links DNA->Crosslinking Replication_Transcription_Block Blockage of DNA Replication & Transcription Crosslinking->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for HSCT with this compound Conditioning

HSCT_Workflow Patient_Screening Patient Screening & Eligibility Assessment Conditioning This compound-Based Conditioning Regimen (Days -6 to -2) Patient_Screening->Conditioning HSC_Infusion Hematopoietic Stem Cell Infusion (Day 0) Conditioning->HSC_Infusion GVHD_Prophylaxis GVHD Prophylaxis (e.g., Tacrolimus, Methotrexate) Conditioning->GVHD_Prophylaxis Post_Transplant_Monitoring Post-Transplant Monitoring (Engraftment, Chimerism, Toxicity) HSC_Infusion->Post_Transplant_Monitoring GVHD_Prophylaxis->Post_Transplant_Monitoring Long_Term_Followup Long-Term Follow-up (Survival, Disease Status) Post_Transplant_Monitoring->Long_Term_Followup

Caption: A typical workflow for HSCT using this compound.

Logical Relationship of this compound Conditioning and Outcomes

Treosulfan_Outcomes cluster_effects Primary Effects cluster_outcomes Clinical Outcomes Treosulfan_Regimen This compound-Based Conditioning Myeloablation Myeloablation Treosulfan_Regimen->Myeloablation Immunosuppression Immunosuppression Treosulfan_Regimen->Immunosuppression Low_TRM Low Transplant-Related Mortality Treosulfan_Regimen->Low_TRM Reduced Toxicity Engraftment Successful Engraftment Myeloablation->Engraftment Immunosuppression->Engraftment Low_GVHD Reduced Incidence/ Severity of GVHD Immunosuppression->Low_GVHD High_Survival Improved Survival Engraftment->High_Survival Low_GVHD->High_Survival Low_TRM->High_Survival

Caption: Relationship between this compound and clinical outcomes.

References

Treosulfan: A Technical Guide to its Myeloablative and Immunosuppressive Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent increasingly utilized as a core component of conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] Structurally related to busulfan (B1668071), this compound distinguishes itself through a favorable toxicity profile, particularly reduced rates of hepatic and pulmonary complications.[3][4] This guide provides a comprehensive overview of this compound's mechanism of action, clinical applications, and the experimental protocols that underpin its clinical use.

This compound is a water-soluble prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites.[5] These metabolites exert potent cytotoxic effects through DNA alkylation, leading to the myeloablative and immunosuppressive activity required for successful donor stem cell engraftment. Its efficacy has been demonstrated in both malignant and non-malignant hematological disorders, positioning it as a valuable alternative to traditional conditioning agents, especially in pediatric and elderly patient populations or those with comorbidities.

Mechanism of Action: Myeloablation and Immunosuppression

This compound's therapeutic effects are rooted in its non-enzymatic conversion to highly reactive epoxide intermediates: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and L-diepoxibutane (S,S-DEB). This conversion is pH and temperature-dependent.

The primary mechanism involves the alkylation of DNA by these active epoxides. They form covalent bonds with nucleophilic sites on DNA, leading to the formation of intra- and inter-strand cross-links. This extensive DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells, which explains its potent myeloablative properties.

Beyond its myeloablative capacity, this compound exhibits significant immunosuppressive effects. It effectively depletes host immune cells, including T-lymphocytes and NK cells, which is crucial for preventing graft rejection. Preclinical studies in mice have shown that this compound is more effective at depleting splenic B and T cells compared to busulfan and cyclophosphamide. This profound immunosuppression creates a receptive environment for the engraftment of donor hematopoietic stem cells.

Treosulfan_Mechanism_of_Action This compound Mechanism of Action This compound This compound (Prodrug) Conversion Spontaneous Conversion (Physiological pH and Temperature) This compound->Conversion Administration Epoxides Active Epoxide Metabolites (S,S-EBDM, S,S-DEB) Conversion->Epoxides Alkylation DNA Alkylation (Intra- and Inter-strand cross-links) Epoxides->Alkylation DNA Cellular DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis Myeloablation Myeloablation (Depletion of Hematopoietic Stem Cells) Apoptosis->Myeloablation Immunosuppression Immunosuppression (Depletion of T- and B-lymphocytes) Apoptosis->Immunosuppression

Figure 1: this compound's conversion to active metabolites and subsequent DNA alkylation leading to myeloablation and immunosuppression.

Clinical Applications and Efficacy

This compound is primarily used in combination with other agents, most commonly fludarabine (B1672870), in conditioning regimens for allo-HSCT. This combination has been investigated in a range of hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as non-malignant disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from various clinical trials investigating this compound-based conditioning regimens.

Table 1: Efficacy of this compound-Based Conditioning Regimens in Hematological Malignancies

Study/TrialPatient PopulationNConditioning RegimenMedian Follow-up (months)Overall Survival (OS)Event-Free Survival (EFS) / Progression-Free Survival (PFS)Non-Relapse Mortality (NRM)Relapse Incidence (RI)
AlloTreo Phase 2Hematological Diseases108This compound (42 g/m²) + Fludarabine14441.7% (at 12 years)31.7% (at 12 years)22.5% (at 12 years)44.5% (at 12 years)
Phase 2 (MDS)Myelodysplastic Syndromes52This compound (42 g/m²) + Fludarabine2447% (at 2 years)43% (at 2 years)19-20% (at 1 year)-
Phase 3 (vs. Busulfan)AML/MDS (older/comorbid)570This compound vs. Busulfan + Fludarabine3666.8% vs 56.3%59.5% vs 49.7%14.2% vs 21.0%-
FT14 Interim AnalysisAML in CR162This compound (42 g/m²) + Fludarabine12-88% (Leukemia-Free Survival)-"very low"
US Phase 2AML/MDS60This compound (36-42 g/m²) + Fludarabine22-58% (at 2 years)8% (at 2 years)33% (at 2 years)

Table 2: Efficacy of this compound-Based Conditioning in Non-Malignant Diseases

Study/TrialPatient PopulationNConditioning RegimenMedian Follow-up (months)Overall Survival (OS)Event-Free Survival (EFS)Graft Failure
Prospective Multi-Center TrialNon-Malignant Diseases31This compound (42 g/m²) + Fludarabine ± Thymoglobulin2490% (at 2 years)-0% (primary)
Phase 2 (vs. Busulfan)Pediatric Non-Malignant101This compound vs. Busulfan + Fludarabine>1296.1% vs 88.0%-21.6% vs 4%

Table 3: Toxicity Profile of this compound-Based Regimens

Study/TrialGrade ≥ 3 MucositisGrade ≥ 3 Hepatic Toxicity (e.g., VOD)Acute GvHD (Grade II-IV)Chronic GvHD
AlloTreo Phase 2Not specifiedNot specified27.8%40.7% (at 12 years)
Phase 2 (MDS)"very low"4% (moderate VOD)--
Prospective Multi-Center Trial10%0%62%21% (at 2 years)
US Phase 2Not specifiedNot specified--

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for this compound-based conditioning regimens.

Clinical Trial Protocol: this compound/Fludarabine Conditioning for Allo-HSCT

This protocol is a composite based on several published phase II and III trials.

  • Patient Selection:

    • Inclusion Criteria: Patients with hematological malignancies (e.g., AML, MDS) or non-malignant diseases requiring allo-HSCT. Age and comorbidity scores (e.g., HCT-CI) are often used for stratification.

    • Exclusion Criteria: Severe organ dysfunction (cardiac, pulmonary, hepatic, renal) not related to the underlying disease, active uncontrolled infections, and poor performance status.

  • Conditioning Regimen:

    • This compound Administration: Intravenous (IV) infusion of 10-14 g/m²/day for three consecutive days (typically days -6 to -4 or -4 to -2) prior to stem cell infusion (Day 0). The total dose is usually 30-42 g/m².

    • Fludarabine Administration: IV infusion of 30 mg/m²/day for five consecutive days (typically days -6 to -2).

    • Additional Immunosuppression: For unrelated donor transplants, anti-thymocyte globulin (ATG) may be administered to further reduce the risk of graft-versus-host disease (GvHD). A common dose is 10 mg/kg over 2-3 days.

  • Hematopoietic Stem Cell Infusion:

    • Donor stem cells (from peripheral blood, bone marrow, or cord blood) are infused on Day 0.

  • GvHD Prophylaxis:

    • A combination of a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) and a short course of methotrexate (B535133) is standard.

  • Supportive Care:

    • Prophylaxis against bacterial, viral, and fungal infections.

    • Monitoring of blood counts, organ function, and for signs of toxicity and GvHD.

Experimental_Workflow Typical this compound/Fludarabine Conditioning Workflow cluster_pre_transplant Pre-Transplant Conditioning cluster_transplant Transplantation cluster_post_transplant Post-Transplant Day_neg6 Day -6 Day_neg5 Day -5 Day_neg4 Day -4 Day_neg3 Day -3 Day_neg2 Day -2 Day_neg1 Day -1 Day_0 Day 0 Stem Cell Infusion Day_neg1->Day_0 Treo This compound (14g/m²) Flu Fludarabine (30mg/m²) ATG ATG (for unrelated donor) GvHD_proph GvHD Prophylaxis Start (e.g., Cyclosporine A) Post_Tx Monitoring & Supportive Care (Engraftment, Toxicity, GvHD) Day_0->Post_Tx

Figure 2: A generalized experimental workflow for a this compound and fludarabine-based conditioning regimen.
In Vitro and Preclinical Protocols

Preclinical studies are essential for elucidating the mechanisms of action and differential toxicity of conditioning agents.

  • In Vitro Cytotoxicity Assays:

    • Cell Lines: Hematopoietic cell lines (e.g., HL-60, K562) are cultured under standard conditions.

    • Drug Preparation: this compound is pre-incubated at 37°C for 24 hours to ensure complete activation to its epoxide metabolites.

    • Treatment: Cells are exposed to varying concentrations of activated this compound.

    • Viability Assessment: Cell viability is measured using assays such as MTT or trypan blue exclusion after a defined incubation period.

  • Animal Models for Myeloablation and Immunosuppression:

    • Animal Strain: BALB/c mice are commonly used.

    • Drug Administration: Mice are treated with myeloablative, sublethal doses of this compound (e.g., 3 x 1000 mg/kg intraperitoneally).

    • Myeloablation Assessment: Bone marrow cellularity is assessed at different time points post-treatment. Colony-forming unit (CFU) assays for granulocyte-macrophages (CFU-GM) are performed on marrow cells to quantify hematopoietic progenitor function.

    • Immunosuppression Assessment: Spleens are harvested, and splenocytes are analyzed by flow cytometry to determine the depletion of B and T cell populations. T-cell responsiveness to allogeneic stimuli can be assessed in mixed lymphocyte reactions.

Conclusion

This compound has emerged as a cornerstone of modern conditioning regimens for allo-HSCT. Its dual myeloablative and immunosuppressive properties, coupled with a favorable safety profile, make it a versatile agent for a broad spectrum of patients. The extensive clinical data, summarized herein, demonstrates its efficacy in achieving durable engraftment and favorable long-term outcomes. The provided experimental protocols offer a framework for further research into optimizing its use and exploring novel combinations. As our understanding of its pharmacokinetics and pharmacodynamics continues to grow, this compound is poised to play an even more significant role in improving the safety and success of hematopoietic stem cell transplantation.

References

Cellular Uptake and Intracellular Fates of Treosulfan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treosulfan, a bifunctional alkylating agent, serves as a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to its active epoxy metabolites. These highly reactive species are central to its cytotoxic and myeloablative effects, primarily through the alkylation of DNA. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake of this compound and its metabolites, their principal intracellular targets, and the subsequent molecular signaling pathways that determine the cellular fate. While the primary mechanism of action through DNA damage is well-established, this document also explores evidence for other potential intracellular interactions and outlines the experimental methodologies employed to elucidate these processes. Quantitative data from published studies are summarized to provide a comparative perspective.

Introduction

This compound (L-threitol-1,4-bismethanesulfonate) is increasingly utilized as a conditioning agent in hematopoietic stem cell transplantation (HSCT) due to its favorable toxicity profile compared to traditional alkylating agents like busulfan.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical transformation into reactive epoxide metabolites, namely (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).[3][4] Understanding the mechanisms by which this compound and its active metabolites enter cells and interact with intracellular components is critical for optimizing its clinical application and developing novel therapeutic strategies.

Cellular Uptake and Transport

The precise mechanism of this compound's entry into cells has not been definitively elucidated through direct experimental studies. However, indirect evidence suggests that the parent compound, being hydrophilic, likely crosses biological membranes with relative ease.[5] This is supported by its pharmacokinetic properties, including observed tubular reabsorption following glomerular filtration, which implies efficient membrane passage. It is hypothesized that cellular uptake occurs primarily through passive diffusion , driven by the concentration gradient between the extracellular and intracellular environments. There is currently no direct evidence to suggest the involvement of specific active transport proteins in the uptake of this compound.

The active epoxy metabolites, being smaller and highly reactive molecules, are also presumed to readily diffuse across cellular membranes. Their high reactivity, however, suggests that their intracellular distribution and target engagement are likely rapid and localized.

Intracellular Activation and Metabolites

This compound itself is a pharmacologically inactive prodrug. Its activation is a spontaneous, non-enzymatic process that is dependent on physiological pH and temperature. This conversion occurs sequentially, first forming a monoepoxide intermediate and subsequently the more reactive L-diepoxybutane (DEB).

Figure 1. Intracellular activation pathway of this compound.

Intracellular Targets

The primary intracellular target of this compound's active epoxy metabolites is DNA . Other potential intracellular targets, such as proteins, are also recognized.

DNA Alkylation and Cross-Linking

The electrophilic epoxide groups of the active metabolites react with nucleophilic sites on DNA bases, leading to DNA alkylation. As bifunctional agents, they can react with two different sites, resulting in the formation of both intrastrand and interstrand DNA cross-links . These cross-links are highly cytotoxic as they physically obstruct essential cellular processes like DNA replication and transcription.

Protein Adducts

The reactive epoxy metabolites of this compound can also form covalent adducts with cellular proteins. While a comprehensive proteomic analysis of this compound-induced protein adducts is not yet available, studies have identified adducts with hemoglobin. Specifically, N-terminal valine adducts in hemoglobin have been characterized and are utilized as biomarkers to monitor patient exposure to the active metabolites of this compound. The broader implications of protein adduction on cellular function and potential off-target effects remain an area for further investigation.

Signaling Pathways and Cellular Responses

The extensive DNA damage induced by this compound's metabolites triggers a cascade of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts and cross-links activates the DNA Damage Response (DDR) pathway. This complex signaling network is initiated by sensor proteins that recognize DNA lesions. While the specific involvement of key DDR kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) in the response to this compound-induced damage has not been directly elucidated, their activation is a hallmark of the response to DNA cross-linking agents. Activation of these kinases leads to the phosphorylation of a multitude of downstream targets that coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.

Figure 2. Overview of this compound-induced cellular response.

Apoptosis Signaling Pathway

This compound-induced apoptosis has been shown to proceed through the activation of key effector molecules. In acute myeloid leukemia (AML) cells, treatment with this compound leads to:

  • Activation and membrane translocation of Protein Kinase C delta (PKC-δ) .

  • Proteolytic activation of Caspase-3 , a critical executioner caspase in the apoptotic cascade.

The activation of Caspase-3 signifies the commitment of the cell to undergo apoptosis, leading to the cleavage of various cellular substrates and the characteristic morphological changes of programmed cell death.

Apoptosis_Pathway This compound This compound Metabolites PKC_delta_inactive Inactive PKC-δ This compound->PKC_delta_inactive Induces PKC_delta_active Active PKC-δ (translocated to membrane) PKC_delta_inactive->PKC_delta_active Activation Procaspase3 Pro-caspase-3 PKC_delta_active->Procaspase3 Contributes to Caspase3 Active Caspase-3 Procaspase3->Caspase3 Proteolytic Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. This compound-induced apoptosis signaling pathway.

Quantitative Data

Quantitative data on the cellular uptake and intracellular concentrations of this compound and its metabolites are limited. However, pharmacokinetic studies in patients have provided valuable information on plasma concentrations and clearance rates.

ParameterValuePatient PopulationReference
This compound Pharmacokinetics
Terminal Half-life~2 hoursPediatric and Adult
Volume of Distribution20-47 LAdult
Clearance150-300 mL/minAdult
Metabolite Plasma Concentrations
S,S-EBDM (Monoepoxide)~100-fold lower than this compoundPediatric
S,S-DEB (Diepoxide)Below detection limit (< 0.8 μM)Pediatric
Biomarker of Exposure
N-terminal valine adducts (pyr-Val)Mean increase: 245.3 ± 89.6 pmol/g globinTransplant Recipients
N-terminal valine adducts (THB-Val)Mean increase: 210 ± 78.5 pmol/g globinTransplant Recipients

Experimental Protocols

General Protocol for In Vitro Cellular Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound. Specific details may need to be optimized for different cell lines and experimental questions.

Cellular_Uptake_Workflow A Seed cells in multi-well plates B Incubate cells with varying concentrations of this compound A->B C Wash cells to remove extracellular drug B->C D Lyse cells to release intracellular contents C->D E Quantify intracellular this compound and/or metabolites (e.g., by LC-MS/MS) D->E F Normalize to cell number or protein concentration E->F

Figure 4. Experimental workflow for a cellular uptake assay.

Methodology:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and proliferate overnight.

  • Drug Incubation: Treat cells with various concentrations of this compound for defined periods.

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.

  • Quantification: Analyze the cell lysates to quantify the intracellular concentration of this compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

  • Normalization: Normalize the quantified intracellular drug concentration to the cell number or total protein concentration in each sample to account for variations in cell density.

General Protocol for Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins that are covalently modified by this compound's reactive metabolites.

Protein_Adduct_Workflow A Treat cells or protein extract with this compound B Isolate proteins A->B C Proteolytic digestion (e.g., with trypsin) B->C D Analyze peptides by LC-MS/MS C->D E Database search to identify peptides with mass shifts corresponding to adduction D->E F Identify adducted proteins and modification sites E->F

Figure 5. Workflow for identifying protein adducts.

Methodology:

  • Treatment: Incubate cultured cells or a protein extract with this compound to allow for the formation of protein adducts.

  • Protein Isolation: Isolate the total protein from the treated sample.

  • Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software should be configured to search for peptides with specific mass shifts corresponding to the addition of the this compound metabolites.

  • Identification: Identify the proteins and specific amino acid residues that have been modified.

Conclusion and Future Directions

The cytotoxic effects of this compound are primarily mediated by its active epoxy metabolites, which cause extensive DNA damage, leading to cell cycle arrest and apoptosis. While DNA is the main intracellular target, the formation of protein adducts has also been observed and warrants further investigation to understand their potential contribution to the drug's overall mechanism of action and toxicity profile. The cellular uptake of this compound is thought to occur via passive diffusion, although direct experimental confirmation is needed.

Future research should focus on:

  • Elucidating the precise cellular uptake mechanisms of this compound and its metabolites.

  • Conducting comprehensive proteomic studies to identify the full spectrum of intracellular protein targets.

  • Further dissecting the downstream signaling pathways activated by this compound-induced cellular stress.

  • Determining the quantitative binding affinities of the epoxy metabolites to their various intracellular targets.

A deeper understanding of these molecular processes will be invaluable for the rational design of improved therapeutic regimens and for predicting patient responses to this compound-based therapies.

References

Initial Investigations into Treosulfan Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treosulfan, a prodrug of a bifunctional alkylating agent, is a cornerstone in conditioning regimens for allogeneic hematopoietic stem cell transplantation and shows efficacy in the treatment of various malignancies, including ovarian cancer.[1][2] As with all chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. This technical guide synthesizes the current understanding of the potential mechanisms underlying this compound resistance. Drawing parallels from the well-characterized resistance pathways of structurally similar alkylating agents like busulfan (B1668071) and melphalan, this document explores the probable molecular adaptations that may contribute to a this compound-resistant phenotype. Key areas of investigation include the role of the cellular detoxification system, alterations in DNA repair pathways, and the evasion of apoptosis. This guide also provides detailed experimental protocols and conceptual workflows to facilitate further research into this critical area of oncology.

Introduction to this compound and its Mechanism of Action

This compound is a water-soluble prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, primarily L-diepoxybutane (DEB) and its monoepoxide intermediate.[3] These highly reactive epoxides function as alkylating agents, forming covalent bonds with nucleophilic sites on DNA. This leads to the formation of DNA monoadducts and, crucially, interstrand cross-links.[3] These cross-links impede DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, which accounts for this compound's cytotoxic effects.[3] Unlike its structural analog busulfan, this compound's metabolism is not significantly dependent on enzymatic conjugation with glutathione (B108866) (GSH), a key distinction that may influence its resistance profile.

Putative Mechanisms of this compound Resistance

While direct research on acquired this compound resistance is limited, studies on analogous alkylating agents, particularly busulfan, provide a strong foundation for hypothesizing the likely mechanisms. Evidence of cross-resistance between busulfan and this compound further supports this correlative approach.

Alterations in Drug Metabolism and Efflux

A notable characteristic of this compound is its apparent resistance to detoxification via glutathione conjugation. This suggests that upregulation of glutathione S-transferases (GSTs), a common resistance mechanism for busulfan, may not be a primary driver of this compound resistance. However, the potential involvement of other cellular detoxification pathways cannot be entirely ruled out.

Although not yet demonstrated for this compound, ATP-binding cassette (ABC) transporters are well-known mediators of multidrug resistance, actively effluxing a wide range of chemotherapeutic agents from cancer cells. The role of these transporters in potential this compound resistance remains an open area for investigation.

Enhanced DNA Repair

Given that this compound's cytotoxicity is mediated by DNA damage, it is highly probable that cancer cells can develop resistance by upregulating their DNA repair capacity. Several DNA repair pathways are implicated in the removal of alkylating agent-induced DNA lesions:

  • Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky DNA adducts, including the types of lesions induced by alkylating agents.

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of DNA double-strand breaks, which can be a consequence of interstrand cross-links.

  • Base Excision Repair (BER): This pathway is involved in the repair of smaller DNA base modifications.

An upregulation of the genes and proteins involved in these pathways could lead to more efficient removal of this compound-induced DNA damage, thereby mitigating its cytotoxic effects.

Evasion of Apoptosis

The ultimate fate of a cancer cell treated with this compound is the induction of apoptosis. Consequently, alterations in apoptotic signaling pathways are a likely mechanism of resistance. Research on busulfan-resistant leukemia cell lines has revealed a constitutive upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., BCL-XL, BCL2) and a downregulation of pro-apoptotic proteins (e.g., BIK, BNIP3). A similar mechanism is plausible for this compound resistance.

Furthermore, studies have shown that this compound-induced apoptosis in acute myeloid leukemia (AML) cells is associated with the activation of Protein Kinase C (PKC). Inhibition of PKC has been demonstrated to reduce this compound-induced apoptosis, suggesting that modulation of this signaling pathway could also contribute to a resistant phenotype.

Data on Cross-Resistance and Differential Cytotoxicity

The following table summarizes in vitro cytotoxicity data for this compound and Busulfan across a panel of pediatric tumor cell lines, highlighting the observed cross-resistance.

Cell Line Type50% Growth Inhibition (IC50) - this compound (µmol/L)50% Growth Inhibition (IC50) - Busulfan (µmol/L)Relative Sensitivity
Leukemia0.73 - 2.812.81 - >5,000Most Sensitive
Ewing TumorData not specifiedData not specifiedSecond Most Sensitive
NeuroblastomaData not specifiedData not specifiedLess Sensitive
Osteosarcoma608>5,000Most Resistant

Data adapted from a study on pediatric tumor cell lines, demonstrating that cell lines with inherent resistance to busulfan also exhibit resistance to this compound.

Experimental Protocols for Investigating this compound Resistance

The following are detailed methodologies for key experiments that can be employed to investigate the mechanisms of this compound resistance.

Development of this compound-Resistant Cell Lines
  • Cell Culture: Begin with a this compound-sensitive cancer cell line of interest. Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial 50% inhibitory concentration (IC50) of this compound for the parental cell line.

  • Stepwise Dose Escalation: Expose the cells to a low concentration of this compound (e.g., the IC10 or IC20).

  • Recovery and Re-treatment: Allow the surviving cells to recover and repopulate. Once the culture has reached approximately 80% confluency, passage the cells and re-treat them with a slightly higher concentration of this compound.

  • Iterative Selection: Repeat the recovery and re-treatment cycle, gradually increasing the concentration of this compound over several months.

  • Confirmation of Resistance: Periodically, perform dose-response assays on the treated cell population and compare the IC50 to that of the parental cell line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.

  • Clonal Isolation: Once a resistant population is established, single-cell cloning can be performed to isolate and expand clonal populations of resistant cells for further characterization.

Gene Expression Analysis of Resistant vs. Sensitive Cells
  • RNA Extraction: Isolate total RNA from both the this compound-resistant and the parental (sensitive) cell lines using a commercially available RNA extraction kit.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a standard RNA-Seq library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Next-Generation Sequencing (NGS): Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the resistant cells compared to the sensitive cells.

    • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched biological pathways in the differentially expressed genes.

Immunoblotting for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the this compound-resistant and sensitive cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis-related proteins of interest (e.g., Bcl-2, BAX, cleaved caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the protein expression levels between the resistant and sensitive cells.

Visualizing Potential Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual frameworks for this compound resistance mechanisms and the experimental workflow for their investigation.

Treosulfan_Resistance_Pathways cluster_drug_interaction Cellular Drug Interaction cluster_resistance_mechanisms Potential Resistance Mechanisms This compound This compound Active Epoxides Active Epoxides This compound->Active Epoxides Spontaneous Conversion DNA Damage DNA Damage Active Epoxides->DNA Damage Alkylation Apoptosis Apoptosis DNA Damage->Apoptosis Triggers Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Drug_Efflux->Active Epoxides Reduces Intracellular Concentration DNA_Repair Enhanced DNA Repair (NER, HR, NHEJ, BER) DNA_Repair->DNA Damage Repairs Lesions Apoptosis_Evasion Evasion of Apoptosis (↑Bcl-2, ↓BAX) Apoptosis_Evasion->Apoptosis Inhibits

Caption: Putative mechanisms of cellular resistance to this compound.

Experimental_Workflow Start Start with Sensitive Cell Line Develop_Resistant_Line Develop this compound-Resistant Cell Line (Dose Escalation) Start->Develop_Resistant_Line Characterize_Resistance Characterize Resistance Phenotype (IC50 Shift) Develop_Resistant_Line->Characterize_Resistance Comparative_Analysis Comparative Analysis (Resistant vs. Sensitive) Characterize_Resistance->Comparative_Analysis Gene_Expression Gene Expression Profiling (RNA-Seq) Comparative_Analysis->Gene_Expression Protein_Expression Protein Expression Analysis (Immunoblotting, Proteomics) Comparative_Analysis->Protein_Expression Functional_Assays Functional Assays (DNA Repair, Apoptosis) Comparative_Analysis->Functional_Assays Identify_Mechanisms Identify Key Resistance Mechanisms Gene_Expression->Identify_Mechanisms Protein_Expression->Identify_Mechanisms Functional_Assays->Identify_Mechanisms Validate_Targets Validate Therapeutic Targets Identify_Mechanisms->Validate_Targets

Caption: Workflow for investigating this compound resistance mechanisms.

Conclusion and Future Directions

The investigation into the mechanisms of this compound resistance is still in its nascent stages. However, by drawing logical parallels with other alkylating agents, particularly busulfan, we can delineate a clear path for future research. The key areas of focus should be the comprehensive analysis of DNA repair pathways, the intricate signaling networks governing apoptosis, and the potential role of drug efflux pumps. The development and characterization of this compound-resistant cell lines are paramount to these efforts. A deeper understanding of these resistance mechanisms will be instrumental in devising strategies to overcome them, such as the co-administration of agents that inhibit specific DNA repair proteins or modulate apoptotic pathways, ultimately leading to improved therapeutic outcomes for patients.

References

Methodological & Application

Application Notes and Protocols: Treosulfan-Based Conditioning Regimen for Allogeneic HSCT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent increasingly utilized as a conditioning agent prior to allogeneic hematopoietic stem cell transplantation (HSCT).[1] As a prodrug, this compound is converted in the body to its active epoxide metabolites, which exert cytotoxic effects by cross-linking DNA, particularly in rapidly dividing cells like those in the bone marrow.[1][2] This mechanism, combined with its immunosuppressive properties, facilitates the engraftment of donor stem cells.[2]

Compared to traditional myeloablative agents like busulfan, this compound-based regimens have demonstrated a favorable toxicity profile, with a reduced risk of severe complications such as veno-occlusive disease (VOD).[3] This has led to its growing adoption, especially for pediatric patients and adults with comorbidities who may not be eligible for standard myeloablative conditioning. These notes provide an overview of common this compound-based conditioning protocols, a summary of clinical trial data, and detailed methodologies for key experimental procedures.

Data Presentation

The following tables summarize quantitative data from key clinical trials evaluating this compound-based conditioning regimens in various patient populations.

Table 1: this compound/Fludarabine Conditioning for Hematologic Malignancies

Study/TrialPatient PopulationNConditioning RegimenMedian Follow-up (months)Overall Survival (OS)Event-Free Survival (EFS)/Progression-Free Survival (PFS)Non-Relapse Mortality (NRM)/Transplant-Related Mortality (TRM)Acute GvHD (Grade II-IV)Chronic GvHD
Beelen et al. (Phase III)AML/MDS (elderly/comorbid)476This compound + Fludarabine vs. Busulfan + FludarabineNot SpecifiedImproved with this compoundImproved with this compound12.0% (24 months)52.0%Not Specified
Casper et al. (2004)Various Hematologic Malignancies (not eligible for standard conditioning)30This compound (30 g/m²) + Fludarabine (150 mg/m²)2273% (estimated)49% (estimated)Not Specified14% (Grade III-IV)39%
Burkhardt et al. (Phase I/II)High-Risk Hematologic Malignancies60This compound (36-42 g/m²) + Fludarabine (150 mg/m²)22Not Specified58% (2 years)5% (Day 100), 8% (2 years)Not SpecifiedNot Specified
"AlloTreo" (Phase II)Hematological Diseases108This compound (42 g/m²) + Fludarabine14841.7% (12 years)31.7% (12 years)22.5% (12 years)27.8%40.7% (12 years)

Table 2: this compound-Based Conditioning for Non-Malignant Diseases

Study/TrialPatient PopulationNConditioning RegimenMedian Follow-up (years)Overall Survival (OS)Event-Free Survival (EFS)Transplant-Related Mortality (TRM)Acute GvHD (Grade II-IV)Chronic GvHD
Prospective Multicenter TrialNon-Malignant Diseases31This compound (42 g/m²) + Fludarabine (150 mg/m²) ± Thymoglobulin290% (2 years)Not Specified0% (Day 100)62%21% (2 years)
Retrospective Analysis (EBMT)Children with Non-Malignant Diseases316This compound-basedNot Specified83%76%Not SpecifiedNot SpecifiedNot Specified
Multicenter ExperienceChildren with Chronic Granulomatous Disease (CGD)Not SpecifiedThis compound-basedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified12% (Grade III-IV)Not Specified
Prospective Phase II TrialMarrow Failure Disorders14This compound (42 g/m²) + Fludarabine (150 mg/m²) ± Thymoglobulin392.8% (13/14 patients)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: this compound and Fludarabine (Treo/Flu) Conditioning Regimen

This protocol is a common backbone for both malignant and non-malignant diseases.

1. Patient Eligibility and Evaluation:

  • Confirm diagnosis and indication for allogeneic HSCT.

  • Assess organ function (cardiac, pulmonary, renal, hepatic) and performance status.

  • For elderly patients or those with comorbidities, assess using a comorbidity index (e.g., HCT-CI).

2. Dosing and Administration:

  • Fludarabine: Administer intravenously at a dose of 30 mg/m²/day for 5 consecutive days (e.g., Days -6 to -2).

  • This compound: Administer intravenously over 2 hours on Days -6, -5, and -4.

    • Dose for Adults and Children >1 year: 14 g/m²/day (total dose: 42 g/m²).

    • Dose for Children 3-12 months: 12 g/m²/day (total dose: 36 g/m²).

    • Dose for Children ≤3 months: 10 g/m²/day (total dose: 30 g/m²).

  • Note: Fludarabine is typically administered prior to this compound.

3. Supportive Care:

  • Administer antiemetics as per institutional guidelines.

  • Provide hydration to ensure adequate renal function.

  • Implement antimicrobial prophylaxis (antibacterial, antifungal, antiviral) according to institutional protocols.

  • Consider pentamidine (B1679287) for PCP prophylaxis.

4. GvHD Prophylaxis:

  • A common regimen is a combination of a calcineurin inhibitor (e.g., tacrolimus) and methotrexate.

  • For unrelated donor transplants, consider the addition of anti-T-lymphocyte globulin (ATLG) or alemtuzumab.

5. Stem Cell Infusion:

  • Infuse hematopoietic stem cells on Day 0.

Protocol 2: this compound, Fludarabine, and Thiotepa (Treo/Flu/Thio) Conditioning

This regimen may be considered to enhance myeloablation and donor chimerism.

1. Dosing and Administration:

  • Fludarabine and this compound: Administer as described in Protocol 1.

  • Thiotepa: Administer at a dose of 10 mg/kg (or 7 mg/kg if <12 kg) on Day -3, divided into two doses.

Protocol 3: this compound and Melphalan (B128) (Treo/Mel) Conditioning

This is another myeloablative option.

1. Dosing and Administration:

  • This compound: Administer 12 g/m² intravenously over 2 hours on Days -5, -4, and -3.

  • Melphalan: Administer 140 mg/m² intravenously over 30 minutes on Day -2.

  • Supportive Care: Oral cryotherapy (ice chips) is recommended starting 15 minutes before and during the melphalan infusion to reduce mucositis.

Visualizations

Signaling Pathway: Mechanism of Action of this compound```dot

Treosulfan_Mechanism cluster_prodrug Systemic Circulation cluster_activation Metabolic Activation (Spontaneous) cluster_cellular Target Cell (e.g., Hematopoietic Stem Cell) This compound This compound Epoxide_Metabolites Active Epoxide Metabolites This compound->Epoxide_Metabolites Non-enzymatic conversion DNA DNA Epoxide_Metabolites->DNA Alkylation DNA_Crosslink DNA Intra/Interstrand Cross-links DNA->DNA_Crosslink Formation of Replication_Block Replication/Transcription Blockade DNA_Crosslink->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Caption: General experimental workflow for allogeneic HSCT.

Logical Relationship: Decision Factors for this compound Regimen

Decision_Tree cluster_factors Key Decision Factors cluster_regimens Potential Regimen Components Patient Patient with HSCT Indication Disease Disease Type Patient->Disease Age_Comorbidity Age & Comorbidity Patient->Age_Comorbidity Donor Donor Type Patient->Donor TreoFlu Treo + Flu Disease->TreoFlu Malignant or Non-Malignant TreoFluThio Treo + Flu + Thiotepa Disease->TreoFluThio High-Risk Malignancy/ Need for enhanced myeloablation Age_Comorbidity->TreoFlu Elderly or Comorbidities Present Add_ATG Add ATG/ Alemtuzumab Donor->Add_ATG Unrelated or Mismatched Donor

Caption: Factors influencing this compound regimen selection.

References

Application Notes and Protocols for Treosulfan and Fludarabine Conditioning Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Treosulfan in combination with Fludarabine (B1672870) as a conditioning regimen for hematopoietic stem cell transplantation (HSCT). The information is compiled from various clinical studies and is intended to guide research and development efforts.

Introduction

The combination of this compound and Fludarabine has emerged as a well-tolerated and effective reduced-toxicity conditioning (RTC) regimen for allogeneic HSCT.[1][2] this compound, a prodrug of a bifunctional alkylating agent, exhibits potent myeloablative and immunosuppressive activity with a favorable safety profile, particularly with reduced organ toxicity compared to traditional alkylating agents like busulfan.[1][3][4] Fludarabine, a purine (B94841) analog, provides profound immunosuppression, crucial for preventing graft rejection. This combination has been investigated in a range of hematologic malignancies and non-malignant diseases in both adult and pediatric populations.

Mechanism of Action

This compound is a water-soluble prodrug that spontaneously converts under physiological conditions to its active epoxide derivatives, primarily monoepoxide and diepoxybutane. These epoxides act as alkylating agents, inducing DNA cross-links and subsequent apoptosis, particularly in rapidly dividing cells like hematopoietic stem cells. Fludarabine, on the other hand, is a purine analog that inhibits DNA synthesis and repair mechanisms, augmenting the cytotoxic effect of this compound and providing potent immunosuppression to facilitate donor engraftment.

G cluster_this compound This compound Pathway cluster_fludarabine Fludarabine Pathway This compound This compound (Prodrug) Epoxides Active Epoxides This compound->Epoxides Non-enzymatic conversion DNA_Damage DNA Damage Epoxides->DNA_Damage DNA Alkylation & Cross-linking Apoptosis Apoptosis of Hematopoietic Cells DNA_Damage->Apoptosis Fludarabine Fludarabine DNA_Repair_Inhibition Inhibition of DNA Repair Fludarabine->DNA_Repair_Inhibition DNA_Repair_Inhibition->DNA_Damage

Simplified diagram of the combined mechanism of action.

Clinical Data Summary

The following tables summarize quantitative data from key clinical trials investigating the this compound and Fludarabine conditioning regimen across different patient populations and diseases.

Table 1: Outcomes in Adult Patients with Hematologic Malignancies
Study PopulationNMedian Age (years)Conditioning RegimenEngraftment Rate2-Year Overall Survival (OS)2-Year Relapse-Free Survival (RFS)Non-Relapse Mortality (NRM) at 2 YearsReference
AML, ALL, MDS6046This compound (12-14 g/m²) + Fludarabine (150 mg/m²)100%-58%8%
AML/MDS (ineligible for MAC)570-This compound + Fludarabine vs. Busulfan + Fludarabine-72.7%65.7%-
MDS4550This compound (42 g/m²) + Fludarabine (150 mg/m²)98%-71% (at 1 year)15% (at 1 year)
High-Risk Hematologic Malignancies4648This compound + Fludarabine96%51%38%15%
AML (CR1)6240-65This compound (14 g/m²) + Fludarabine (150 mg/m²)High-88% (at 1 year)-
Table 2: Outcomes in Pediatric Patients
Study PopulationNMedian Age (years)Conditioning RegimenEngraftment RateOverall Survival (OS)Key OutcomesReference
Hematologic Malignancies70-This compound (BSA-adapted) + Fludarabine (150 mg/m²) ± Thiotepa-83% (at 3 years)3-year NRM: 3.1%, 3-year Relapse Incidence: 21.7%
Primary Immunodeficiency (PID)1601.36This compound + Fludarabine ± Alemtuzumab99.4%83%Low incidence of severe aGVHD (9%)
Table 3: Outcomes in Patients with Non-Malignant Diseases
Study PopulationNMedian Age (years)Conditioning RegimenEngraftment Rate2-Year Overall Survival (OS)Key OutcomesReference
Various Non-Malignant Diseases31-This compound (42 g/m²) + Fludarabine (150 mg/m²) ± Thymoglobulin100%90%Day 100 TRM: 0%
Hemophagocytic Lymphohistiocytosis (HLH)19-This compound + Fludarabine + Alemtuzumab ± Thiotepa100%100%Favorable toxicity profile

Experimental Protocols

The following are generalized protocols for the administration of this compound and Fludarabine conditioning. Dosing and schedules may vary based on institutional guidelines, patient characteristics (age, disease, performance status), and donor type.

Standard Adult Protocol (Malignant Diseases)

This protocol is based on regimens used in several clinical trials for adults with hematologic malignancies.

Patient Eligibility:

  • Diagnosis of a hematologic malignancy requiring allogeneic HSCT.

  • Adequate organ function (renal, hepatic, cardiac, and pulmonary).

  • Informed consent.

Conditioning Regimen Workflow:

G Day_m7 Day -7 Day_m6 Day -6 Day_m5 Day -5 Flu_m6 Fludarabine 30 mg/m² Day_m6->Flu_m6 Treo_m6 This compound 14 g/m² Day_m6->Treo_m6 Day_m4 Day -4 Flu_m5 Fludarabine 30 mg/m² Day_m5->Flu_m5 Treo_m5 This compound 14 g/m² Day_m5->Treo_m5 Day_m3 Day -3 Flu_m4 Fludarabine 30 mg/m² Day_m4->Flu_m4 Treo_m4 This compound 14 g/m² Day_m4->Treo_m4 Day_m2 Day -2 Flu_m3 Fludarabine 30 mg/m² Day_m3->Flu_m3 Day_m1 Day -1 Flu_m2 Fludarabine 30 mg/m² Day_m2->Flu_m2 Day_0 Day 0 Rest_m1 Rest Day Day_m1->Rest_m1 HSCT HSCT Infusion Day_0->HSCT

Typical adult conditioning regimen workflow.

Drug Administration:

  • Fludarabine: 30 mg/m²/day administered as a 30-minute intravenous infusion on days -6 through -2. Total dose: 150 mg/m².

  • This compound: 14 g/m²/day administered as a 2-hour intravenous infusion on days -6 through -4. Total dose: 42 g/m².

Supportive Care:

  • Graft-versus-Host Disease (GVHD) Prophylaxis: Typically consists of a calcineurin inhibitor (e.g., tacrolimus (B1663567) or cyclosporine) and a short course of methotrexate.

  • Antimicrobial Prophylaxis: Prophylactic antiviral, antifungal, and antibacterial agents should be administered according to institutional guidelines.

  • Monitoring: Daily monitoring of complete blood counts, electrolytes, and renal and hepatic function is essential.

Pediatric Protocol (Malignant Diseases)

This protocol is adapted for pediatric patients, with body surface area (BSA)-adjusted dosing for this compound.

Drug Administration:

  • Fludarabine: 30 mg/m²/day administered intravenously from day -7 to -3. Total dose: 150 mg/m².

  • This compound: BSA-adapted dosing administered intravenously on days -6 to -4:

    • BSA ≤ 0.5 m²: 10 g/m²/day

    • BSA > 0.5–1.0 m²: 12 g/m²/day

    • BSA > 1.0 m²: 14 g/m²/day

  • Optional Intensification: Thiotepa (2 x 5 mg/kg/day) may be added on day -2 for certain high-risk diseases.

Toxicity Profile

The combination of this compound and Fludarabine is generally well-tolerated. The most common toxicities are hematologic, with expected grade 4 neutropenia and thrombocytopenia. Non-hematologic toxicities are typically mild to moderate.

Common Non-Hematologic Adverse Events (Grade III/IV):

  • Infections

  • Gastrointestinal events (nausea, vomiting, mucositis)

  • Elevated liver enzymes

Notably, the incidence of severe veno-occlusive disease (VOD) is low with this regimen.

Conclusion

The this compound and Fludarabine conditioning regimen offers a valuable therapeutic option for patients undergoing allogeneic HSCT. Its efficacy, coupled with a favorable safety profile, makes it a suitable alternative to more intensive myeloablative regimens, particularly for older patients or those with comorbidities. Further research is ongoing to optimize dosing and explore its use in combination with other agents for various hematologic and non-malignant disorders.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Treosulfan on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent, a prodrug that is converted under physiological conditions into its active epoxide metabolites.[1] These metabolites exert cytotoxic effects by forming covalent bonds with DNA, leading to the formation of intra- and interstrand cross-links.[2] This damage to DNA interferes with replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] this compound has been investigated for its efficacy in treating various malignancies, including ovarian cancer, acute myeloid leukemia (AML), and as a conditioning regimen for hematopoietic stem cell transplantation (HSCT).[4]

These application notes provide a summary of the in vitro cytotoxic effects of this compound on various cancer cell lines and offer detailed protocols for assessing its activity.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

Cancer TypeCell LineIC50 (µM)AssayIncubation TimeReference
Pediatric Tumors
Leukemia-0.73 - 608MTT24-96h
Ewing Tumor-0.73 - 608MTT24-96h
Neuroblastoma-0.73 - 608MTT24-96h
Osteosarcoma-0.73 - 608MTT24-96h
Prostate Cancer
LNCaPSee Note 1WST-1Up to 6 days
DU145See Note 1WST-1Up to 6 days
PC3See Note 1WST-1Up to 6 days
Pancreatic Cancer
Panc-112.9 (3.6 µg/ml)Alamar Blue72h
MIA PaCa-26.5 (1.8 µg/ml)Alamar Blue72h
Capan-27.5 (2.1 µg/ml)Alamar Blue72h
Ovarian Cancer
SKOV3 (Parental, Normoxia)47.69WST-148h
SKOV3 (MSLN+, Normoxia)51.50WST-148h
SKOV3 (Parental, Hypoxia)135.0WST-148h
SKOV3 (MSLN+, Hypoxia)100.8WST-148h
OVCAR4 (Parental, Normoxia)53.84WST-148h
OVCAR4 (MSLN+, Normoxia)58.82WST-148h
OVCAR4 (Parental, Hypoxia)179.0WST-148h
OVCAR4 (MSLN+, Hypoxia)204.6WST-148h

Note 1: For prostate cancer cell lines, specific IC50 values were not provided in the source. However, it was noted that cell viability was significantly reduced at concentrations of at least 10 µM for LNCaP and DU145, and 100 µM for PC3 after one day of treatment. Minimum concentrations leading to the death of nearly all cells were 250 µM for LNCaP, 100 µM for DU145, and 200 µM for PC3.

Experimental Protocols

Cell Viability Assay using MTT

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound on adherent or suspension cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis in cancer cells treated with this compound by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting and Washing:

    • For adherent cells, gently detach the cells using trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding treo_prep 2. This compound Dilution Series treatment 4. Treat with this compound treo_prep->treatment cell_seeding->treatment incubation 5. Incubate (24-96h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Incubate & Solubilize Formazan mtt_add->formazan readout 8. Measure Absorbance formazan->readout calc 9. Calculate % Viability readout->calc ic50 10. Determine IC50 calc->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Mechanism of Action of this compound

G This compound This compound (Prodrug) epoxides Active Epoxide Metabolites This compound->epoxides Spontaneous conversion (physiological pH) dna Cellular DNA epoxides->dna Alkylation crosslinks DNA Intra- and Interstrand Cross-links dna->crosslinks replication_transcription Inhibition of DNA Replication & Transcription crosslinks->replication_transcription damage_response DNA Damage Response replication_transcription->damage_response arrest Cell Cycle Arrest damage_response->arrest apoptosis Apoptosis damage_response->apoptosis

References

Establishing a Protocol for Handling and Activating Treosulfan in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent that serves as a prodrug, meaning it is inactive until converted into its active forms within the body.[1] It is increasingly used as a conditioning agent in hematopoietic stem cell transplantation (HSCT) due to its favorable toxicity profile compared to traditional agents.[2][3] Understanding the proper handling, activation, and application of this compound in a laboratory setting is crucial for accurate and reproducible experimental results. These application notes provide detailed protocols for the safe and effective use of this compound for in vitro research.

Chemical Properties and Mechanism of Action

This compound is a white, odorless crystalline powder that is soluble in water.[4][5] It is a prodrug that, under physiological conditions (pH and temperature), spontaneously and non-enzymatically converts into its active epoxide metabolites: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and subsequently to L-diepoxibutane (S,S-DEB). These highly reactive epoxides then act as alkylating agents, forming covalent bonds with nucleophilic sites on DNA, particularly guanine (B1146940) residues. This leads to DNA intra- and interstrand cross-linking, which disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).

Signaling Pathway and Activation

Treosulfan_Activation_Pathway cluster_activation Non-Enzymatic Activation (Physiological Conditions) cluster_cellular_effect Cellular Mechanism of Action This compound This compound (Prodrug) EBDM (S,S)-EBDM (Monoepoxide Intermediate) This compound->EBDM Spontaneous Conversion DEB (S,S)-DEB (Active Diepoxide) EBDM->DEB Spontaneous Conversion DNA Nuclear DNA DEB->DNA Alkylation of Guanine Residues Crosslink DNA Inter- and Intrastrand Cross-linking Apoptosis Apoptosis Crosslink->Apoptosis Inhibition of DNA Replication & Transcription

Caption: this compound activation and mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC6H14O8S2
Molecular Weight278.3 g/mol
AppearanceWhite, odorless crystalline powder
Water Solubility7% m/v (70 mg/mL) at 25°C; ≥100 mg/mL at 19°C
Melting Point102°C (216°F)
Terminal Half-life~1.7 - 2 hours

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventConcentrationNotesSource(s)
Water50 mg/mL (179.66 mM)Sonication is recommended
DMSO100 mg/mL (359.32 mM)Sonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (14.37 mM)For in vivo formulation; sonication recommended

Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineIC50Source(s)
Panc-1 (Pancreatic Cancer)3.6 µg/mL
Miapaca-2 (Pancreatic Cancer)1.8 µg/mL
Capan-2 (Pancreatic Cancer)2.1 µg/mL
A4573 (Ewing's Sarcoma)35 µM
CHP-100 (Ewing's Sarcoma)70 µM
JR (NCI-EWS 94) (Ewing's Sarcoma)100 µM
RD-ES (Ewing's Sarcoma)250 µM
SK-N-MC (Ewing's Sarcoma)75 µM
TC32 (Ewing's Sarcoma)5 µM
TC71 (Ewing's Sarcoma)50 µM

Experimental Protocols

Protocol 1: Reconstitution and Dilution of this compound for In Vitro Use

This protocol describes the preparation of this compound stock solutions and working solutions for cell culture experiments.

Reconstitution_Workflow start Start: this compound Lyophilized Powder reconstitute Reconstitute in Sterile Water or DMSO to 50-100 mg/mL start->reconstitute stock Stock Solution (Store at -80°C) reconstitute->stock thaw Thaw Stock Solution on Ice stock->thaw dilute Dilute in Cell Culture Medium to Final Concentration thaw->dilute working Working Solution (Use Immediately) dilute->working end End: Add to Cell Culture working->end

Caption: Workflow for this compound reconstitution.

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Appropriate cell culture medium

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required amount of solvent: Based on the desired stock solution concentration (e.g., 50 mg/mL in water or 100 mg/mL in DMSO), calculate the volume of solvent needed to reconstitute the entire vial of this compound.

  • Reconstitution: Aseptically add the calculated volume of sterile water or DMSO to the vial of this compound powder.

  • Dissolution: Gently vortex the vial to dissolve the powder. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution on ice. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Use the working solution immediately.

Protocol 2: In Vitro Activation and Cytotoxicity Assay

This protocol details a method for activating this compound and assessing its cytotoxic effects on a cancer cell line using a standard MTT assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment & Activation cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_treo Add this compound to Wells incubate_24h->add_treo prepare_treo Prepare this compound Working Solutions prepare_treo->add_treo incubate_activate Incubate for 24-48h (Activation & Treatment) add_treo->incubate_activate add_mtt Add MTT Reagent incubate_activate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for an in vitro cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HL-60 or K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Preparation and Addition: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation and Activation: For complete activation of the drug, incubate the plate for 24-48 hours at 37°C and 5% CO2. This allows for the spontaneous conversion of this compound to its active metabolites.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Safety Precautions and Handling

This compound is a cytotoxic agent and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder or solutions.

  • Ventilation: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.

  • Spill Management: In case of a spill, avoid generating dust. Clean the area with an appropriate decontaminating solution.

  • Waste Disposal: Dispose of all this compound-containing waste as hazardous chemical waste according to institutional guidelines.

  • Pregnancy: Pregnant personnel should be excluded from handling cytotoxic agents like this compound.

Stability and Storage

  • Powder: Store lyophilized this compound powder at room temperature.

  • Stock Solutions: Store reconstituted stock solutions in single-use aliquots at -80°C for up to 6 months.

  • Working Solutions: Prepare working solutions fresh and use them immediately.

  • pH and Temperature Effects: this compound degradation is pH- and temperature-dependent. It is more stable at acidic pH. For long-term storage of biological samples containing this compound, acidification is recommended. At 37°C and neutral pH, this compound will be fully activated within 24 hours.

By following these guidelines and protocols, researchers can ensure the safe and effective use of this compound in their laboratory experiments, leading to reliable and reproducible results.

References

Dosing Considerations for Treosulfan in Patients with Comorbidities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan, a bifunctional alkylating agent, is a prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, which exert cytotoxic effects by inducing DNA cross-links. It is increasingly utilized as a conditioning agent in hematopoietic stem cell transplantation (HSCT) due to its favorable toxicity profile compared to traditional regimens. However, the presence of comorbidities in patients presents a significant challenge in determining the optimal and safe dosage of this compound. These application notes and protocols provide a comprehensive overview of dosing considerations for this compound in patients with renal and hepatic impairment, as well as in elderly patients with age-related physiological changes.

Mechanism of Action and Pharmacokinetics

This compound's mechanism of action involves a non-enzymatic conversion to epoxybutane derivatives that alkylate DNA, leading to interstrand and intrastrand cross-links. This DNA damage triggers cell cycle arrest and apoptosis.

The primary route of elimination for this compound is renal, with a smaller component of non-renal clearance through its conversion to active metabolites. The pharmacokinetic profile of this compound can be influenced by various patient-specific factors, including renal and hepatic function, and age.

Dosing in Patients with Renal Impairment

Current clinical evidence suggests that no dose adjustment for this compound is necessary for patients with mild to moderate renal impairment. However, this compound is contraindicated in patients with severe renal impairment.[1][2]

Table 1: this compound Dosing Recommendations in Renal Impairment

Degree of Renal ImpairmentCreatinine (B1669602) Clearance (CrCl)Dosing Recommendation
Mild60-89 mL/minNo dose adjustment required.
Moderate30-59 mL/minNo dose adjustment required.
Severe<30 mL/minContraindicated.

Note: These recommendations are based on current clinical practice and may be subject to change as more data becomes available.

Experimental Protocol: Monitoring Renal Function

A prospective, open-label clinical trial (NCT02048800) investigating this compound in pediatric allogeneic HSCT included monitoring of renal function.[3] The following protocol is adapted from similar clinical trial methodologies:

  • Baseline Assessment:

    • Measure serum creatinine and calculate estimated creatinine clearance (eCrCl) using the Cockcroft-Gault or CKD-EPI equation prior to the start of the conditioning regimen.

    • Perform a complete urinalysis.

  • Daily Monitoring:

    • Monitor serum creatinine and electrolytes daily from the start of the conditioning regimen until at least day +28 post-HSCT.

    • Calculate daily eCrCl.

    • Monitor urine output closely.

  • Action Thresholds:

    • A significant increase in serum creatinine (e.g., >1.5 times baseline) or a decrease in eCrCl to a lower category should prompt a thorough clinical evaluation to rule out other causes of renal dysfunction.

    • While specific dose adjustments for mild to moderate impairment are not currently recommended, close monitoring is crucial to detect any rapid decline in renal function.

Dosing in Patients with Hepatic Impairment

Similar to renal impairment, no dose adjustment is recommended for patients with mild to moderate hepatic impairment. This compound is contraindicated in patients with severe hepatic impairment.[1][2]

Table 2: this compound Dosing Recommendations in Hepatic Impairment

Degree of Hepatic ImpairmentClinical ParametersDosing Recommendation
Milde.g., Child-Pugh ANo dose adjustment required.
Moderatee.g., Child-Pugh BNo dose adjustment required.
Severee.g., Child-Pugh CContraindicated.

Note: The Child-Pugh score is a commonly used system to assess the severity of chronic liver disease.

Experimental Protocol: Monitoring Hepatic Function

Clinical trials involving this compound include rigorous monitoring of hepatic function. The following protocol is a synthesis of these practices:

  • Baseline Assessment:

    • Measure baseline liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) prior to the conditioning regimen.

  • Daily Monitoring:

    • Monitor LFTs daily from the start of the conditioning regimen until at least day +28 post-HSCT.

  • Action Thresholds:

    • Significant elevations in LFTs (e.g., ALT or AST > 5 times the upper limit of normal, or total bilirubin > 2 times the upper limit of normal) should trigger an investigation into the cause, including ruling out veno-occlusive disease (VOD), drug-induced liver injury (DILI) from other medications, and viral reactivation.

    • While dose adjustments are not standard for mild to moderate hepatic impairment, any signs of worsening liver function should be managed aggressively with supportive care.

Dosing in Elderly Patients and Patients with Cardiovascular Comorbidities

Clinical trials have demonstrated that a this compound-based conditioning regimen is well-tolerated and effective in elderly and/or comorbid patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). No specific dose adjustments are typically required based on age alone. However, a thorough assessment of comorbidities, particularly cardiovascular health, is essential.

Patients with severe cardiac impairment (e.g., LVEF < 40%) were excluded from pivotal clinical trials. Therefore, caution should be exercised in this population.

Experimental Protocol: Monitoring Cardiovascular Function

The following monitoring protocol is recommended for elderly patients and those with a history of cardiovascular disease:

  • Baseline Assessment:

    • Perform a comprehensive cardiovascular evaluation, including a detailed medical history, physical examination, electrocardiogram (ECG), and an assessment of left ventricular ejection fraction (LVEF) via echocardiogram or MUGA scan.

  • Monitoring During and After Infusion:

    • Monitor vital signs, including heart rate and blood pressure, frequently during and immediately after this compound infusion.

    • Perform regular ECGs throughout the conditioning period, with the frequency determined by the patient's baseline cardiovascular risk.

  • Post-Transplant Follow-up:

    • Regularly assess for signs and symptoms of cardiac dysfunction.

    • Consider repeat LVEF assessment at pre-determined intervals post-HSCT.

Management of this compound-Related Toxicities in Comorbid Patients

The management of this compound-related toxicities in patients with comorbidities requires a multidisciplinary approach.

Table 3: Management of Common this compound Toxicities

ToxicityMonitoringManagement Considerations in Comorbid Patients
Myelosuppression Daily complete blood count (CBC) with differential.Standard supportive care with growth factors, transfusions. Increased vigilance for infections in immunocompromised patients.
Gastrointestinal Toxicity (Nausea, Vomiting, Mucositis) Daily clinical assessment.Prophylactic antiemetics are recommended. Aggressive hydration and nutritional support are crucial, especially in patients with renal or cardiac comorbidities.
Hepatotoxicity Daily LFTs.Rule out other causes. Supportive care is the mainstay. In patients with pre-existing liver disease, a lower threshold for intervention may be necessary.
Neurotoxicity Regular neurological assessments.Monitor for signs of confusion, seizures, or peripheral neuropathy.
Cardiotoxicity Regular cardiac monitoring as described above.Promptly investigate any new cardiac signs or symptoms. Consultation with a cardiologist is recommended.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response

This compound's active metabolites cause DNA cross-linking, which activates the DNA Damage Response (DDR) pathway. This complex signaling cascade involves sensor proteins that recognize the DNA lesions, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest and apoptosis.

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 DNA Damage and Recognition cluster_2 Signal Transduction cluster_3 Cellular Outcomes This compound This compound (Prodrug) Active_Metabolites Active Epoxide Metabolites This compound->Active_Metabolites Non-enzymatic conversion DNA DNA Active_Metabolites->DNA Alkylation DNA_Crosslink DNA Interstrand Cross-links Sensor_Proteins Sensor Proteins (e.g., FANCM, RPA) DNA_Crosslink->Sensor_Proteins Recognition Transducer_Kinases Transducer Kinases (e.g., ATR, ATM) Sensor_Proteins->Transducer_Kinases Activation Effector_Kinases Effector Kinases (e.g., CHK1, CHK2) Transducer_Kinases->Effector_Kinases Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Effector_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Effector_Kinases->Apoptosis

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for Therapeutic Drug Monitoring (TDM)

While not yet standard practice for this compound, TDM may be beneficial in certain high-risk populations to optimize exposure and minimize toxicity. A proposed workflow is outlined below.

TDM_Workflow Start Start this compound Infusion Collect_Samples Collect Blood Samples (e.g., post-infusion at specific time points) Start->Collect_Samples Analyze_Concentration Analyze this compound Concentration (e.g., LC-MS/MS) Collect_Samples->Analyze_Concentration PK_Modeling Pharmacokinetic Modeling (Calculate AUC) Analyze_Concentration->PK_Modeling Compare_Target Compare to Target Exposure PK_Modeling->Compare_Target Dose_Adjustment Consider Dose Adjustment for Subsequent Doses Compare_Target->Dose_Adjustment Outside Target Continue_Monitoring Continue Standard Monitoring Compare_Target->Continue_Monitoring Within Target

References

Application Notes and Protocols: Use of Treosulfan in Murine Models of Leukemia for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan, a bifunctional alkylating agent, has demonstrated significant potential in the treatment of hematological malignancies.[1][2] It is a prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, which then exert cytotoxic effects through DNA alkylation and cross-linking.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in murine models of leukemia to assess its therapeutic efficacy. The protocols are based on established preclinical studies and aim to provide a framework for researchers to design and execute their own experiments.

Mechanism of Action

This compound is a prodrug that is non-enzymatically converted into its active epoxide forms, a monoepoxide intermediate, and subsequently to a diepoxide, L-diepoxybutane. These highly reactive epoxides act as alkylating agents, forming covalent bonds with nucleophilic sites on DNA, particularly guanine (B1146940) residues. This leads to the formation of interstrand and intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The cytotoxic activity of this compound has been demonstrated to be effective against various malignant cells, including pediatric leukemic cells.

Treosulfan_Mechanism cluster_extracellular Extracellular/Systemic Circulation cluster_intracellular Leukemia Cell This compound This compound (Prodrug) Monoepoxide (2S,3S)-1,2-epoxybutane-3,4-diol-4- methanesulfonate (S,S-EBDM) (Monoepoxide Intermediate) This compound->Monoepoxide Spontaneous conversion (Physiological pH and temperature) Diepoxide L-diepoxybutane (S,S-DEB) (Active Metabolite) Monoepoxide->Diepoxide Spontaneous conversion DNA DNA Diepoxide->DNA Alkylation of Guanine Residues Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Formation of Interstrand and Intrastrand Cross-links Apoptosis Apoptosis Crosslinked_DNA->Apoptosis CellCycleArrest Cell Cycle Arrest Crosslinked_DNA->CellCycleArrest

Caption: Mechanism of action of this compound.

Efficacy of this compound in Murine Models of Acute Lymphoblastic Leukemia (ALL)

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in xenograft models of human ALL. In a study by Fichtner et al. (2003), the efficacy of this compound was evaluated in non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice bearing human ALL xenografts.

Quantitative Data Summary

The following tables summarize the key efficacy data from the aforementioned study, comparing this compound with other alkylating agents.

Table 1: Efficacy of this compound against B-ALL-SCID 7 Xenograft

Treatment GroupDose (mg/kg)Administration ScheduleMedian Survival Time (days)T/C (%)*
Control--26100
This compound3 x 1000q4d x 341.5159
Busulfan3 x 20q4d x 333127

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100

Table 2: Efficacy of this compound against T-ALL-SCID 4 Xenograft

Treatment GroupDose (mg/kg)Administration ScheduleMedian Tumor Volume (mm³) at Day 46T/C (%)**Complete RegressionsCures
Control--25001000/80/8
This compound3 x 1000q4d x 3008/86/8
Busulfan3 x 20q4d x 31200482/80/8

Table 3: Efficacy of this compound against proB-ALL-SCID 19 Xenograft

Treatment GroupDose (mg/kg)Administration ScheduleMedian Tumor Volume (mm³) at Day 33T/C (%)**Complete RegressionsCures
Control--20001000/70/7
This compound3 x 1000q4d x 3007/75/7
Busulfan3 x 20q4d x 31500751/70/7
Cyclophosphamide3 x 100q4d x 31000502/70/7

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

The following are generalized protocols for conducting efficacy studies of this compound in murine models of leukemia, based on the methodologies described in preclinical research.

Murine Leukemia Model Establishment
  • Cell Culture: Culture human leukemia cells (e.g., ALL cell lines) in appropriate sterile culture medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice, to prevent graft rejection. House the animals in a specific pathogen-free environment.

  • Xenograft Implantation:

    • For systemic leukemia models, inject leukemia cells intravenously (e.g., via the tail vein).

    • For subcutaneous tumor models, inject a suspension of leukemia cells and Matrigel subcutaneously into the flank of the mice.

  • Monitoring: Monitor the mice regularly for signs of tumor development, such as palpable tumors, weight loss, or other clinical signs of disease.

This compound Administration and Efficacy Evaluation

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Leukemia_Cells Human Leukemia Cell Lines Xenograft Establishment of Leukemia Xenograft (Subcutaneous or Intravenous) Leukemia_Cells->Xenograft NOD_SCID_Mice NOD/SCID Mice NOD_SCID_Mice->Xenograft Randomization Randomization of Mice into Treatment and Control Groups Xenograft->Randomization Treatment Administration of this compound, Vehicle Control, or Comparator Drugs Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (for subcutaneous models) Treatment->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment->Survival_Monitoring Data_Analysis Data Analysis and Comparison of Treatment Groups Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Experimental workflow for this compound efficacy studies.

  • Drug Preparation: Prepare this compound for injection by dissolving it in a suitable vehicle, such as sterile water or saline.

  • Dosing and Administration:

    • Based on the literature, a common dosing schedule for this compound in mice is 3 administrations of 1000 mg/kg every 4 days (q4d x 3).

    • Administer the drug solution to the mice via an appropriate route, such as intraperitoneal or intravenous injection.

  • Efficacy Readouts:

    • Tumor Growth Inhibition (for subcutaneous models): Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length x width²) / 2.

    • Survival Analysis: Monitor the mice daily and record the date of death or euthanasia due to tumor burden or morbidity. Plot Kaplan-Meier survival curves to compare the survival of different treatment groups.

    • Leukemia Burden (for systemic models): At the end of the study, assess the percentage of leukemic cells in the bone marrow, spleen, and peripheral blood using flow cytometry.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study as a general indicator of toxicity. Observe for any other signs of adverse effects.

Conclusion

This compound has demonstrated significant anti-leukemic efficacy in preclinical murine models of leukemia. The provided application notes and protocols offer a comprehensive guide for researchers to design and conduct robust efficacy studies. These studies are crucial for the further development and optimization of this compound-based therapeutic strategies for leukemia.

References

Guidelines for safe handling and disposal of Treosulfan in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan is a bifunctional alkylating agent used in cancer therapy and as a conditioning agent for hematopoietic stem cell transplantation.[1][2] It is a prodrug that, under physiological conditions (pH > 5 and physiological temperatures), undergoes non-enzymatic conversion to form active epoxy compounds: (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).[3][4][5] These highly reactive epoxides alkylate DNA, primarily at guanine (B1146940) residues, leading to the formation of interstrand cross-links. This DNA damage disrupts replication and transcription, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Due to its cytotoxic and genotoxic nature, strict adherence to safety protocols during handling and disposal is imperative in a research setting. These application notes provide detailed guidelines and protocols to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Carcinogenicity: May cause cancer. The International Agency for Research on Cancer (IARC) has classified this compound as a human carcinogen (Group 1).

  • Target Organ Toxicity: May cause damage to organs.

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound in powder or solution form.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., double-gloving with nitrile)To prevent skin contact. Must be inspected before use.
Lab Coat Disposable, solid-front, with tight-fitting cuffsTo protect skin and personal clothing from contamination.
Eye Protection Tightly fitting safety goggles with side-shieldsTo prevent eye contact with powder or splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form to avoid inhalation.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound.

Safe Handling and Storage

Engineering Controls
  • Ventilation: All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Designated Area: A specific area within the laboratory should be designated for the storage and handling of this compound. This area should be clearly marked with appropriate hazard signs.

Storage
  • Container: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.

  • Temperature: Store at room temperature. Do not refrigerate reconstituted or diluted solutions, as precipitation may occur.

  • Security: Store in a locked cabinet or location with restricted access.

Preparation of Solutions
  • Reconstitution: this compound powder can be reconstituted with sterile water for injection, 0.9% Sodium Chloride, or 5% Glucose solution.

  • Aseptic Technique: Use aseptic techniques during reconstitution and further dilution to maintain sterility for cell-based assays.

  • Avoid Dust: Exercise extreme caution to avoid the formation of dust and aerosols during weighing and reconstitution.

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines the preparation and use of this compound for determining its cytotoxic effects on cancer cell lines.

  • Cell Culture: Culture cells (e.g., HL-60 or K562) in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.

  • Stock Solution Preparation:

    • In a chemical fume hood, weigh the required amount of this compound powder.

    • Prepare a 1 mM stock solution by dissolving this compound in complete cell culture medium.

  • Drug Activation (Optional but Recommended):

    • For maximal cytotoxic effect, pre-incubate the this compound-containing medium at 37°C for 24 hours. This allows for the non-enzymatic conversion of the prodrug into its active epoxide forms.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the (activated) this compound stock solution to achieve the desired final concentrations (e.g., 0.001 mM to 10 mM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.

Workflow for Handling Biological Samples

The stability of this compound is pH and temperature-dependent. Proper handling of biological samples is crucial for accurate pharmacokinetic and pharmacodynamic studies.

  • Plasma Samples:

    • Can be safely stored at -20°C for up to 8 hours without pH adjustment.

    • For storage longer than 8 hours, samples must be acidified (e.g., with citric acid) to a pH < 5.0 to prevent ex vivo degradation of this compound.

  • Urine and Cell Culture Media Samples: Can be frozen and stored at -20°C without pH adjustment.

  • Whole Blood: Acidification should be avoided due to the risk of hemolysis.

Sample TypeShort-Term Storage (≤ 8 hours)Long-Term Storage (> 8 hours)
Plasma Freeze at -20°CAcidify to pH < 5.0 then freeze at -20°C
Urine Freeze at -20°CFreeze at -20°C
Cell Culture Media Freeze at -20°CFreeze at -20°C

Table 2: Storage Conditions for Biological Samples Containing this compound.

Spill Management and Decontamination

Spill Response
  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including a respirator, double gloves, lab coat, and eye protection.

  • Containment:

    • Powder Spill: Gently cover the spill with absorbent pads or cloths to avoid raising dust. Dampen the absorbent material with water.

    • Liquid Spill: Cover the spill with absorbent material, working from the outside in.

  • Clean-up:

    • Carefully collect the absorbent material and any contaminated debris using spark-proof tools.

    • Place all contaminated materials into a labeled, sealed hazardous waste container.

  • Decontamination:

    • Clean the spill area with a detergent solution (e.g., Luminox®) and hot water.

    • Rinse the area thoroughly with water.

    • A final wipe-down with 70% ethanol (B145695) is recommended.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Decontamination of Labware and Surfaces
  • Reusable Glassware/Equipment:

    • Remove gross contamination by rinsing in a designated sink.

    • Wash thoroughly with a laboratory detergent and hot water.

    • Rinse with water, followed by a final rinse with deionized water.

  • Work Surfaces:

    • Clean all surfaces in the designated handling area with detergent and water after each use.

    • Wipe down with 70% ethanol.

Waste Disposal

All this compound waste is considered hazardous chemical waste and must be disposed of accordingly.

  • Segregation: Do not mix this compound waste with regular or biohazardous waste.

  • Containers:

    • Solid Waste: All contaminated solid waste (e.g., gloves, lab coats, plasticware, absorbent pads) must be collected in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste (e.g., unused stock solutions, cell culture media) in a labeled, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: Label waste containers clearly with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Disposal:

    • Arrange for waste pickup through the institution's environmental health and safety office.

    • The final disposal method must be through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.

    • DO NOT dispose of this compound waste down the drain or in the regular trash.

Emergency Procedures

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Table 3: First Aid Measures for this compound Exposure.

Visual Protocols and Pathways

Treosulfan_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_area 2. Prepare Designated Area (Chemical Fume Hood) prep_ppe->prep_area prep_weigh 3. Weigh this compound Powder prep_area->prep_weigh prep_reconstitute 4. Reconstitute/Dilute Solution prep_weigh->prep_reconstitute exp_run 5. Perform Experiment (In Vitro / In Vivo) prep_reconstitute->exp_run exp_samples 6. Handle Biological Samples (Acidify Plasma for Long Storage) exp_run->exp_samples cleanup_decon 7. Decontaminate Surfaces & Equipment exp_samples->cleanup_decon cleanup_waste 8. Segregate Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE into Waste Container cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for the safe handling of this compound in a research laboratory.

Treosulfan_MOA cluster_activation Non-Enzymatic Activation (pH > 5) cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound (Prodrug) monoepoxide Monoepoxide (S,S-EBDM) This compound->monoepoxide Spontaneous Conversion diepoxide Diepoxide (S,S-DEB) monoepoxide->diepoxide dna Nuclear DNA monoepoxide->dna diepoxide->dna alkylation DNA Alkylation (Guanine Residues) dna->alkylation crosslinks Interstrand Cross-links alkylation->crosslinks block Replication & Transcription Block crosslinks->block arrest Cell Cycle Arrest block->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Treosulfan_Disposal_Workflow cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation (Contaminated PPE, Liquids, Labware) solid_waste Solid Cytotoxic Waste start->solid_waste liquid_waste Liquid Cytotoxic Waste start->liquid_waste solid_container Labeled, Puncture-Resistant Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Secure Temporary Storage (Designated Area) solid_container->storage liquid_container->storage pickup Institutional EHS Pickup storage->pickup disposal Licensed Chemical Destruction (e.g., Incineration) pickup->disposal

Caption: Logical workflow for the proper disposal of this compound-contaminated waste.

References

Application Notes and Protocols for Quantifying Treosulfan and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Treosulfan and its active epoxy metabolites, (2S,3S)-1,2-epoxy-3,4-butanediol-4-methanesulfonate (monoepoxide) and l-diepoxybutane (diepoxide), in biological matrices. This compound is a prodrug that converts non-enzymatically to its active forms under physiological conditions.[1][2] Accurate quantification of these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action.[3][4]

The intrinsic instability of this compound and its metabolites, along with their potential for interconversion during sample processing, presents analytical challenges.[3] The methods outlined below address these challenges through specific sample handling and analytical techniques.

Metabolic Pathway of this compound

This compound is a prodrug that undergoes a non-enzymatic, pH- and temperature-dependent conversion to its active metabolites. This activation pathway involves two sequential intramolecular nucleophilic substitution reactions, leading first to a monoepoxide intermediate and then to the diepoxide, which is responsible for DNA alkylation.

This compound Metabolism This compound This compound Monoepoxide (2S,3S)-1,2-epoxy-3,4-butanediol- 4-methanesulfonate (Monoepoxide) This compound->Monoepoxide Non-enzymatic conversion (pH and temperature dependent) Diepoxide l-diepoxybutane (Diepoxide) Monoepoxide->Diepoxide Non-enzymatic conversion DNA_Alkylation DNA Alkylation & Cross-linking Diepoxide->DNA_Alkylation

Caption: Metabolic activation of this compound to its epoxy metabolites.

Summary of Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of this compound and its metabolites in biological samples, primarily plasma and urine. The choice of method depends on the required sensitivity, selectivity, and the specific analytes to be measured. High-performance liquid chromatography (HPLC) coupled with various detectors and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

MethodAnalyte(s)MatrixLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Key FeaturesReference
HPLC-RID This compoundPlasma10.0 - 2000.010.0Direct analysis, simple sample preparation.
This compoundUrine50.0 - 10000.050.0
HPLC-UV Sum of this compound and its epoxy metabolitesPlasma2.5 - 5010.0Requires derivatization with sodium diethyldithiocarbamate.
LC-MS/MS This compound, S,S-EBDM, BusulfanPlasmaThis compound: 3.13–100, S,S-EBDM: 0.63–5.00This compound: 3.13, S,S-EBDM: 0.63Simultaneous measurement of this compound and its metabolite.
TFLC-MS/MS This compound and FludarabinePlasmaNot SpecifiedNot SpecifiedRapid and accurate simultaneous detection.

Experimental Protocols

Protocol 1: HPLC with Refractive Index Detection (HPLC-RID) for this compound

This method allows for the direct and selective determination of this compound in plasma and urine.

1. Sample Preparation:

  • Thaw frozen plasma or urine samples at room temperature.

  • To a 200 µL aliquot of plasma or urine, add an internal standard (e.g., barbital).

  • Clarify the samples by filtration before injection into the HPLC system.

2. Chromatographic Conditions:

3. Quantification:

  • Construct a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • The linear range for this compound is typically 10.0-2000.0 µg/mL in plasma and 50.0-10000.0 µg/mL in urine.

Protocol 2: HPLC with UV Detection for the Sum of this compound and its Metabolites

This method quantifies the total alkylating activity by measuring the sum of this compound and its epoxy metabolites after derivatization.

1. Sample Preparation and Derivatization:

  • To a plasma sample, add an internal standard (e.g., dinitrobiphenyl).

  • Convert this compound and its epoxy metabolites into a thiocarbamate derivative by adding 10% sodium diethyldithiocarbamate.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol-water (65:35, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 254 nm.

3. Quantification:

  • Establish a standard calibration curve between 2.5 and 50 µg/mL.

Protocol 3: LC-MS/MS for this compound and its Metabolite S,S-EBDM

This is a highly sensitive and specific method for the simultaneous quantification of this compound and its monoepoxide metabolite.

1. Sample Preparation:

  • To 25 µL of plasma, add isotopically labeled internal standards (e.g., this compound-D4).

  • Precipitate proteins by adding acetonitrile containing the internal standards.

  • Centrifuge the samples and dilute the supernatant with 3% formic acid.

2. LC-MS/MS Conditions:

  • Liquid Chromatography: UPLC system with a suitable column.

  • Mass Spectrometry: Tandem mass spectrometer operated in positive ion electrospray ionization mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The mass-to-charge (m/z) transitions for quantification are:

    • This compound: 296.2 > 87.1

    • S,S-EBDM: 200.2 > 87.1

3. Quantification:

  • The linear range for the calibration curves typically spans concentrations of 3.13–100 µg/mL for this compound and 0.63–5.00 µg/mL for S,S-EBDM.

Experimental Workflow and Method Relationships

The selection of an appropriate analytical method depends on the specific research question. For pharmacokinetic studies requiring high sensitivity and specificity for both the parent drug and its metabolites, LC-MS/MS is the preferred method. For routine therapeutic drug monitoring where the total alkylating activity is of interest, an HPLC-UV method with derivatization may be suitable. HPLC-RID offers a simpler, direct measurement of the parent drug.

Experimental Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Blood_Collection Blood Collection (Citrate anticoagulant) Stabilization Immediate Stabilization (Acidification to pH < 6, on ice) Blood_Collection->Stabilization Plasma_Separation Plasma Separation (Centrifugation) Stabilization->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Protein_Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Storage->Protein_Precipitation Derivatization Derivatization (if required) (e.g., for UV or some MS analysis) Protein_Precipitation->Derivatization LC_Separation Liquid Chromatographic Separation (Reversed-Phase) Protein_Precipitation->LC_Separation Derivatization->LC_Separation Detection Detection (MS/MS, UV, or RID) LC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: A typical bioanalytical workflow for this compound quantification.

Analytical Methods Relationship Quantification Quantification of this compound & Metabolites LC_MSMS LC-MS/MS Quantification->LC_MSMS High Sensitivity & Specificity (Parent & Metabolites) HPLC_UV HPLC-UV Quantification->HPLC_UV Measures Total Alkylating Activity (Requires Derivatization) HPLC_RID HPLC-RID Quantification->HPLC_RID Direct Measurement of Parent Drug (Lower Sensitivity)

Caption: Relationship and application of different analytical methods.

References

Application of Treosulfan in Gene Therapy Conditioning Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Treosulfan is a bifunctional alkylating agent that has emerged as a key component of conditioning regimens for hematopoietic stem cell transplantation (HSCT) and, increasingly, for gene therapy applications. Its favorable safety profile, particularly its reduced toxicity profile compared to traditional agents like busulfan, makes it an attractive option for preparing patients for the infusion of genetically modified cells. This compound-based conditioning aims to create space in the bone marrow and eliminate malignant or genetically defective cells to allow for the successful engraftment and expansion of therapeutic cells.

Mechanism of Action

This compound is a prodrug that is spontaneously converted under physiological conditions to its active forms, a mono-epoxide and a diepoxide. These epoxides act as alkylating agents, creating DNA cross-links and inducing apoptosis. This cytotoxic activity is particularly effective against hematopoietic stem cells and progenitor cells, thereby myeloablating the bone marrow niche to facilitate the engraftment of new, genetically corrected cells.

Advantages in Gene Therapy

  • Reduced Toxicity: this compound exhibits a more favorable toxicity profile compared to busulfan, with a lower incidence of sinusoidal obstruction syndrome (SOS), formerly known as veno-occlusive disease (VOD), and mucositis.

  • Effective Myeloablation: It provides sufficient myeloablation to allow for robust engraftment of genetically modified hematopoietic stem cells.

  • Favorable Pharmacokinetics: this compound's clearance is largely independent of hepatic metabolism, making its pharmacokinetics more predictable than busulfan.

  • Broad Applicability: It has been successfully used in conditioning regimens for a variety of genetic diseases, including Fanconi anemia, sickle cell disease, and various primary immunodeficiencies.

Considerations for Use

  • Dosage and Administration: The optimal dose of this compound can vary depending on the specific gene therapy indication, the patient's age, and overall health. Therapeutic drug monitoring is often employed to personalize dosing.

  • Combination Therapy: this compound is frequently used in combination with other agents, such as fludarabine (B1672870), to enhance its efficacy and provide both myelosuppressive and immunosuppressive effects.

  • Patient Population: While generally well-tolerated, careful consideration of the patient's underlying condition and organ function is crucial before initiating a this compound-based conditioning regimen.

Quantitative Data Summary

Table 1: this compound Dosing Regimens in Gene Therapy Trials

DiseaseAge GroupThis compound Dose (g/m²/day)Duration (days)Combination AgentsReference
Fanconi Anemia Pediatric10-143Fludarabine
Sickle Cell Disease Pediatric/Adult12-143Fludarabine, Serotherapy (e.g., Alemtuzumab)
X-linked SCID Pediatric123Fludarabine
Wiskott-Aldrich Syndrome Pediatric143Fludarabine

Table 2: Comparison of Outcomes with this compound vs. Busulfan-based Conditioning

OutcomeThis compound-based RegimenBusulfan-based RegimenReference
Engraftment High rates of stable, long-term engraftmentHigh rates of engraftment, but potential for graft failure
Sinusoidal Obstruction Syndrome (SOS/VOD) Lower incidenceHigher incidence, particularly in pediatric patients
Mucositis (Grade 3-4) Reduced incidence and severityHigher incidence and severity
Overall Survival Favorable, with lower non-relapse mortalityVariable, with higher risk of transplant-related mortality

Experimental Protocols

Protocol 1: In Vitro Chemosensitivity Assay for Hematopoietic Stem Cells

Objective: To determine the cytotoxic effect of this compound on hematopoietic stem and progenitor cells (HSPCs) to establish an effective dose for conditioning.

Materials:

  • CD34+ HSPCs isolated from bone marrow or peripheral blood

  • This compound (pharmaceutical grade)

  • Cell culture medium (e.g., SFEM II) supplemented with cytokines (e.g., SCF, TPO, Flt3-L)

  • Cell viability assay kit (e.g., Annexin V/PI staining kit)

  • Flow cytometer

Methodology:

  • Cell Culture: Culture isolated CD34+ HSPCs in appropriate cytokine-supplemented medium.

  • This compound Treatment: Prepare a stock solution of this compound and perform serial dilutions to achieve a range of final concentrations. Add the different concentrations of this compound to the HSPC cultures. Include an untreated control group.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of viable, apoptotic, and necrotic cells at each this compound concentration.

  • Data Analysis: Calculate the IC50 (the concentration of this compound that inhibits 50% of cell growth) to determine the in vitro chemosensitivity of the HSPCs.

Protocol 2: Murine Model of this compound-based Conditioning for Gene Therapy

Objective: To evaluate the efficacy and safety of a this compound-based conditioning regimen in a murine model prior to the infusion of genetically modified hematopoietic stem cells.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Genetically modified murine hematopoietic stem cells (e.g., carrying a reporter gene like GFP)

  • This compound (for injection)

  • Fludarabine (for injection)

  • Flow cytometer

  • Complete blood count (CBC) analyzer

Methodology:

  • Conditioning: Administer this compound (e.g., via intraperitoneal injection) to the mice at a predetermined dose. A combination regimen with fludarabine can also be tested.

  • Hematopoietic Stem Cell Transplantation: 24 hours after the last dose of the conditioning agent, infuse the genetically modified murine HSPCs via tail vein injection.

  • Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy). Perform regular peripheral blood draws to monitor blood cell counts (WBC, RBC, platelets) using a CBC analyzer.

  • Engraftment Analysis: At specified time points (e.g., 4, 8, and 12 weeks post-transplant), analyze peripheral blood, bone marrow, and spleen for the presence and percentage of GFP-positive cells using flow cytometry to determine the level of engraftment.

  • Histopathological Analysis: At the end of the study, euthanize the mice and perform histopathological analysis of major organs (liver, lungs, kidneys) to assess for any signs of toxicity.

Visualizations

Treosulfan_Mechanism_of_Action This compound This compound (Prodrug) Active_Metabolites Active Epoxide Metabolites This compound->Active_Metabolites Spontaneous conversion (physiological pH and temperature) DNA DNA Active_Metabolites->DNA Alkylation Crosslinking DNA Interstrand Cross-links DNA->Crosslinking Formation of Apoptosis Apoptosis Crosslinking->Apoptosis Induction of Experimental_Workflow_Gene_Therapy cluster_Patient_Preparation Patient Preparation cluster_Conditioning_and_Infusion Conditioning and Infusion cluster_Post_Transplant_Monitoring Post-Transplant Monitoring Patient_Selection Patient Selection and Evaluation HSC_Mobilization Hematopoietic Stem Cell Mobilization and Collection Patient_Selection->HSC_Mobilization Gene_Modification Ex vivo Gene Modification of HSCs HSC_Mobilization->Gene_Modification Conditioning This compound-based Conditioning Regimen Gene_Modification->Conditioning Cell_Infusion Infusion of Genetically Modified Cells Conditioning->Cell_Infusion Engraftment_Monitoring Engraftment Monitoring (Blood Counts, Chimerism) Cell_Infusion->Engraftment_Monitoring Toxicity_Assessment Toxicity Assessment Engraftment_Monitoring->Toxicity_Assessment Therapeutic_Effect Evaluation of Therapeutic Effect Toxicity_Assessment->Therapeutic_Effect

Troubleshooting & Optimization

Technical Support Center: Overcoming Treosulfan Resistance in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Treosulfan resistance in Acute Myeloid Leukemia (AML). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in AML cells?

A1: this compound is a prodrug that acts as a bifunctional alkylating agent. It is spontaneously converted to its active epoxide metabolites, which then form covalent bonds with nucleophilic sites on DNA. This leads to the formation of intra- and interstrand DNA cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1][2]

Q2: Our AML cell line is showing increasing resistance to this compound. What are the potential molecular mechanisms?

A2: While specific research on this compound resistance is emerging, based on its mechanism as an alkylating agent and general knowledge of drug resistance in AML, several mechanisms can be hypothesized:

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as those involving homologous recombination (HR) or nucleotide excision repair (NER), could efficiently remove this compound-induced DNA cross-links, thus mitigating its cytotoxic effects.

  • Alterations in Apoptotic Pathways:

    • Protein Kinase C (PKC) Pathway Modulation: this compound-induced apoptosis is mediated, in part, by the activation of PKC isoforms, particularly PKC-delta.[3] Alterations in this pathway, such as downregulation of PKC-delta or upregulation of its inhibitors, could confer resistance.

    • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or Mcl-1 can raise the threshold for triggering apoptosis, even in the presence of DNA damage.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound or its metabolites out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Glutathione (B108866) (GSH) Conjugation: Elevated levels of glutathione and glutathione S-transferases (GSTs) can detoxify alkylating agents like this compound by conjugating them for subsequent removal from the cell.

Q3: We are observing inconsistent IC50 values for this compound in our AML cell line. What are the initial troubleshooting steps?

A3: Inconsistent IC50 values can arise from several factors. Here are some initial troubleshooting steps:

  • Compound Integrity: Confirm the purity, concentration, and stability of your this compound stock solution. Ensure it is stored correctly and has not degraded.

  • Cell Line Authenticity and Health:

    • Perform regular cell line authentication (e.g., Short Tandem Repeat profiling) to ensure there has been no cross-contamination.

    • Routinely test for mycoplasma contamination, which can significantly impact cellular responses.

    • Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift.

  • Assay Variability:

    • Standardize cell seeding density, as this can influence drug sensitivity.

    • Ensure consistent drug incubation times across experiments.

    • Validate the viability assay being used (e.g., MTT, CellTiter-Glo®) and ensure you are working within the linear range of the assay.

Q4: How can we experimentally determine if PKC activation is involved in the response to this compound in our AML cell line?

A4: To investigate the role of PKC, you can perform the following experiments:

  • Pharmacological Modulation:

    • Co-incubate your AML cells with this compound and a PKC activator (e.g., Bryostatin-1). An enhanced apoptotic effect would support the involvement of PKC.

    • Conversely, co-incubation with a PKC inhibitor (e.g., GF109203X) should reduce this compound-induced apoptosis.

  • Western Blotting: Analyze the subcellular localization of PKC isoforms, particularly PKC-delta. Activation of PKC-delta is associated with its translocation to the cell membrane. Compare the membrane and cytosolic fractions of untreated and this compound-treated cells.

Troubleshooting Guides

Issue 1: Difficulty in Generating a this compound-Resistant AML Cell Line

Possible Cause Suggested Solution
Initial drug concentration is too high, leading to excessive cell death. Start with a low concentration of this compound (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner over several months. This allows for the selection and expansion of resistant clones.
Inconsistent drug exposure. Maintain consistent drug pressure by replacing the cell culture medium containing this compound at regular intervals.
The parental cell line is not amenable to developing resistance. Some cell lines may be less prone to developing resistance. Consider using a different sensitive AML cell line (e.g., HL-60, U937, THP-1, which have been shown to be sensitive to this compound).

Issue 2: My this compound-Resistant Cell Line Reverts to a Sensitive Phenotype

Possible Cause Suggested Solution
Loss of selective pressure. If the resistant cell line is cultured without this compound for an extended period, the resistant phenotype may be lost. It is crucial to maintain the resistant line in a medium containing a maintenance dose of this compound.
Heterogeneous population. The resistant population may consist of a mix of clones with varying degrees of resistance. Consider performing single-cell cloning to isolate a homogeneously resistant population.

Data Presentation

Table 1: Comparison of this compound IC50 in Sensitive vs. Resistant AML Cell Lines (Illustrative Data)

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
HL-60 5050010
U937 756008
MV4-11 4048012

Table 2: Clinical Trial Data on this compound-Based Conditioning Regimens

Trial Identifier Patient Population This compound-Based Regimen Comparator Regimen Primary Outcome Key Finding
MC-FludT.14/L (NCT00822393) Elderly/comorbid AML patientsThis compound + FludarabineBusulfan + Fludarabine2-year Event-Free Survival (EFS)2-year EFS: 64.7% with this compound vs. 53.3% with Busulfan.
Retrospective Analysis High-risk MDS/AML patients (≥50 years) undergoing HaploTFludarabine-Cyclophosphamide-TreosulfanFludarabine-Cyclophosphamide-Melphalan2-year Overall Survival (OS) and Leukemia-Free Survival (LFS)Similar 2-year OS and LFS. FC-Treosulfan had lower non-relapse mortality but higher relapse rates.

Experimental Protocols

1. Protocol for Generating a this compound-Resistant AML Cell Line

This protocol is based on general methods for developing drug-resistant cell lines.

  • Determine the initial IC50: Culture the parental AML cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CCK-8).

  • Initial Exposure: Treat the parental cells with a low concentration of this compound (e.g., IC10-IC20) for a defined period (e.g., 48-72 hours).

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh, drug-free medium.

  • Stepwise Dose Escalation: Once the cells are confluent, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5-2 fold increase).

  • Repeat Cycles: Repeat the cycle of exposure and recovery, gradually increasing the this compound concentration over several months.

  • Characterization of the Resistant Line:

    • Once cells can proliferate in a significantly higher concentration of this compound, establish the new IC50 and calculate the fold resistance compared to the parental line.

    • Cryopreserve stocks of the resistant cell line at various stages.

    • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

2. Protocol for Western Blotting to Detect PKC-delta Translocation

  • Cell Treatment: Treat both parental and this compound-resistant AML cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours). Include an untreated control.

  • Subcellular Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release cytosolic proteins.

    • Centrifuge to pellet the nuclei and membranes.

    • Extract membrane proteins from the pellet using a membrane extraction buffer.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for PKC-delta.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Compare the intensity of the PKC-delta bands in the cytosolic and membrane fractions between the different treatment groups and cell lines. An increase in the membrane fraction relative to the cytosolic fraction indicates translocation and activation.

Mandatory Visualizations

Treosulfan_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) Active_Metabolites Active Epoxide Metabolites This compound->Active_Metabolites Spontaneous Conversion DNA Nuclear DNA Active_Metabolites->DNA Alkylation DNA_Crosslinks DNA Inter- and Intrastrand Cross-links DNA->DNA_Crosslinks Replication_Block Replication/Transcription Block DNA_Crosslinks->Replication_Block PKC_delta_inactive Inactive PKC-delta (Cytosolic) Replication_Block->PKC_delta_inactive PKC_delta_active Active PKC-delta (Membrane) PKC_delta_inactive->PKC_delta_active Translocation Apoptosis Apoptosis PKC_delta_active->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in AML cells.

Resistance_Workflow Start Parental AML Cell Line (this compound-Sensitive) IC50_determination Determine Initial IC50 Start->IC50_determination Treatment_Cycle Treat with escalating doses of this compound (Stepwise increase) IC50_determination->Treatment_Cycle Recovery Allow surviving cells to recover Treatment_Cycle->Recovery Survivors Resistant_Line Establish this compound-Resistant Cell Line Treatment_Cycle->Resistant_Line Resistance Achieved Recovery->Treatment_Cycle Repeat Characterization Characterize Resistance (New IC50, Molecular Analysis) Resistant_Line->Characterization Hypothesis_Testing Test strategies to overcome resistance (e.g., combination therapies) Characterization->Hypothesis_Testing Outcome Restored Sensitivity Hypothesis_Testing->Outcome

Caption: Experimental workflow for developing and studying this compound resistance.

Troubleshooting_Logic Start Inconsistent IC50 Values Observed Check_Compound Verify this compound Integrity (Purity, Concentration, Storage) Start->Check_Compound Check_Cells Assess Cell Line (Authentication, Mycoplasma, Passage #) Start->Check_Cells Check_Assay Review Experimental Protocol (Seeding Density, Incubation Time, Assay Linearity) Start->Check_Assay Problem_Identified Issue Resolved Check_Compound->Problem_Identified Issue Found Problem_Persists Problem Persists Check_Compound->Problem_Persists No Issue Check_Cells->Problem_Identified Issue Found Check_Cells->Problem_Persists No Issue Check_Assay->Problem_Identified Issue Found Check_Assay->Problem_Persists No Issue Investigate_Resistance Investigate Potential Emergence of a Resistant Sub-population Problem_Persists->Investigate_Resistance

Caption: Logical workflow for troubleshooting inconsistent IC50 values.

References

Optimizing Treosulfan dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Treosulfan dosage and minimize off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug, meaning it is administered in an inactive form and is converted to its active form in the body.[1][2] It is a bifunctional alkylating agent, structurally related to busulfan.[3][4] Its cytotoxic activity is attributed to its spontaneous, non-enzymatic conversion under physiological conditions (pH-dependent) into active epoxide compounds: (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and L-diepoxibutane (S,S-DEB).[3] These highly reactive epoxides then act as DNA alkylating agents, forming covalent bonds with DNA and creating intra- and interstrand cross-links. This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cells.

Q2: What are the most common off-target effects and toxicities associated with this compound?

The most common side effect of this compound is profound myelosuppression, which is the desired therapeutic effect in the context of hematopoietic stem cell transplantation (HSCT) conditioning. However, other significant off-target effects and toxicities have been observed. These include:

  • Gastrointestinal disturbances: Nausea, vomiting, diarrhea, and mucositis (inflammation and ulceration of the mucous membranes) are frequently reported.

  • Hepatotoxicity: Elevated liver enzymes are a potential side effect.

  • Skin reactions: Rashes and other dermatological issues can occur.

  • Neurological effects: Headaches and dizziness have been reported.

It is crucial to monitor for these side effects during and after this compound administration.

Q3: How can this compound dosage be optimized to minimize toxicity?

Optimizing this compound dosage is critical to balance its therapeutic efficacy with its toxic side effects. Key strategies include:

  • Therapeutic Drug Monitoring (TDM): TDM involves measuring the concentration of this compound in a patient's blood to ensure it is within a therapeutic range. This is particularly important due to high inter-individual variability in how the drug is metabolized. While TDM is well-established for the related drug busulfan, it is an emerging and recommended practice for this compound, especially in pediatric patients.

  • Body Surface Area (BSA)-Based Dosing: Current dosing recommendations are often based on the patient's body surface area.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Mathematical models can be used to describe the relationship between the drug's dose, its concentration in the body over time (PK), and its therapeutic and toxic effects (PD). These models can help predict an optimal starting dose and guide dose adjustments.

Q4: Are there specific administration protocols to reduce off-target effects?

Yes, specific administration protocols can help mitigate some of this compound's toxicities. For instance, premedication with antiemetics is recommended to manage nausea and vomiting. Good oral hygiene and prophylactic measures are advised to prevent or reduce the severity of mucositis.

Troubleshooting Guides

Problem: High inter-individual variability in experimental results.

  • Possible Cause: As observed in clinical settings, there is significant inter-individual variability in the pharmacokinetics of this compound. This can translate to variability in in vitro and in vivo experimental models.

  • Solution: Implement a form of therapeutic drug monitoring in your experimental system. For in vivo studies, this could involve collecting blood samples at specific time points to measure this compound concentration. For in vitro studies, ensure precise and consistent drug concentrations are used across all experiments.

Problem: Unexpectedly high levels of cytotoxicity in cell culture experiments.

  • Possible Cause: The stability and activation of this compound are pH-dependent. Variations in cell culture media pH could affect the rate of conversion to its active epoxide metabolites.

  • Solution: Carefully monitor and control the pH of your cell culture medium. For in vitro investigations, pre-incubating this compound at 37°C for 24 hours can ensure complete activation of the drug.

Problem: Difficulty in establishing a therapeutic window in preclinical animal models.

  • Possible Cause: The therapeutic window of this compound can be narrow, and doses higher than recommended have been associated with increased morbidity and mortality.

  • Solution: Conduct dose-ranging studies to carefully determine the maximum tolerated dose (MTD) and the optimal therapeutic dose in your specific animal model. Incorporate regular monitoring of animal health, including blood counts and liver function tests.

Data Presentation

Table 1: Recommended this compound Dosage Regimens in Combination with Fludarabine

Patient PopulationThis compound DosageFludarabine DosageReference
Adults (AML or MDS)10 g/m² BSA per day for 3 consecutive days30 mg/m² BSA per day for 5 consecutive days
Pediatrics (>1 month, malignant diseases)14 g/m² BSA per day for 3 consecutive days30 mg/m² BSA per day for 5 consecutive days
Pediatrics (>12 months)14 g/m²/dose (total dose 42 g/m²)150 mg/m² total dose
Pediatrics (3-12 months)12 g/m²/dose (total dose 36 g/m²)150 mg/m² total dose
Pediatrics (≤ 3 months)10 g/m²/dose (total dose 30 g/m²)150 mg/m² total dose

BSA: Body Surface Area; AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Mean Terminal Half-life~2 hours
Volume of Distribution20-47 L
Clearance150-300 mL/min
Renal Excretion (unchanged)14-40% within 24 hours

Experimental Protocols

Protocol: In Vitro Cell Viability (Cytotoxicity) Assay for this compound

This protocol is adapted from a study investigating the cytotoxicity of this compound on leukemic cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Target cell line (e.g., HL-60 or K562)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound powder

  • 96-well cell culture plates

  • WST-1 (Water-Soluble Tetrazolium salt) or similar cell proliferation reagent

  • Trypan blue solution

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture the target cells in complete medium to ensure they are in the logarithmic growth phase.

  • This compound Stock Solution: Freshly prepare a stock solution of this compound (e.g., 1 mM) in complete cell culture medium.

  • Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution to cover a range of concentrations (e.g., 0.001 mM to 10 mM).

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well in a volume of 90 µL of complete medium.

  • Treatment: Add 10 µL of the different this compound dilutions to the respective wells. Include control wells with cells and medium only (no this compound).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 24 and 48 hours.

  • Cell Viability Assessment (WST-1 Assay):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Note on this compound Activation: For some experiments, it may be beneficial to pre-incubate the this compound dilutions in complete medium for 24 hours at 37°C to ensure full conversion to its active epoxide metabolites.

Mandatory Visualizations

Treosulfan_Signaling_Pathway cluster_activation Non-Enzymatic Activation cluster_cellular_effects Cellular Effects This compound This compound (Prodrug) Epoxides Active Epoxide Metabolites This compound->Epoxides Physiological pH (Spontaneous) DNA DNA Epoxides->DNA Alkylation Crosslinking DNA Cross-linking (Intra- and Interstrand) DNA->Crosslinking Replication_Transcription_Block Replication & Transcription Block Crosslinking->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound, from activation to apoptosis.

Experimental_Workflow_Cell_Viability start Start prep_cells Prepare & Seed Cells in 96-well plate start->prep_cells prep_this compound Prepare this compound Stock & Dilutions prep_cells->prep_this compound treat_cells Add this compound to Cells prep_this compound->treat_cells incubate Incubate (24h & 48h) treat_cells->incubate add_wst1 Add WST-1 Reagent incubate->add_wst1 incubate_wst1 Incubate (1-4h) add_wst1->incubate_wst1 read_plate Measure Absorbance incubate_wst1->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro cell viability assay with this compound.

TDM_Decision_Making cluster_actions start Administer Initial This compound Dose measure_pk Measure this compound Concentration (PK Sampling) start->measure_pk decision Is Concentration within Therapeutic Range? measure_pk->decision increase_dose Increase Subsequent Dose decision->increase_dose No (Too Low) maintain_dose Maintain Current Dose decision->maintain_dose Yes decrease_dose Decrease Subsequent Dose decision->decrease_dose No (Too High) end Continue Treatment & Monitoring increase_dose->end maintain_dose->end decrease_dose->end

Caption: Decision-making logic for this compound dose adjustment based on TDM.

References

Troubleshooting poor engraftment after Treosulfan-based conditioning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor engraftment after Treosulfan-based conditioning for hematopoietic stem cell transplantation (HSCT).

Frequently Asked Questions (FAQs)

Q1: What defines poor engraftment after HSCT?

A: Poor graft function (PGF) is generally characterized by persistent cytopenias after HSCT, despite the presence of complete donor chimerism.[1] The European Society for Blood and Marrow Transplantation (EBMT) defines PGF as the presence of two or three cytopenias for more than two weeks after day +28 post-transplant, with donor chimerism greater than 95%.[1]

Poor engraftment can be classified into two main types:

  • Primary Graft Failure: The initial failure to achieve an absolute neutrophil count (ANC) of >0.5 x 10⁹/L by day +28 for peripheral blood stem cells (PBSC) or bone marrow, or by day +42 for cord blood, accompanied by pancytopenia.[2]

  • Secondary Graft Failure: A decline in hematopoietic function and the need for blood product or growth factor support after initial neutrophil recovery.[2][3]

Q2: What are the primary causes of poor engraftment following a this compound-based regimen?

A: Poor engraftment is a multifactorial complication. Key contributing factors include:

  • Suboptimal this compound Exposure: A low Area Under the Curve (AUC) for this compound has been associated with a higher risk of poor engraftment. Conversely, a very high AUC can lead to increased toxicity, which may also impair engraftment.

  • Graft Characteristics: A low dose of CD34+ stem cells in the graft is a significant risk factor for PGF. The source of stem cells can also play a role; for instance, using peripheral blood stem cells may lower the risk of mixed chimerism compared to bone marrow-derived stem cells.

  • Patient-Specific Factors: Pre-existing conditions, co-morbidities, prior treatments, and the underlying disease can increase the risk of graft failure. Advanced age at the time of transplant has also been identified as a risk factor.

  • Immunological Factors: The presence of donor-specific anti-HLA antibodies (DSA) can lead to antibody-mediated rejection and primary graft failure. Immune-mediated rejection by the recipient's residual immune system can also cause graft rejection.

  • Infections: Post-transplant viral infections, such as Cytomegalovirus (CMV) and BK virus (BKV), are independent risk factors for developing PGF.

Q3: How does the administered dose of this compound impact engraftment outcomes?

A: The total dose and resulting systemic exposure (AUC) of this compound are critical for successful engraftment. Studies have shown that a lower cumulative this compound dose (<42 g/m²) is associated with lower event-free survival. A prospective study in pediatric patients identified a target cumulative AUC of 4,800 mg·h/L to maximize the probability of successful engraftment without significant mortality. This highlights the importance of achieving a therapeutic window: a dose sufficient for myeloablation and immunosuppression to allow for engraftment, but below a threshold that causes excessive toxicity.

Q4: Is therapeutic drug monitoring (TDM) for this compound necessary?

A: While not universally standard, evidence suggests that TDM for this compound can be beneficial, particularly in pediatric patients or those with nonmalignant diseases. TDM allows for dose adjustments to achieve a target AUC, which can help mitigate the risks of both poor engraftment (from underdosing) and excessive toxicity (from overdosing). Given the predictable pharmacokinetics of this compound, measuring the level after the first dose can allow for individualization of subsequent doses.

Q5: What is the role of other conditioning agents used with this compound?

A: this compound is typically used in combination with other agents to enhance its efficacy.

  • Fludarabine: This purine (B94841) analog provides significant immunosuppression, which is crucial for preventing graft rejection. The combination of this compound and Fludarabine is a widely used and effective regimen for establishing donor engraftment.

  • Thiotepa: The addition of Thiotepa to a this compound-based regimen has been shown to trend toward more sustained donor engraftment in specific cell lineages (B-cell, NK-cell, and granulocytes) without adding significant toxicity.

  • Serotherapy (e.g., ATG, Alemtuzumab): The use of anti-thymocyte globulin (ATG) or Alemtuzumab provides further immunosuppression to reduce the risk of both graft rejection and graft-versus-host disease (GVHD).

Troubleshooting Guide: Poor Engraftment

This guide provides a systematic approach to diagnosing and managing poor engraftment following this compound-based conditioning.

Step 1: Initial Assessment & Confirmation of Poor Engraftment

The first step is to confirm that the clinical picture aligns with the definitions of poor engraftment.

  • Define Engraftment: Neutrophil engraftment is typically defined as the first of three consecutive days with an absolute neutrophil count (ANC) ≥ 0.5 x 10⁹/L. Platelet engraftment is defined as a platelet count >20 x 10⁹/L for at least seven days without transfusion support.

  • Identify Failure:

    • Primary Graft Failure: Assess if the patient has failed to meet the ANC milestone by day +28 (or +42 for cord blood).

    • Secondary Graft Failure: Document a decline in blood counts after initial engraftment, leading to transfusion dependence or the need for growth factors.

Step 2: Diagnostic Workflow

A definitive diagnosis requires a thorough investigation to determine the underlying cause.

G cluster_0 Step 1: Clinical Suspicion cluster_1 Step 2: Diagnostic Workup cluster_2 Step 3: Differential Diagnosis cluster_3 Step 4: Potential Interventions A Persistent Cytopenia (Post Day +28) B Bone Marrow Aspirate & Trephine Biopsy A->B C Chimerism Analysis (Whole Blood & Lineage-Specific) A->C D Screen for Viral Infections (CMV, EBV, BKV) A->D E Assess for Donor-Specific Anti-HLA Antibodies (DSA) A->E F Graft Rejection (<5% Donor Chimerism) C->F Low Donor Cells G Poor Graft Function (PGF) (>95% Donor Chimerism) C->G High Donor Cells H Mixed Chimerism (5-95% Donor Chimerism) C->H Mixed Population I Second HSCT F->I J CD34+ Stem Cell Boost G->J K Withdrawal of Immunosuppression H->K L Donor Lymphocyte Infusion (DLI) H->L

Caption: Troubleshooting workflow for poor engraftment.
Step 3: Data Interpretation and Evaluation of Causes

Analyze the diagnostic results to pinpoint the cause, using the data summarized below.

Table 1: Factors Associated with Poor Engraftment / Graft Failure
FactorAssociation with Poor EngraftmentReference
This compound Exposure Low cumulative AUC (<4,800 mg·h/L) increases risk of low engraftment.
High AUC increases risk of toxicity, which can slow engraftment.
Stem Cell Source Peripheral Blood Stem Cells (PBSC) associated with lower risk of mixed chimerism compared to Bone Marrow (BM).
Stem Cell Dose Low CD34+ cell dose is a risk factor.
Underlying Disease Certain non-malignant diseases (e.g., autoimmune lymphoproliferative syndrome) are at higher risk for mixed chimerism.
Patient Age Age <1 year associated with lower Event-Free Survival.
Age ≥10 years identified as an independent risk factor for PGF in a pediatric cohort.
HLA Mismatch HLA mismatch is an independent risk factor for PGF.
Infections Post-transplant CMV and BKV infections are independent risk factors for PGF.
Table 2: Engraftment Outcomes in Studies Using this compound-Based Conditioning
Study PopulationConditioning RegimenEngraftment RateMedian Time to Neutrophil EngraftmentReference
Pediatric Non-MalignantTreo/Flu/Thiotepa87.5% stable donor engraftmentNot Specified
Pediatric Non-MalignantTreo/Flu ± Thymoglobulin100% primary engraftment21 days
Thalassemia MajorTreo/Flu/Thiotepa/ATG89% (11% graft failure)Not Specified
Myelofibrosis (2nd HSCT)Treo/Flu/ATG97% (one primary graft failure)11 days
Myeloid MalignanciesTreo/Flu100% neutrophil engraftment10 days
Marrow Failure DisordersTreo/Flu ± Thymoglobulin100% primary engraftmentNot Specified
Step 4: Potential Interventions

Based on the diagnosis, consider the following therapeutic options:

  • For Graft Rejection (<5% Donor Chimerism): A second hematopoietic stem cell transplant (HSCT) is often the only curative option.

  • For Poor Graft Function (>95% Donor Chimerism): A CD34+ selected stem cell "boost" from the same donor may be considered to improve hematopoietic recovery.

  • For Mixed Chimerism (5-95% Donor Chimerism):

    • Withdrawal of Immunosuppression: Tapering immunosuppressive drugs can sometimes shift the balance in favor of donor hematopoiesis.

    • Donor Lymphocyte Infusion (DLI): DLI can be used to increase donor chimerism but carries a significant risk of inducing GVHD.

Key Experimental Protocols

Protocol 1: Bone Marrow Aspiration and Trephine Biopsy

Objective: To assess bone marrow cellularity, morphology, and rule out underlying disease relapse or other pathological processes.

Methodology:

  • Site Preparation: The posterior iliac crest is the standard site. The area is sterilized, and a local anesthetic is administered.

  • Aspiration: A bone marrow aspiration needle is inserted through the cortex into the marrow cavity. A syringe is used to aspirate 1-2 mL of liquid marrow. Samples are prepared for morphological analysis, cytogenetics, FISH, and chimerism studies.

  • Trephine Biopsy: A trephine biopsy needle is used to obtain a solid core of bone marrow (typically 1-2 cm in length).

  • Sample Processing: The core biopsy is placed in a fixative (e.g., formalin) and sent for histological processing and examination.

  • Analysis: A pathologist evaluates marrow cellularity, hematopoietic cell lineages, and the presence of any abnormal infiltrates.

Protocol 2: Chimerism Analysis by Short Tandem Repeat (STR) PCR

Objective: To quantify the percentage of donor- and recipient-derived hematopoietic cells post-HSCT.

Methodology:

  • Sample Collection: Collect peripheral blood or bone marrow aspirate in EDTA tubes. For lineage-specific chimerism, cell populations (e.g., CD3+ T-cells, CD33+ myeloid cells) are isolated using fluorescence-activated cell sorting (FACS) or magnetic beads.

  • DNA Extraction: Genomic DNA is extracted from the recipient's post-transplant sample, as well as from pre-transplant samples from both the donor and recipient (to serve as controls).

  • PCR Amplification: Multiplex PCR is performed using fluorescently labeled primers that target highly polymorphic STR loci. These are regions of the genome where short DNA sequences are repeated. The number of repeats varies between individuals, allowing for differentiation between donor and recipient DNA.

  • Fragment Analysis: The amplified, fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to the different STR alleles. The peak areas for donor- and recipient-specific alleles are used to calculate the percentage of donor chimerism with a sensitivity of approximately 1-5%.

G cluster_0 Influencing Factors cluster_1 Transplant Process cluster_2 Engraftment Outcomes A Patient Factors (Age, Disease, Co-morbidities) E Hematopoietic Stem Cell Transplantation (HSCT) A->E B Conditioning Regimen (this compound Dose/AUC, Other Agents) B->E C Graft Source & Cell Dose (PBSC/BM, CD34+ Count) C->E D Immunological Factors (HLA Match, DSA) D->E F Successful Engraftment (Full Donor Chimerism, Hematopoietic Recovery) E->F Favorable G Poor Engraftment (Graft Failure or PGF) E->G Unfavorable

Caption: Key factors influencing engraftment outcome.

References

Technical Support Center: Enhancing the Therapeutic Index of Treosulfan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic index of Treosulfan.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to enhance the therapeutic index of this compound?

A1: The most common and effective strategy is to use this compound as part of a reduced-toxicity conditioning (RTC) regimen, frequently in combination with Fludarabine, prior to allogeneic hematopoietic stem cell transplantation (allo-HCT).[1][2][3] This approach aims to balance the myeloablative and immunosuppressive effects of this compound with a more favorable toxicity profile compared to standard myeloablative conditioning (MAC) regimens.[2]

Q2: What are the recommended dosing regimens for this compound in combination with Fludarabine?

A2: Dosing can vary based on patient age and body surface area (BSA). A common regimen for adults is this compound 14 g/m² daily for three days (total dose: 42 g/m²) and Fludarabine 30 mg/m² daily for five days.[1] For pediatric patients, age- and BSA-adjusted dosing is recommended. For example, children >12 months might receive a total dose of 42 g/m², while younger children receive lower doses.

Q3: How can Therapeutic Drug Monitoring (TDM) be utilized to improve this compound's therapeutic index?

A3: TDM allows for personalized dosing to achieve a target therapeutic range for this compound exposure, measured as the Area Under the Curve (AUC). A cumulative AUC(0-∞) of approximately 4,800 mg hour/L has been identified as a target that maximizes the probability of successful engraftment without mortality in pediatric patients. By measuring this compound concentration in plasma after the first dose, subsequent doses can be adjusted to reach this target, potentially reducing toxicity and improving efficacy.

Q4: What are the known advantages of this compound-based conditioning regimens compared to Busulfan-based regimens?

A4: this compound-based regimens are associated with a lower incidence of certain toxicities. Specifically, they have a lower propensity to cause veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) and neurotoxicity compared to Busulfan. Additionally, a phase 3 clinical trial showed a higher 2-year event-free survival rate for the this compound group compared to the Busulfan group.

Q5: What is the mechanism of action of this compound?

A5: this compound is a prodrug that is spontaneously converted under physiological conditions into its active epoxide derivatives, primarily (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and L-diepoxybutane (S,S-DEB). These active metabolites are alkylating agents that are thought to exert their cytotoxic effects through DNA alkylation.

Troubleshooting Guides

Issue 1: High inter-patient variability in this compound exposure despite standardized dosing.

  • Possible Cause: Inherent differences in patient pharmacokinetics (PK), including age, weight, and body surface area, can significantly influence drug clearance.

  • Troubleshooting Steps:

    • Implement a TDM protocol to measure individual patient AUC.

    • Develop a population PK model for your specific patient cohort to identify key covariates affecting this compound clearance.

    • Utilize the PK model to create a model-based dosing table that considers significant patient characteristics like age and weight to better target the desired therapeutic exposure from the first dose.

Issue 2: Sub-optimal engraftment or graft failure.

  • Possible Cause: Insufficient myeloablation and immunosuppression due to low this compound exposure.

  • Troubleshooting Steps:

    • Review the patient's cumulative this compound AUC. A prospective trial in pediatric patients suggested that for each 1,000 mg hour/L increase in AUC, the hazard ratio for low engraftment was 0.61.

    • Ensure the TDM protocol is accurately measuring this compound concentrations and that AUC calculations are correct.

    • For future patients, consider dose adjustments based on first-dose pharmacokinetics to ensure the target AUC is achieved.

Issue 3: Unexpectedly high incidence of regimen-related toxicities (RRTs).

  • Possible Cause: Overexposure to this compound.

  • Troubleshooting Steps:

    • Correlate the incidence and severity of RRTs with the measured this compound AUC in your patient population. One study indicated a relationship between this compound exposure and early toxicity.

    • Establish an upper limit for the therapeutic range of this compound AUC based on your institutional data and published literature.

    • For patients with high initial exposure, consider dose reduction for subsequent administrations.

Quantitative Data Summary

Table 1: this compound Dosing Regimens

Patient GroupThis compound DoseFludarabine DoseReference
Adults14 g/m²/day for 3 days30 mg/m²/day for 5 days
Children (>12 months)Total dose of 42 g/m² (14 g/m²/dose)Total dose of 150 mg/m²
Children (3-12 months)Total dose of 36 g/m² (12 g/m²/dose)Total dose of 150 mg/m²
Children (≤3 months)Total dose of 30 g/m² (10 g/m²/dose)Total dose of 150 mg/m²

Table 2: Pharmacokinetic Parameters and Therapeutic Targets

ParameterValuePatient PopulationReference
Target Cumulative AUC(0-∞)4,800 mg hour/LPediatric
Hazard Ratio for Mortality (per 1,000 mg hour/L increase in AUC)1.46Pediatric
Hazard Ratio for Low Engraftment (per 1,000 mg hour/L increase in AUC)0.61Pediatric

Table 3: Comparison of Outcomes: this compound vs. Busulfan

OutcomeThis compound GroupBusulfan Groupp-valueReference
2-Year Event-Free Survival64.0%50.4%0.0051 (superiority)
Extensive Chronic GVHD15.7%32.1%< 0.001
Relapse Related Mortality17%34%Not specified
Non-Relapse Mortality35.5%29.4%0.962

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound

  • Sample Collection: Collect blood samples at specific time points after the start of this compound infusion. A suggested limited sampling strategy includes samples at 1.5, 4, and 7 hours after the start of infusion.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Quantification of this compound:

    • Utilize a validated reversed-phase high-pressure liquid chromatography (HPLC) method with ultraviolet (UV) detection.

    • Derivatize this compound and an internal standard (e.g., Busulfan) with sodium diethyldithiocarbamate (B1195824) to make them detectable.

    • Establish a calibration curve with a linear range appropriate for the expected concentrations (e.g., up to 500 mg/L).

  • Pharmacokinetic Modeling:

    • Use a two-compartment model with first-order elimination to describe the pharmacokinetics of this compound.

    • Calculate the Area Under the Curve (AUC) for each patient.

    • Develop a population PK model to identify covariates that significantly influence this compound clearance.

Visualizations

Treosulfan_Metabolism This compound This compound (Prodrug) EBDM (S,S)-EBDM (Active monoepoxide) This compound->EBDM Spontaneous conversion (physiological pH) DEB (S,S)-DEB (Active L-diepoxybutane) EBDM->DEB DNA_Alkylation DNA Alkylation EBDM->DNA_Alkylation DEB->DNA_Alkylation Cytotoxicity Cytotoxicity DNA_Alkylation->Cytotoxicity

Caption: Metabolic activation pathway of the prodrug this compound.

TDM_Workflow cluster_patient Patient cluster_lab Laboratory Dose1 Administer First Dose of this compound Sample Collect Blood Samples (e.g., 1.5, 4, 7 hrs) Dose1->Sample Analysis Quantify this compound Concentration (HPLC) Sample->Analysis Dose_Adjust Administer Adjusted Subsequent Doses PK_Model Calculate AUC using PK Model Analysis->PK_Model PK_Model->Dose_Adjust Inform Dose Adjustment

Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of this compound.

References

Technical Support Center: Addressing Inter-individual Variability in Treosulfan Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Treosulfan. The information is designed to address specific issues that may arise during experiments related to its metabolism and pharmacokinetic variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to inter-individual variability in this compound pharmacokinetics?

A1: Significant inter-individual variability in this compound pharmacokinetics is well-documented.[1][2] The primary contributing factors include:

  • Physiological Parameters: Age and gender have been shown to influence this compound plasma levels, with higher concentrations observed in female patients over 55 years of age.[1][3] Body surface area (BSA) is also a key factor, and dosing is often adjusted accordingly.[4]

  • Non-Enzymatic Conversion: this compound is a prodrug that converts to its active epoxide metabolites, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB), through a non-enzymatic process that is highly dependent on pH and temperature. Variations in individual physiological pH and body temperature can therefore affect the rate of drug activation.

  • Detoxification Pathways: While the activation of this compound is non-enzymatic, its active epoxide metabolites are detoxified by enzymes such as epoxide hydrolases and glutathione (B108866) S-transferases (GSTs). Genetic polymorphisms in the genes encoding these enzymes could potentially contribute to variability in metabolite clearance, although this is an area of ongoing research.

Q2: How is this compound metabolized and what are its active metabolites?

A2: this compound is a prodrug that is not metabolized by cytochrome P450 enzymes. Under physiological conditions (pH > 5 and 37°C), it undergoes a spontaneous, non-enzymatic intramolecular nucleophilic substitution. This process sequentially forms two active alkylating agents:

  • (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM)

  • (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB)

These epoxides exert their cytotoxic effects through DNA alkylation.

Q3: What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

A3: Several analytical methods have been developed and validated for the quantification of this compound and its metabolites in plasma. The most common methods are:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method has been used for the determination of this compound in patient plasma.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous measurement of this compound and its active metabolite, S,S-EBDM. It is often preferred for its accuracy and lower limit of quantification.

Troubleshooting Guides

Problem 1: High variability in this compound plasma concentrations between experimental subjects.

  • Possible Cause 1: Inconsistent sample handling and processing.

    • Troubleshooting Tip: The conversion of this compound is highly pH and temperature-dependent. Ensure strict adherence to a standardized protocol for blood collection, processing, and storage. Blood samples should be immediately placed on ice after collection, and plasma should be separated promptly. For long-term storage, plasma samples should be acidified to a pH below 6 to prevent the degradation of this compound.

  • Possible Cause 2: Uncontrolled physiological variables.

    • Troubleshooting Tip: Record and consider physiological parameters such as body temperature at the time of sampling, as this can influence the in vivo conversion rate of this compound. Document demographic data including age, gender, and BSA for all subjects to aid in data stratification and analysis.

  • Possible Cause 3: Co-administration of other drugs.

    • Troubleshooting Tip: Review and document all co-administered medications. Although this compound's activation is non-enzymatic, co-administered drugs could potentially alter physiological pH or other parameters that may affect its stability and conversion.

Problem 2: Difficulty in detecting and quantifying the active epoxide metabolites (S,S-EBDM and S,S-DEB).

  • Possible Cause 1: Instability of the metabolites during sample preparation.

    • Troubleshooting Tip: The epoxide metabolites are reactive. The entire sample preparation for their analysis should be performed on ice and under acidic conditions to minimize interconversion and degradation.

  • Possible Cause 2: Inadequate analytical sensitivity.

    • Troubleshooting Tip: Utilize a highly sensitive analytical method such as LC-MS/MS for the detection of the metabolites. Derivatization of the diepoxide metabolite may be necessary for its quantification. Ensure that the lower limit of quantification (LLOQ) of the assay is sufficient to detect the expected concentrations of the metabolites.

  • Possible Cause 3: Rapid in vivo clearance of metabolites.

    • Troubleshooting Tip: The active metabolites are subject to detoxification by enzymes like epoxide hydrolases and GSTs. Consider the timing of sample collection relative to this compound administration to capture the peak concentrations of the metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Patient Populations

Patient PopulationDose (g/m²/day)Mean AUC (mg*h/L)Mean Clearance (L/h/m²)Inter-individual Variability (CV%) in AUCReference
Adult AML Patients14875 ± 213--
Adult Patients-1104 ± 173--
Pediatric Patients (Median age: 9 years)-1396 ± 715--
Thalassemia Major Patients14132610.864%

Table 2: Influence of Age and Gender on this compound Pharmacokinetics in Adult AML Patients

Patient GroupMedian AUC (mg*h/L)Median Peak Level (mg/L)Reference
Women > 55 years946387
Women < 55 years758-
Men > 55 years-326

Experimental Protocols

Protocol 1: Quantification of this compound and S,S-EBDM in Human Plasma by LC-MS/MS

  • 1. Sample Collection and Stabilization:

    • Collect whole blood in tubes containing an anticoagulant (e.g., citrate).

    • Immediately after collection, place the tubes on ice.

    • To stabilize this compound, add a buffer to lower the pH to below 6.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • 2. Sample Preparation:

    • Thaw plasma samples on ice.

    • To 25 µL of plasma, add an internal standard solution (e.g., this compound-D4 and Busulfan-D8).

    • Precipitate proteins by adding ice-cold acetonitrile (B52724) containing 0.1% formic acid.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Dilute the supernatant with 3% formic acid before injection into the LC-MS/MS system.

  • 3. LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier.

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • Monitor the specific mass-to-charge (m/z) transitions for this compound, S,S-EBDM, and the internal standards in multiple reaction monitoring (MRM) mode.

      • This compound: 296.2 > 87.1

      • S,S-EBDM: 200.2 > 87.1

  • 4. Data Analysis:

    • Construct calibration curves using standards of known concentrations.

    • Quantify the concentrations of this compound and S,S-EBDM in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Mandatory Visualizations

Treosulfan_Metabolism cluster_activation Non-enzymatic Activation (pH > 5, 37°C) This compound This compound (Prodrug) EBDM (S,S)-EBDM (Active Metabolite) This compound->EBDM DEB (S,S)-DEB (Active Metabolite) EBDM->DEB Detoxification Detoxification EBDM->Detoxification DNA_Adducts DNA Adducts EBDM->DNA_Adducts DEB->Detoxification DEB->DNA_Adducts Inactive_Metabolites Inactive Metabolites Detoxification->Inactive_Metabolites Epoxide Hydrolases, Glutathione S-transferases Experimental_Workflow start Start: Blood Sample Collection stabilization Immediate Stabilization (on ice, pH < 6) start->stabilization centrifugation Plasma Separation (Centrifugation at 4°C) stabilization->centrifugation storage Storage at -80°C centrifugation->storage prep Sample Preparation (Protein Precipitation) storage->prep analysis LC-MS/MS Analysis prep->analysis quantification Data Analysis and Quantification analysis->quantification Troubleshooting_Tree issue High Inter-individual Variability in this compound PK Data q1 Was sample handling standardized and controlled (pH, temperature)? issue->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were physiological variables (age, gender, BSA, temp) recorded and analyzed? a1_yes->q2 sol1 Implement strict, standardized sample handling protocol. Acidify samples for storage. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were co-administered medications documented? a2_yes->q3 sol2 Record all relevant physiological and demographic data. Stratify analysis. a2_no->sol2 a3_no No q3->a3_no end Variability likely due to inherent biological differences. Consider genetic analysis (e.g., GSTs). q3->end Yes sol3 Document all co-medications and assess potential interactions. a3_no->sol3

References

Technical Support Center: Treosulfan Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and handling Treosulfan for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For in vitro experiments, this compound can be dissolved in several solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, achieving a concentration of at least 100 mg/mL.[1] Water is also a suitable solvent, with a solubility of 50 mg/mL, which can be enhanced with gentle heating.[1] For cell culture applications, initial dissolution in a minimal amount of DMSO followed by dilution in culture media is a standard practice.

Q2: I am observing precipitation when storing my this compound solution. What should I do?

A2: Precipitation can occur, especially if the reconstituted solution is stored in a refrigerator at 2-8°C.[2][3][4] It is recommended to store this compound solutions at room temperature (20°C to 25°C). If you observe crystals, slight warming of the solution (to hand-warm temperature) can help in redissolving the precipitate.

Q3: How stable is this compound in aqueous solutions?

A3: this compound solutions in various aqueous media, including water for injection, 0.9% NaCl, and 0.45% NaCl, have been shown to be chemically and physically stable for several days at room temperature. For instance, reconstituted solutions at 50 mg/mL are stable for up to 3-4 days at 25°C.

Q4: Can I heat the solution to expedite the dissolution of this compound?

A4: Yes, heating can be used to facilitate the dissolution of this compound. Solutions can be heated up to 60°C with minimal decomposition (<1%). Gentle warming to a hand-warm temperature is also effective.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Powder Low temperature of the solvent.Warm the solvent (e.g., water, saline) to 30°C or slightly warmer (hand-warm) before adding the this compound powder. Using an ultrasonic bath can also aid dissolution in water.
Precipitate Forms in Solution Upon Storage Storage at low temperatures (refrigeration).Do not store reconstituted this compound solutions in the refrigerator. Store at room temperature (20°C to 25°C). If precipitation occurs, gently warm the solution to redissolve the crystals.
Inconsistent Experimental Results Degradation of this compound to its active form in the stock solution.This compound is a prodrug that converts to its active epoxide metabolites under physiological conditions (pH > 5, 37°C). For consistent results, prepare fresh solutions before each experiment or be aware of the activation kinetics if pre-incubating.

Solubility Data

SolventConcentrationTemperatureNotes
Water50 mg/mLRoom TemperatureSolubility can be increased with heating.
Water150-200 mg/mL37°CAt pH 1 to 8.
Water7% m/v (70 mg/mL)25°C-
Water≥ 100 mg/mL66°F (19°C)-
DMSO≥ 100 mg/mLRoom TemperatureUse newly opened DMSO as it can be hygroscopic.
Water with Acetic Acid70 to 250 mg/g18°CThe addition of acetic acid to water can substantially increase the solubility of this compound.
0.9% NaCl20 mg/mL25°CStable for up to 4 days.
5% Dextrose20 mg/mL25°CStable for up to 4 days.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in Water

Materials:

  • This compound powder

  • Sterile water for injection

  • Sterile conical tube or vial

  • Water bath or heating block set to 37°C

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the corresponding volume of sterile water to achieve a final concentration of 50 mg/mL.

  • Gently swirl the container to wet the powder.

  • Place the container in a 37°C water bath or on a heating block.

  • Intermittently swirl the container until the this compound is completely dissolved. The solution should be clear and colorless.

  • Visually inspect the solution for any undissolved particles or precipitation before use.

  • Use the solution immediately or store it at room temperature for up to 3 days. Do not refrigerate.

Protocol 2: Preparation of this compound Solution for Cell Culture Experiments

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration primary stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • To a sterile microcentrifuge tube, add the required volume of DMSO.

  • Carefully add the corresponding amount of this compound powder to the DMSO.

  • Vortex briefly until the powder is fully dissolved.

  • Perform serial dilutions of the primary stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Add the diluted this compound solution to your cell cultures immediately.

Visualizations

experimental_workflow Workflow for Preparing this compound Solution cluster_prep Preparation cluster_qc Quality Control cluster_use Application weigh Weigh this compound Powder add_solvent Add Solvent (e.g., Water, DMSO) weigh->add_solvent Step 1 dissolve Dissolve Powder (with optional gentle heating/vortexing) add_solvent->dissolve Step 2 inspect Visually Inspect for Clarity dissolve->inspect Step 3 dilute Dilute to Final Concentration (if necessary) inspect->dilute Step 4 apply Apply to In Vitro System dilute->apply Step 5

Caption: Experimental workflow for preparing a this compound solution.

signaling_pathway Mechanism of Action of this compound This compound This compound (Prodrug) conversion Non-enzymatic Conversion (Physiological Conditions) This compound->conversion epoxides Active Epoxide Metabolites (e.g., Diepoxybutane) conversion->epoxides dna_alkylation DNA Alkylation epoxides->dna_alkylation cross_links Intra- and Interstrand DNA Cross-links dna_alkylation->cross_links dna_damage DNA Damage Response cross_links->dna_damage apoptosis Cell Cycle Arrest & Apoptosis dna_damage->apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Preventing degradation of Treosulfan during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Treosulfan. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

A1: this compound is a prodrug that undergoes spontaneous, non-enzymatic conversion to its active epoxide metabolites.[1][2][3][4] This degradation is highly dependent on pH and temperature.[1] At physiological conditions (pH 7.4 and 37°C), this compound is actively converted to its cytotoxic forms. Therefore, controlling pH and temperature is critical to prevent premature degradation during your experiments.

Q2: How does pH affect the stability of this compound in solution?

A2: this compound's stability is significantly influenced by pH. It is most stable in acidic conditions (pH < 5.0), where its activation is halted. As the pH increases towards neutral (pH 7.4) and alkaline (pH 8.3) conditions, the rate of degradation increases substantially. For instance, in plasma at room temperature, this compound is stable for up to 72 hours in acidified samples, whereas its stability drops dramatically at neutral and alkaline pH.

Q3: What is the impact of temperature on this compound stability?

A3: Lower temperatures slow down the degradation of this compound. Storing samples at +4°C shows a slower degradation rate compared to room temperature. For the highest stability, especially for short-term storage (up to 8 hours), freezing samples at -20°C is recommended.

Q4: Can I store prepared this compound solutions? If so, under what conditions?

A4: Yes, but storage conditions are crucial. For short-term storage (up to 8 hours), freezing at -20°C is effective. For longer-term storage, acidification of the samples is recommended to prevent degradation. It is important to note that you should avoid refrigerating reconstituted or diluted this compound solutions as precipitation may occur.

Q5: Are there any solvents I should avoid when working with this compound?

A5: this compound is soluble in aqueous solutions. While specific solvent incompatibilities are not extensively detailed in the provided literature, its stability is primarily dictated by the pH of the solution rather than the solvent itself. It is stable in Milli-Q water. For reconstitution, Water for Injection, 0.45% or 0.9% Sodium Chloride Injection, or 5% Glucose Injection are commonly used.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results with this compound. Premature degradation of this compound due to inappropriate handling.Review your sample preparation and storage protocols. Ensure that pH and temperature are strictly controlled. Prepare this compound solutions fresh for each experiment whenever possible.
Low cytotoxicity observed in in vitro assays. This compound has not been sufficiently activated to its cytotoxic epoxide forms.For in vitro studies, pre-incubating this compound at 37°C for 24 hours can lead to 100% activation of the drug, which may increase its cytotoxic effect on cell lines.
Precipitate forms in the this compound solution. The reconstituted or diluted solution was refrigerated.Do not refrigerate this compound solutions. If a precipitate is observed, the solution should be discarded. Slight warming of the reconstituted solution (to hand warm) may help improve solubility if issues are observed during preparation.
Hemolysis is observed in whole blood samples. Acidification of whole blood samples.Avoid acidifying whole blood as it can cause hemolysis. For plasma samples, separation should be done prior to any acidification for long-term storage.

Data on this compound Stability

The stability of this compound is crucial for the reliability of experimental outcomes. The following tables summarize the stability of this compound in various biological fluids under different storage conditions.

Table 1: this compound Stability in Human Plasma

Storage TemperaturePlasma pH% this compound Remaining (after 8h)% this compound Remaining (after 24h)% this compound Remaining (after 72h)
Room Temperature4.5~94%~94%94%
Room Temperature7.440%22%<5%
Room Temperature8.3<5%<1%<1%
+4°C7.482%-40%
+4°C8.3--16%
-20°C7.491%-61%
-20°C4.5>90%>90%>90%
-20°C8.3--52%

Table 2: this compound Stability in Human Urine

Storage TemperatureUrine pH% this compound Remaining (after 72h)
Room Temperature4.598%
Room Temperature7.461%
Room Temperature8.337%
-20°CAny>89%

Table 3: this compound Stability in Cell Culture Media

Storage Temperature% this compound Remaining (after 8h)% this compound Remaining (after 24h)% this compound Remaining (after 72h)
-20°C>90%>90%>90%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Use sterile, ultrapure water (Milli-Q or equivalent) or a recommended solvent such as 0.9% Sodium Chloride Injection.

  • Bring the solvent and the lyophilized this compound powder to room temperature.

  • Reconstitute the this compound to the desired concentration by adding the solvent to the vial.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. For solubility issues, slight warming (hand warm) can be applied.

  • Use the solution immediately or aliquot and store appropriately based on the stability data above.

Protocol 2: Handling and Storage of Biological Samples Containing this compound

  • Plasma:

    • For immediate analysis (within 8 hours), plasma samples can be stored at -20°C.

    • For longer-term storage, acidify the plasma to a pH of 4.5 before freezing at -20°C.

  • Urine:

    • Urine samples can be safely frozen at -20°C without the need for acidification.

  • Cell Culture Media:

    • Cell culture media containing this compound can be stored at -20°C.

Protocol 3: In Vitro Cytotoxicity Assay with this compound Activation

  • Prepare a stock solution of this compound in the appropriate cell culture medium.

  • To achieve full activation, pre-incubate the this compound solution at 37°C for 24 hours.

  • Prepare serial dilutions of the activated this compound solution.

  • Add the dilutions to your cell culture plates.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, XTT, or trypan blue exclusion).

Visualizations

Treosulfan_Degradation_Pathway cluster_activation Non-enzymatic Activation (pH > 5.0, Temperature Dependent) This compound This compound (Prodrug) EBDM (2S,3S)-1,2-epoxy-3,4-butanediol- 4-methanesulfonate (S,S-EBDM) This compound->EBDM Intramolecular Nucleophilic Substitution DEB (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) EBDM->DEB Alkylation DNA Alkylation & Cross-linking EBDM->Alkylation DEB->Alkylation Treosulfan_Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Options cluster_exp Experimental Use A Reconstitute this compound (e.g., in Milli-Q water) B1 Immediate Use A->B1 B2 Short-term Storage (< 8 hours) A->B2 B3 Long-term Storage (> 8 hours) A->B3 C1 In Vitro Assay (Activation required) B1->C1 C2 Sample Analysis B1->C2 B2_sub Freeze at -20°C B2->C1 B2->C2 B3_sub Acidify (pH 4.5) & Freeze at -20°C B3->C1 B3->C2 C1_sub Pre-incubate 24h at 37°C

References

Technical Support Center: Refinement of Treosulfan Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Treosulfan in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: this compound Solution Preparation and Stability

Question: I'm having trouble dissolving this compound for my animal experiments. What is the recommended procedure, and how stable is the reconstituted solution?

Answer:

This compound can be challenging to dissolve. Here are the recommended steps and stability information:

  • Reconstitution: this compound is a white crystalline powder that should be reconstituted with a sterile solvent prior to administration.[1] Suitable solvents include:

    • Sterile Water for Injection[2][3]

    • 0.9% Sodium Chloride (NaCl)[4][5]

    • 5% Dextrose in Water (D5W)

    • 0.45% NaCl (recommended for pediatric/small animal studies to manage osmolarity)

  • Improving Solubility: If you encounter solubility issues, you can:

    • Gently warm the solvent to 25-30°C (hand-warm) before adding it to the this compound powder. Do not overheat.

    • Shake the vial vigorously after adding the solvent.

    • Allow for a longer standing time at room temperature.

  • Stability:

    • Reconstituted this compound solution is physically and chemically stable for up to 24 hours at room temperature (20-25°C).

    • Do not refrigerate the reconstituted solution, as this can cause precipitation.

    • The stability of this compound is pH-dependent, with degradation occurring more rapidly at physiological pH (7.4). For long-term storage of biological samples containing this compound, acidification is recommended.

Issue 2: Adverse Events and Animal Monitoring

Question: What are the common adverse effects of this compound in animal models, and what should I monitor for?

Answer:

This compound is a potent myelosuppressive agent, and careful monitoring of animals is crucial.

Common Adverse Effects:

  • Myelosuppression: This is the desired therapeutic effect but can lead to complications. Monitor for signs of infection, bleeding, and anemia.

  • Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and mucositis are common. Monitor for changes in food and water intake, weight loss, and signs of oral discomfort.

  • Injection Site Reactions: Pain, swelling, and erythema can occur at the injection site, particularly with extravasation (leakage of the drug into surrounding tissue).

  • Skin Toxicity: Rash and hyperpigmentation have been observed.

  • Gonadal Toxicity: this compound can impair fertility.

Monitoring Recommendations:

  • Daily: Observe animals for changes in behavior, activity level, posture, and grooming.

  • Body Weight: Record body weights at least three times per week.

  • Food and Water Intake: Monitor daily.

  • Injection Sites: Inspect intravenous and intraperitoneal injection sites for any signs of inflammation or necrosis.

  • Blood Counts: Perform complete blood counts (CBCs) as required by your experimental protocol to monitor the extent of myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is non-enzymatically converted under physiological conditions to its active epoxide metabolites, primarily S,S-diepoxybutane. These epoxides are alkylating agents that form covalent bonds with DNA, leading to interstrand cross-links. This DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells like hematopoietic stem cells.

Q2: What are the recommended dosages for this compound in mice and rats?

A2: The optimal dose of this compound will depend on the specific animal model and experimental endpoint. However, published studies provide a starting point for dose-finding experiments.

Animal ModelRoute of AdministrationDosage RangeReference
Mouse Intravenous (IV)2000 mg/kg
Intraperitoneal (IP)2500 - 7500 mg/kg (total dose)
Rat Intraperitoneal (IP)500 mg/kg

Q3: What are the LD50 values for this compound in mice and rats?

A3: The reported median lethal dose (LD50) values for this compound are as follows:

Animal ModelRoute of AdministrationLD50Reference
Mouse Oral3360 mg/kg
Intravenous (IV)>2500 mg/kg
Rat Oral2575 mg/kg
Intraperitoneal (IP)>2860 mg/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (50 mg/mL)

  • Calculate the required amount of this compound based on the number of animals and the desired dose.

  • Aseptically add the appropriate volume of sterile vehicle (e.g., 0.9% NaCl or Sterile Water for Injection) to the vial of this compound powder. For a 1g vial, add 20 mL of vehicle to achieve a final concentration of 50 mg/mL.

  • Gently warm the vehicle to 25-30°C to aid dissolution.

  • Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear and colorless.

  • Visually inspect the solution for any particulate matter or precipitation before administration. Do not use if any particles are observed.

  • The reconstituted solution is stable for up to 24 hours at room temperature. Do not refrigerate.

Protocol 2: Intravenous (IV) Tail Vein Administration in Mice

  • Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (45°C) for a few seconds to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with a 70% ethanol (B145695) wipe.

  • Injection:

    • Use a 27-30 gauge needle attached to a 1 mL syringe.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 µL/g of body weight. For a 20g mouse, this would be 100 µL.

    • If swelling occurs at the injection site, withdraw the needle immediately and re-attempt at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Rats

  • Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip.

  • Injection Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.

  • Injection:

    • Use a 23-25 gauge needle.

    • Lift the animal's hindquarters slightly to allow the abdominal organs to move away from the injection site.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure that a blood vessel or organ has not been punctured.

    • Inject the this compound solution. The maximum recommended injection volume for a rat is 5-10 mL/kg.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

Treosulfan_Mechanism_of_Action cluster_1 Target Cell cluster_2 Cellular Response This compound This compound (Prodrug) Monoepoxide Monoepoxide Metabolite (S,S-EBDM) This compound->Monoepoxide Non-enzymatic conversion (pH > 5) Diepoxide Diepoxide Metabolite (S,S-DEB) Monoepoxide->Diepoxide DNA Nuclear DNA Diepoxide->DNA Alkylation Alkylated_DNA Alkylated DNA (Guanine residues) Crosslinked_DNA Interstrand DNA Cross-links Alkylated_DNA->Crosslinked_DNA Cross-linking DDR DNA Damage Response (ATM/ATR activation) Crosslinked_DNA->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of this compound.

Treosulfan_Administration_Workflow start Start reconstitute Reconstitute this compound (e.g., 0.9% NaCl) start->reconstitute calculate Calculate Dose (mg/kg) reconstitute->calculate prepare_injection Prepare Injection Syringe calculate->prepare_injection restrain Restrain Animal prepare_injection->restrain administer Administer this compound (IV or IP) restrain->administer monitor Monitor Animal for Adverse Effects administer->monitor end End monitor->end

Caption: Experimental workflow for this compound administration.

Troubleshooting_Decision_Tree start Issue Encountered solubility Solubility Issue? start->solubility adverse_event Adverse Event? start->adverse_event warm_solution Warm solution to 25-30°C and shake vigorously solubility->warm_solution Yes check_stability Check solution stability (24h at room temp) solubility->check_stability No injection_site_reaction Injection Site Reaction? adverse_event->injection_site_reaction Yes systemic_toxicity Systemic Toxicity? adverse_event->systemic_toxicity No check_extravasation Check for extravasation and ensure proper technique injection_site_reaction->check_extravasation Yes monitor_vitals Monitor vital signs, provide supportive care systemic_toxicity->monitor_vitals Yes dose_reduction Consider dose reduction in future experiments monitor_vitals->dose_reduction

Caption: Troubleshooting decision tree for this compound administration.

References

Validation & Comparative

Treosulfan vs. Busulfan in Conditioning Regimens for AML and MDS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Treosulfan- and Busulfan-based conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT) for patients with Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). The information is compiled from multiple clinical trials and meta-analyses to support research and development efforts in this therapeutic area.

Executive Summary

Recent large-scale clinical trials and meta-analyses suggest that this compound-based conditioning regimens offer a favorable efficacy and safety profile compared to Busulfan-based regimens, particularly in older and comorbid patients. This compound has demonstrated improved overall and event-free survival with a lower incidence of certain toxicities, positioning it as a potential new standard of care in specific patient populations.

Efficacy Data

A systematic review and meta-analysis of six studies involving 3,982 patients showed that this compound-based regimens were associated with improved overall survival (OS) compared to Busulfan-based regimens[1][2][3]. While there was no significant difference in leukemia-free survival (LFS) or relapse incidence (RI) between the two arms, the pooled hazard ratio for OS favored this compound[1][2].

Another significant phase III randomized trial further supports the use of this compound. In this study, the 36-month event-free survival (EFS) rate was 59.5% for the this compound group compared to 49.7% for the Busulfan group. Similarly, the 36-month overall survival rate was higher in the this compound arm (66.8%) versus the Busulfan arm (56.3%).

The following tables summarize key efficacy data from comparative studies.

Table 1: Overall Survival (OS) and Event-Free Survival (EFS)
OutcomeThis compound GroupBusulfan GroupHazard Ratio (95% CI)p-valueSource
36-Month OS Rate66.8%56.3%0.64 (0.48-0.87)0.0037
24-Month OS Rate72.7%60.2%0.64 (adjusted)0.0037
Pooled HR for OSFavored this compound-0.80 (0.71-0.90)-
36-Month EFS Rate59.5%49.7%0.64 (0.49-0.84)0.0006
24-Month EFS Rate65.7%51.2%0.64 (adjusted)0.0012
Pooled HR for LFS--0.98 (0.87-1.12)Not Significant
Table 2: Relapse and Non-Relapse Mortality (NRM)
OutcomeThis compound GroupBusulfan GroupHazard Ratio (95% CI)p-valueSource
24-Month Relapse/Progression22%25.2%Not SignificantNot Significant
Pooled HR for RI--0.96 (0.71-1.31)Not Significant
24-Month NRM12%20.4%0.63 (adjusted)0.0343
Pooled HR for NRM--0.84 (0.71-1.01)Not Significant

Toxicity Profile

This compound-based regimens have been associated with a lower incidence of acute Graft-versus-Host Disease (aGvHD) compared to Busulfan. A meta-analysis found a significantly lower risk of aGvHD with this compound, although there was no significant difference in the rates of chronic GvHD (cGvHD). Furthermore, severe mucositis was reported to be less frequent with this compound-containing regimens.

Table 3: Key Toxicity Outcomes
ToxicityThis compound GroupBusulfan GroupHazard Ratio (95% CI)p-valueSource
Acute GvHD (aGvHD)Lower Risk-0.70 (0.59-0.82)-
Chronic GvHD (cGvHD)--0.94 (0.81-1.09)Not Significant
Extensive Chronic GvHD19.8%28.6%Not SignificantNot Significant
Severe Mucositis8%31% (FB4 regimen)-0.001

Experimental Protocols

The most frequently cited and pivotal studies utilize a combination of the alkylating agent (this compound or Busulfan) with Fludarabine.

This compound-Based Regimen (FluTreo)

A common protocol involves intravenous (IV) Fludarabine administered at 30 mg/m²/day for five days (from day -6 to -2) in combination with IV this compound at 10 g/m²/day for three days (from day -4 to -2). Another described regimen uses Fludarabine 150 mg/m² over five days and this compound 42 g/m² over three days.

Busulfan-Based Regimen (FluBu)

The comparator arm in several key trials consisted of IV Fludarabine at 30 mg/m²/day for five days (from day -6 to -2) combined with IV Busulfan at a reduced intensity of 3.2 mg/kg/day for two days (from day -4 to -3) or 0.8 mg/kg every 6 hours for four days for a myeloablative approach.

Visualizing the Comparison

Conditioning Regimen Workflow

G cluster_treo This compound-Based Regimen cluster_bu Busulfan-Based Regimen Treo_Flu Fludarabine (Days -6 to -2) Treo This compound (Days -4 to -2) Treo_Flu->Treo Treo_HSCT HSCT (Day 0) Treo->Treo_HSCT Bu_Flu Fludarabine (Days -6 to -2) Bu Busulfan (Days -4 to -3) Bu_Flu->Bu Bu_HSCT HSCT (Day 0) Bu->Bu_HSCT

Caption: Typical workflows for this compound- and Busulfan-based conditioning regimens.

Comparative Efficacy and Safety Profile

G cluster_outcomes Comparative Outcomes This compound This compound OS Overall Survival This compound->OS Superior EFS Event-Free Survival This compound->EFS Superior aGvHD Acute GvHD This compound->aGvHD Lower Incidence NRM Non-Relapse Mortality This compound->NRM Lower Relapse Relapse This compound->Relapse Comparable cGVHD Chronic GvHD This compound->cGVHD Comparable Busulfan Busulfan Busulfan->OS Inferior Busulfan->EFS Inferior Busulfan->aGvHD Higher Incidence Busulfan->NRM Higher Busulfan->Relapse Comparable Busulfan->cGVHD Comparable

References

Comparative Efficacy of Treosulfan and Melphalan Conditioning in Multiple Myeloma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Treosulfan- and Melphalan-based conditioning regimens used prior to hematopoietic stem cell transplantation (HSCT) in patients with multiple myeloma. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and visualizations of treatment workflows.

While high-dose Melphalan (B128) has long been the standard conditioning agent for autologous stem cell transplantation (ASCT) in multiple myeloma, this compound, a bifunctional alkylating agent, has emerged as a promising alternative, particularly in the context of allogeneic HSCT and in combination regimens.[1][2] This guide aims to objectively present the current evidence on the comparative efficacy and safety of these two agents.

Quantitative Data Summary

The following tables summarize key efficacy and safety outcomes from studies evaluating this compound- and Melphalan-based conditioning regimens in multiple myeloma. It is important to note that direct head-to-head randomized controlled trials comparing this compound and Melphalan as single-agent conditioning regimens in a large cohort of multiple myeloma patients are limited. Much of the available data comes from studies of combination regimens or retrospective analyses.

Table 1: Efficacy Outcomes of this compound- and Melphalan-Based Conditioning Regimens

RegimenStudy TypePatient PopulationNOverall Survival (OS)Progression-Free Survival (PFS)Complete Response (CR) Rate
This compound-based
This compound + Melphalan (TreoMel)RetrospectiveMultiple Myeloma (ASCT)11583% at 31 monthsMedian 30 months84%
Fludarabine (B1672870) + this compoundRetrospective, MulticenterMultiple Myeloma (Allogeneic SCT)34Median not reachedMedian 180 daysNot Reported
Melphalan-based
Melphalan (200 mg/m²)Standard of CareMultiple Myeloma (ASCT)VariousVaries across studiesVaries across studiesVaries across studies
Melphalan (140 mg/m²) vs. Melphalan (200 mg/m²)RetrospectiveMultiple Myeloma (ASCT)304No significant differenceNo significant difference96% (both arms)
Busulfan + Melphalan vs. Melphalan aloneRandomized Phase IIIMultiple Myeloma (ASCT)202Similar between armsMedian 64.7 months vs. 43.5 months (p=0.022)98% vs. 97% (PR or better)

Table 2: Safety and Toxicity Profiles

RegimenKey ToxicitiesTreatment-Related Mortality (TRM)
This compound-based
This compound + Melphalan (TreoMel)Manageable safety profile, comparable to Melphalan 200 mg/m²Not explicitly stated
Fludarabine + this compoundNon-hematological toxicities mainly fever in neutropenia and infections. Grade II-IV acute GvHD: 33%, chronic GvHD: 39%10% at day 100, 25% at 1 year
Melphalan-based
Melphalan (200 mg/m²)Mucositis, gastrointestinal toxicityVaries across studies
Busulfan + MelphalanHigher incidence of Grade II-III mucositis (74% vs. 14%)No TRM by day 100 in either arm

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections outline the protocols for key studies cited.

This compound and Melphalan (TreoMel) Conditioning Regimen

A study at the University Hospital of Bern evaluated the combination of this compound and Melphalan for ASCT in multiple myeloma patients.[3][4][5]

  • Patient Population: 115 consecutive multiple myeloma patients eligible for ASCT.

  • Conditioning Regimen:

    • This compound: 14 g/m² administered intravenously (IV) in a 5% glucose solution over 2 hours on days -4, -3, and -2.

    • Melphalan: 200 mg/m² administered IV in a 0.9% NaCl solution over 1 hour on day -1.

  • Supportive Care:

    • Autologous stem cell reinfusion on day 0.

    • Anti-infective prophylaxis with sulfamethoxazole-trimethoprim, fluconazole, and valaciclovir.

    • Dexamethasone administered on days -4 to 0 and +9 to +13 to prevent engraftment syndrome.

  • Endpoints: The primary endpoints were safety and efficacy, including response rates, progression-free survival, and overall survival.

Fludarabine and this compound Reduced-Intensity Conditioning (RIC)

A retrospective, multicenter analysis assessed the feasibility of a reduced-intensity conditioning regimen of fludarabine and this compound before allogeneic SCT in multiple myeloma patients.

  • Patient Population: 34 intensively pretreated multiple myeloma patients with a median age of 51.5 years.

  • Conditioning Regimen: The specific dosing of fludarabine and this compound was administered prior to allogeneic SCT.

  • Endpoints: The primary endpoints were feasibility, engraftment, chimerism, toxicity, graft-versus-host disease (GvHD), treatment-related mortality, progression-free survival, and overall survival.

High-Dose Melphalan Conditioning

High-dose melphalan is the standard conditioning regimen for ASCT in multiple myeloma.

  • Patient Population: Transplant-eligible multiple myeloma patients.

  • Conditioning Regimen:

    • Melphalan: Typically 200 mg/m² (Mel200) administered intravenously. A reduced dose of 140 mg/m² (Mel140) may be used for older patients or those with comorbidities.

  • Administration: Melphalan is administered as an IV infusion. For a dose of 200 mg/m², it is typically given in 500 mL of 0.9% NS over 15 to 60 minutes. Hydration with NS IV is recommended before and after the infusion.

  • Endpoints: Efficacy is measured by response rates, PFS, and OS. Toxicity is a key consideration.

Visualizations

Experimental Workflow: TreoMel Conditioning Regimen

TreoMel_Workflow cluster_conditioning Conditioning Phase cluster_transplant Transplantation d_4 Day -4 This compound 14 g/m² IV d_3 Day -3 This compound 14 g/m² IV d_4->d_3 d_2 Day -2 This compound 14 g/m² IV d_3->d_2 d_1 Day -1 Melphalan 200 mg/m² IV d_2->d_1 d_0 Day 0 Autologous Stem Cell Reinfusion d_1->d_0

Caption: Workflow of the TreoMel conditioning regimen for multiple myeloma.

Experimental Workflow: Standard High-Dose Melphalan Conditioning

Melphalan_Workflow cluster_conditioning Conditioning Phase cluster_transplant Transplantation d_2 Day -2 High-Dose Melphalan (e.g., 200 mg/m²) IV d_0 Day 0 Autologous Stem Cell Reinfusion d_2->d_0

Caption: Standard workflow for high-dose Melphalan conditioning.

Concluding Remarks

The available evidence suggests that this compound-based conditioning regimens, particularly in combination with other agents like Melphalan or Fludarabine, are feasible and show promising efficacy in multiple myeloma. The TreoMel regimen, for instance, demonstrated a high complete response rate in a retrospective analysis. However, high-dose Melphalan remains the established standard of care for ASCT in multiple myeloma, supported by extensive clinical experience and data from numerous studies.

The choice between a this compound-based regimen and a standard Melphalan-based regimen will depend on the specific clinical context, including the type of transplant (autologous vs. allogeneic), patient characteristics (age, comorbidities), and treatment goals. For older or more heavily pretreated patients, reduced-intensity conditioning with this compound may offer a better-tolerated option.

Further prospective, randomized controlled trials are needed to directly compare the efficacy and long-term outcomes of this compound- and Melphalan-based conditioning regimens in a well-defined multiple myeloma patient population. Such studies will be crucial to definitively establish the optimal conditioning strategy for different patient subgroups and to further refine treatment protocols in this evolving field.

References

Validating the Anti-Leukemic Activity of Treosulfan in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-leukemic activity of Treosulfan, primarily drawing upon preclinical data from human leukemia xenograft models. While specific data on this compound in patient-derived xenograft (PDX) models of leukemia remains limited in publicly accessible literature, this document extrapolates from available xenograft studies and established PDX methodologies to offer a framework for its evaluation. The guide compares this compound with other alkylating agents, Busulfan and Cyclophosphamide, and provides detailed experimental protocols for researchers aiming to validate these findings in PDX models.

Comparative Efficacy of this compound in a Human Acute Lymphoblastic Leukemia (ALL) Xenograft Model

A key preclinical study provides in-vivo comparative data of this compound against Busulfan and Cyclophosphamide in human ALL cell line-derived xenografts in NOD/SCID mice. This data serves as a valuable, albeit not strictly PDX-based, indicator of this compound's potential anti-leukemic efficacy.

Table 1: In-Vivo Anti-Leukemic Activity of this compound and Comparators in Human ALL Xenografts

Treatment GroupDosageTumor Growth Inhibition (T/C%)*Complete RegressionsLong-Term Survivors (Tumor-Free)
This compound Equitoxic Dose0% (ALL-SCID 4 & 19)Observed Observed
159% (increase in lifespan vs. control in B-ALL-SCID 7)
Busulfan Equitoxic DoseLess effective than this compoundFewer than this compoundFewer than this compound
Cyclophosphamide Equitoxic DoseLess effective than this compoundFewer than this compoundFewer than this compound

*T/C% (Treated/Control %) is a measure of tumor growth inhibition. A value of 0% indicates complete tumor growth inhibition. Data compiled from a study on human acute lymphoblastic leukaemia models xenotransplanted into non-obese diabetic (NOD)/severe combined immunodeficient (SCID) mice[1].

Mechanism of Action: DNA Alkylation

This compound is a prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites. These metabolites are bifunctional alkylating agents that form covalent bonds with DNA, leading to inter- and intra-strand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]

digraph "Treosulfan_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes this compound [label="this compound (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Metabolites [label="Active Epoxide Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Leukemic Cell DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Cross-links\n(Inter- and Intra-strand)", fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Transcription_Block [label="Blockade of DNA Replication\n& Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> Active_Metabolites [label="Spontaneous\nConversion"]; Active_Metabolites -> DNA [label="Alkylation"]; DNA -> DNA_Adducts; DNA_Adducts -> Replication_Transcription_Block; Replication_Transcription_Block -> Apoptosis; }

Figure 1: Mechanism of action of this compound in leukemic cells.

Experimental Protocols for Validating this compound in Leukemia PDX Models

The following protocols are based on established methodologies for the creation and utilization of leukemia PDX models for preclinical drug evaluation.

Establishment of Leukemia Patient-Derived Xenografts

This protocol outlines the generation of leukemia PDX models from patient samples.

  • Patient Sample Collection: Collect bone marrow aspirate or peripheral blood from consenting leukemia patients.

  • Leukemia Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Immunodeficient Mouse Strain: Utilize highly immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Preconditioning (Optional but Recommended): To enhance engraftment, mice can be sublethally irradiated (e.g., 2 Gy) or pre-treated with a low dose of Busulfan (e.g., 20-30 mg/kg) 24 hours prior to cell injection.

  • Cell Injection: Inject 1-10 x 106 viable leukemia cells intravenously (tail vein) or intra-femorally into each mouse.

  • Engraftment Monitoring: Monitor engraftment by weekly or bi-weekly retro-orbital or tail vein blood sampling to detect the presence of human CD45+ cells by flow cytometry.

  • Model Expansion: Once engraftment is established (typically >1% human CD45+ cells in peripheral blood), expand the PDX model by sacrificing the primary recipient and harvesting leukemic cells from the bone marrow and spleen for serial transplantation into secondary recipients.

In-Vivo Efficacy Study of this compound in Established Leukemia PDX Models

This protocol details the steps for evaluating the anti-leukemic activity of this compound in established PDX models.

  • PDX Model Selection: Select established and characterized leukemia PDX models for the study.

  • Animal Cohort Allocation: Randomly assign mice with established leukemia engraftment into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • This compound: Administer this compound intravenously at a clinically relevant dose. Dosing schedules from previous xenograft studies can be adapted (e.g., daily injections for a specified number of days).

    • Comparator Agents: Administer Busulfan and/or Cyclophosphamide at equitoxic doses to allow for a direct comparison of efficacy.

    • Vehicle Control: Administer the vehicle used to dissolve the drugs to the control group.

  • Monitoring of Tumor Burden: Monitor the percentage of human CD45+ cells in the peripheral blood weekly by flow cytometry.

  • Survival Analysis: Monitor the overall survival of the mice in each group. The primary endpoint is typically an increase in survival time compared to the control group.

  • Endpoint Analysis: At the end of the study (or when mice show signs of advanced disease), sacrifice the animals and harvest bone marrow and spleen to determine the final tumor burden by flow cytometry and immunohistochemistry.

digraph "PDX_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124"];

// Nodes Patient_Sample [label="Leukemia Patient Sample\n(Bone Marrow or Peripheral Blood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Isolation [label="Isolate Mononuclear Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Mouse_Model [label="Immunodeficient Mouse\n(e.g., NSG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Intravenous or Intra-femoral\nInjection of Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Engraftment [label="Monitor Engraftment\n(hCD45+ cells in blood)", fillcolor="#FBBC05", fontcolor="#202124"]; Expansion [label="Expand PDX Model\n(Serial Transplantation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Groups [label="Randomize to Treatment Groups:\n- Vehicle Control\n- this compound\n- Busulfan\n- Cyclophosphamide", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Burden & Survival", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Endpoint Analysis:\n- Final Tumor Burden\n- Survival Statistics", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Patient_Sample -> Cell_Isolation; Cell_Isolation -> Injection; Mouse_Model -> Injection; Injection -> Engraftment; Engraftment -> Expansion; Expansion -> Treatment_Groups; Treatment_Groups -> Treatment; Treatment -> Monitoring; Monitoring -> Analysis; }

Figure 2: Experimental workflow for validating anti-leukemic agents in PDX models.

Conclusion

The available preclinical data suggests that this compound possesses potent anti-leukemic activity, warranting further investigation in clinically relevant models. While direct validation in leukemia PDX models is a necessary next step, the existing comparative data with Busulfan and Cyclophosphamide in xenografts provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct these pivotal validation studies, which will be crucial in defining the future role of this compound in the treatment of leukemia.

References

A Head-to-Head Comparison of Treosulfan-Based and TBI-Based Conditioning Regimens in Hematopoietic Stem Cell Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Treosulfan-based and Total Body Irradiation (TBI)-based conditioning regimens used prior to allogeneic hematopoietic stem cell transplantation (allo-HCT). We delve into the clinical efficacy, safety profiles, and underlying mechanisms of action of these two approaches, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of workflows and signaling pathways to inform research and development in hematology and oncology.

At a Glance: Key Performance Indicators

Recent clinical studies have demonstrated comparable and, in some patient populations, favorable outcomes for this compound-based regimens compared to traditional TBI-based approaches. This compound, a bifunctional alkylating agent, has emerged as a reduced-toxicity alternative, particularly for older and more comorbid patients.

Outcome MetricThis compound-Based Conditioning (Flu/Treo)TBI-Based Conditioning (Flu/TBI)Key Findings & Citations
Overall Survival (OS) 3-year OS: ~71-81%3-year OS: ~74-79%Comparable overall survival rates have been observed in multiple studies.[1][2][3] A prospective randomized trial showed a 1-year OS of 69% for this compound/Fludarabine and 80% when combined with low-dose TBI.[4][5]
Relapse Incidence (RI) 1-year RI: ~16-34% 3-year RI: ~20-25%1-year RI: ~13-22% 3-year RI: ~20-25%Relapse rates are generally similar between the two regimens. However, the addition of low-dose TBI to a this compound regimen has been shown to reduce relapse incidence, particularly in patients with AML.
Non-Relapse Mortality (NRM) 1-year NRM: ~2-8.4%1-year NRM: ~5-10%Some studies suggest a lower NRM for this compound-based regimens, especially in older patients. One study reported a 1-year NRM of 2% for the Flu/Treo group versus 10% for the 8GyTBI/Flu group.
Graft-versus-Host Disease (GvHD) Acute GvHD (Grade II-IV): ~11-23% Chronic GvHD: ~34%Acute GvHD (Grade II-IV): ~23% Chronic GvHD: ~36%The incidence of both acute and chronic GvHD appears to be comparable between the two conditioning regimens.
Toxicity Favorable toxicity profile, particularly less veno-occlusive disease (VOD) compared to busulfan.Associated with long-term toxicities such as secondary malignancies and infertility.This compound-based regimens are generally considered to have a better safety profile, making them a suitable option for older or more comorbid patients.

Experimental Protocols

This compound-Based Conditioning Regimen (Flu/Treo)

This protocol involves the administration of Fludarabine and this compound. The following is a commonly used regimen for adults with Acute Myeloid Leukemia (AML) or Myelodysplastic Syndromes (MDS):

  • Fludarabine (Flu): 30 mg/m²/day administered intravenously over 30 minutes for 5 consecutive days (Day -6 to Day -2).

  • This compound (Treo): 14 g/m²/day administered as a 2-hour intravenous infusion for 3 consecutive days (Day -6 to Day -4). For pediatric patients, the dose is often adjusted based on body surface area.

  • GvHD Prophylaxis: Typically consists of a calcineurin inhibitor (e.g., cyclosporine or tacrolimus) and a short course of methotrexate. Antithymocyte globulin (ATG) may also be included, particularly for unrelated donor transplants.

TBI-Based Conditioning Regimen (Flu/TBI)

This protocol combines Fludarabine with fractionated Total Body Irradiation. A representative reduced-intensity conditioning (RIC) regimen is as follows:

  • Fludarabine (Flu): 30-40 mg/m²/day administered intravenously for 3-4 consecutive days. A common total dose is 120 mg/m².

  • Total Body Irradiation (TBI): Typically delivered in fractions to a total dose of 8 Gy (e.g., 2 Gy per fraction over 4 days). The lungs are often shielded to reduce the risk of radiation-induced lung injury.

  • GvHD Prophylaxis: Similar to the this compound-based regimen, it usually includes a calcineurin inhibitor and methotrexate.

Experimental Workflow

The following diagram illustrates a generalized workflow for a patient undergoing hematopoietic stem cell transplantation with either a this compound- or TBI-based conditioning regimen.

G cluster_pre_transplant Pre-Transplant Phase cluster_conditioning Conditioning Phase cluster_transplant Transplantation Phase cluster_post_transplant Post-Transplant Phase Patient Evaluation Patient Evaluation Donor Selection Donor Selection Patient Evaluation->Donor Selection Conditioning Regimen Conditioning Regimen Donor Selection->Conditioning Regimen Flu/Treo Flu/Treo Conditioning Regimen->Flu/Treo This compound-Based Flu/TBI Flu/TBI Conditioning Regimen->Flu/TBI TBI-Based Stem Cell Infusion Stem Cell Infusion Flu/Treo->Stem Cell Infusion Flu/TBI->Stem Cell Infusion Engraftment Monitoring Engraftment Monitoring Stem Cell Infusion->Engraftment Monitoring GvHD Prophylaxis & Monitoring GvHD Prophylaxis & Monitoring Engraftment Monitoring->GvHD Prophylaxis & Monitoring Long-term Follow-up Long-term Follow-up GvHD Prophylaxis & Monitoring->Long-term Follow-up

Caption: Generalized workflow for hematopoietic stem cell transplantation.

Mechanism of Action and Signaling Pathways

Both this compound and TBI exert their cytotoxic effects primarily by inducing DNA damage, which ultimately leads to apoptosis in rapidly dividing cells, including hematopoietic stem cells and malignant cells. However, the initial mechanisms of damage differ.

G cluster_this compound This compound Pathway cluster_tbi TBI Pathway cluster_common Common Downstream Pathway This compound This compound Epoxides Epoxides This compound->Epoxides Non-enzymatic conversion DNA_Crosslinks DNA_Crosslinks Epoxides->DNA_Crosslinks Alkylation DDR DNA Damage Response (DDR) (ATM, ATR, p53) DNA_Crosslinks->DDR TBI TBI ROS ROS TBI->ROS Generates DNA_Strand_Breaks DNA_Strand_Breaks TBI->DNA_Strand_Breaks Direct Ionization ROS->DNA_Strand_Breaks Induces DNA_Strand_Breaks->DDR Cell_Cycle_Arrest Cell_Cycle_Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanisms of action for this compound and TBI.

This compound: this compound is a prodrug that is non-enzymatically converted under physiological conditions to active epoxide metabolites. These highly reactive epoxides act as alkylating agents, forming covalent bonds with DNA and creating inter- and intra-strand cross-links. This extensive DNA damage overwhelms cellular repair mechanisms, activating the DNA Damage Response (DDR) pathway, which in turn leads to cell cycle arrest and apoptosis.

Total Body Irradiation (TBI): TBI induces DNA damage through two primary mechanisms: direct ionization of DNA molecules and the generation of reactive oxygen species (ROS) that cause oxidative damage to DNA, leading to single and double-strand breaks. Similar to this compound, this DNA damage triggers the DDR pathway, resulting in cell cycle arrest and programmed cell death.

Conclusion

The choice between this compound-based and TBI-based conditioning regimens is a critical decision in the management of patients undergoing allogeneic hematopoietic stem cell transplantation. While both have demonstrated efficacy, this compound-based regimens, particularly in combination with Fludarabine, offer a comparable and often more favorable toxicity profile, making them an attractive alternative to TBI, especially in older and more comorbid patient populations. The decision for an individual patient should be based on a careful consideration of their disease characteristics, age, comorbidities, and the specific goals of the transplantation. Further large-scale, prospective, randomized trials are warranted to definitively establish the optimal conditioning regimen for various patient subgroups and disease types.

References

A Comparative Guide to Treosulfan-Based Conditioning Regimens in Allogeneic Hematopoietic Stem Cell Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Treosulfan-based conditioning regimens with Busulfan-based alternatives for allogeneic hematopoietic stem cell transplantation (allo-HCT) in patients with hematological malignancies. The information presented is based on published clinical trial data and aims to offer an objective resource for assessing the reproducibility and comparative efficacy of these treatments.

Comparative Efficacy of this compound- and Busulfan-Based Conditioning Regimens

A significant body of clinical research has evaluated the outcomes of this compound-based conditioning, often in direct comparison to Busulfan-containing regimens. The following tables summarize the key efficacy and safety data from major clinical trials and meta-analyses.

Overall Survival (OS) and Event-Free Survival (EFS)

This compound-based regimens have demonstrated a favorable impact on survival outcomes in several studies. A meta-analysis of six studies including 3,982 patients with Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) showed a significant overall survival benefit for this compound-based conditioning compared to Busulfan-based regimens[1][2][3]. The pivotal Phase III MC-FludT.14/L trial (NCT00822393) was instrumental in these findings, showing a 33% reduction in the risk of death in the overall patient population receiving this compound and Fludarabine versus Busulfan and Fludarabine[4]. Specifically, the trial reported a 2-year event-free survival of 64.0% in the this compound arm compared to 50.4% in the Busulfan arm[4]. The final analysis of this trial at 36 months confirmed the superiority of this compound, with an EFS rate of 59.5% versus 49.7% for Busulfan and an OS rate of 66.8% versus 56.3% for Busulfan.

Outcome MetricThis compound-based RegimenBusulfan-based RegimenHazard Ratio (95% CI)Key Studies
Overall Survival (OS) Favored0.80 (0.71–0.90)Meta-analysis (Zhu et al.)
66.8% (36-month rate)56.3% (36-month rate)0.64 (0.48-0.87)MC-FludT.14/L (Final Analysis)
47.5%36.5%Not ReportedSingle Center Study (Gündoğdu et al.)
Event-Free Survival (EFS) 64.0% (2-year rate)50.4% (2-year rate)0.65 (0.47-0.90)MC-FludT.14/L (Interim Analysis)
59.5% (36-month rate)49.7% (36-month rate)0.64 (0.49-0.84)MC-FludT.14/L (Final Analysis)
Non-Relapse Mortality (NRM) and Relapse Incidence (RI)

While this compound-based regimens have shown a survival advantage, the data on Non-Relapse Mortality and Relapse Incidence are more nuanced. The meta-analysis by Zhu et al. found no significant difference in NRM (HR=0.84, 95% CI=0.71–1.01) or RI (HR=0.96, 95% CI=0.71–1.31) between this compound and Busulfan-based regimens. However, a single-center study reported a lower relapse-related mortality of 17% in the this compound group compared to 34% in the Busulfan group.

Outcome MetricThis compound-based RegimenBusulfan-based RegimenHazard/Risk Ratio (95% CI)Key Studies
Non-Relapse Mortality (NRM) No significant difference0.84 (0.71–1.01)Meta-analysis (Zhu et al.)
35.5%29.4%Not ReportedSingle Center Study (Gündoğdu et al.)
Relapse Incidence (RI) / Relapse-Related Mortality (RRM) No significant difference0.96 (0.71–1.31)Meta-analysis (Zhu et al.)
17% (RRM)34% (RRM)Not ReportedSingle Center Study (Gündoğdu et al.)
Graft-versus-Host Disease (GvHD)

A notable advantage of this compound appears to be a reduced incidence of acute Graft-versus-Host Disease. The meta-analysis by Zhu et al. demonstrated a lower risk of acute GvHD with this compound-based regimens (HR=0.70, 95% CI=0.59–0.82), with no significant difference observed for chronic GvHD. In contrast, a single-center study found a significantly lower incidence of extensive chronic GvHD in the this compound group (15.7%) compared to the Busulfan group (32.1%), with similar rates of acute GvHD (Grade 3 or higher).

Outcome MetricThis compound-based RegimenBusulfan-based RegimenHazard/Risk Ratio (95% CI)Key Studies
Acute GvHD (aGvHD) Lower risk0.70 (0.59–0.82)Meta-analysis (Zhu et al.)
32.2% (Grade 3 or higher)31.6% (Grade 3 or higher)Not ReportedSingle Center Study (Gündoğdu et al.)
Chronic GvHD (cGvHD) No significant difference0.94 (0.81–1.09)Meta-analysis (Zhu et al.)
15.7% (extensive)32.1% (extensive)Not ReportedSingle Center Study (Gündoğdu et al.)

Experimental Protocols

To facilitate the reproducibility of these findings, this section outlines the methodologies of the key comparative clinical trials.

MC-FludT.14/L Trial (NCT00822393)

This prospective, randomized, international multicenter phase III trial is a cornerstone in the comparison of this compound and Busulfan.

Patient Population:

  • Inclusion Criteria: Patients aged 18-70 years with AML in first or consecutive complete hematological remission or MDS with less than 20% bone marrow blasts. Patients were considered at increased risk for standard myeloablative conditioning due to age (≥50 years) or a Hematopoietic Cell Transplantation-Specific Comorbidity Index (HCT-CI) score of more than 2.

  • Exclusion Criteria: Acute promyelocytic leukemia in first complete remission, severe concomitant illness, active CNS involvement by malignancy, HIV positivity, active uncontrolled infectious disease, previous allogeneic HCT, and known hypersensitivity to the study drugs.

Conditioning Regimens:

  • This compound Arm: Intravenous this compound at a dose of 10 g/m² daily for 3 days, combined with intravenous Fludarabine at 30 mg/m² daily for 5 days.

  • Busulfan Arm: Intravenous Busulfan at a dose of 0.8 mg/kg every 6 hours (or 3.2 mg/kg daily) for 2 days, combined with intravenous Fludarabine at 30 mg/m² daily for 5 days.

GvHD Prophylaxis:

  • The specific GvHD prophylaxis regimen was not detailed in the provided search results but typically involves a calcineurin inhibitor (like cyclosporine or tacrolimus) with or without methotrexate.

Endpoints:

  • Primary Endpoint: Event-free survival at 2 years post-transplantation, with events defined as relapse of disease, graft failure, or death.

  • Secondary Endpoints: Overall survival, cumulative incidence of relapse, non-relapse mortality, engraftment, chimerism, and incidence of acute and chronic GvHD.

Visualizing Experimental Workflows

The following diagrams illustrate the conditioning regimen workflows for the this compound and Busulfan arms of the MC-FludT.14/L trial.

Treosulfan_Conditioning_Workflow cluster_pre_transplant Pre-Transplant Conditioning cluster_transplant Transplantation start Day -6 flu_d_6 Fludarabine 30 mg/m² start->flu_d_6 Day -6 flu_d_5 Fludarabine 30 mg/m² flu_d_6->flu_d_5 Day -5 flu_d_4 Fludarabine 30 mg/m² flu_d_5->flu_d_4 Day -4 treo_d_4 This compound 10 g/m² flu_d_5->treo_d_4 Day -4 flu_d_3 Fludarabine 30 mg/m² flu_d_4->flu_d_3 Day -3 treo_d_3 This compound 10 g/m² flu_d_4->treo_d_3 Day -3 treo_d_4->flu_d_3 Day -3 treo_d_4->treo_d_3 Day -3 flu_d_2 Fludarabine 30 mg/m² flu_d_3->flu_d_2 Day -2 treo_d_2 This compound 10 g/m² flu_d_3->treo_d_2 Day -2 treo_d_3->flu_d_2 Day -2 treo_d_3->treo_d_2 Day -2 transplant Allo-HCT Day 0 Busulfan_Conditioning_Workflow cluster_pre_transplant Pre-Transplant Conditioning cluster_transplant Transplantation start Day -6 flu_d_6 Fludarabine 30 mg/m² start->flu_d_6 Day -6 flu_d_5 Fludarabine 30 mg/m² flu_d_6->flu_d_5 Day -5 flu_d_4 Fludarabine 30 mg/m² flu_d_5->flu_d_4 Day -4 bu_d_4 Busulfan 0.8 mg/kg q6h flu_d_5->bu_d_4 Day -4 flu_d_3 Fludarabine 30 mg/m² flu_d_4->flu_d_3 Day -3 bu_d_3 Busulfan 0.8 mg/kg q6h flu_d_4->bu_d_3 Day -3 bu_d_4->flu_d_3 Day -3 bu_d_4->bu_d_3 Day -3 flu_d_2 Fludarabine 30 mg/m² flu_d_3->flu_d_2 Day -2 bu_d_3->flu_d_2 Day -2 transplant Allo-HCT Day 0

References

Cross-validation of Treosulfan's myeloablative effects across different studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Treosulfan's performance against alternative conditioning regimens, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a prodrug of a bifunctional alkylating agent, has emerged as a key component of conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (allo-HCT). Its myeloablative and immunosuppressive properties are crucial for successful engraftment and prevention of graft-versus-host disease (GvHD). This guide provides a cross-validation of this compound's myeloablative effects by comparing its performance across various studies and against the commonly used alkylating agent, Busulfan.

Mechanism of Action

This compound is a water-soluble prodrug that, under physiological conditions, undergoes non-enzymatic conversion to its active epoxide metabolites, primarily diepoxybutane. These highly reactive epoxides act as alkylating agents, forming covalent bonds with nucleophilic sites on DNA. This results in the formation of intra- and interstrand DNA cross-links, which disrupt DNA replication and transcription. The extensive DNA damage overwhelms cellular repair mechanisms, ultimately leading to cell cycle arrest and apoptosis, or programmed cell death. This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells, leading to myeloablation.[1][2][3][4][5] Concurrently, this compound's ability to deplete immune cells provides the necessary immunosuppression for the engraftment of donor stem cells.

Treosulfan_Mechanism_of_Action cluster_bloodstream Bloodstream/Tissues (Physiological pH & Temp) cluster_cell Target Cell (e.g., Hematopoietic Stem Cell) This compound This compound (Prodrug) Activation Non-enzymatic Conversion This compound->Activation Metabolites Active Epoxide Metabolites (e.g., Diepoxybutane) Activation->Metabolites DNA Cellular DNA Metabolites->DNA Alkylation Crosslinking DNA Intra- & Interstrand Cross-linking DNA->Crosslinking Replication_Transcription Disruption of DNA Replication & Transcription Crosslinking->Replication_Transcription DDR Activation of DNA Damage Response (DDR) Pathway Crosslinking->DDR Apoptosis Apoptosis (Programmed Cell Death) Replication_Transcription->Apoptosis DDR->Apoptosis If damage is irreparable Myeloablation Myeloablation Apoptosis->Myeloablation caption Figure 1: Mechanism of Action of this compound.

Figure 1: Mechanism of Action of this compound.

Comparative Efficacy of this compound-Based Conditioning Regimens

The efficacy of this compound-based conditioning regimens is primarily assessed by neutrophil and platelet engraftment times, and the degree of donor chimerism. The following tables summarize key quantitative data from various studies, comparing this compound-based regimens with Busulfan-based regimens where applicable.

Table 1: Engraftment and Chimerism Data for this compound-Based Regimens

Study / CohortPatient PopulationConditioning RegimenMedian Neutrophil Engraftment (days)Median Platelet Engraftment (days)Donor Chimerism
Prospective Cohort (AML/MDS/MF)Adults with AML, MDS, or MyelofibrosisFludarabine + this compound (FT14)1012≥99% full donor chimerism by day 31
Pediatric (Nonmalignant Diseases)Children with nonmalignant diseasesThis compound-based--Not correlated with this compound exposure
Retrospective Analysis (Various Hematological Diseases)Adults with various hematological diseasesFludarabine + this compoundAll patients showed stable neutrophil engraftmentAll but one patient had stable platelet engraftment46% complete chimerism at day +28, 57% at day +56, 72% at last follow-up
Prospective Multi-Center Trial (Nonmalignant Diseases)Adults and children with nonmalignant diseasesThis compound + Fludarabine ± Thymoglobulin2123High-level donor chimerism observed
Phase 2 Clinical Trial ("AlloTreo")Adults with hematological diseasesThis compound + Fludarabine--88% full donor chimerism at day +30
Phase 3 MC-FludT.14/L Subgroup AnalysisElderly/comorbid AML patientsThis compound + Fludarabine--94% complete donor chimerism at day +28, 87% at day +100
Retrospective (Haploidentical Transplant)Adults with HR MDS/AMLThis compound-based1926>95% donor chimerism by day +30 in the majority of patients

Table 2: Comparative Outcomes of this compound vs. Busulfan-Based Regimens

Outcome MeasureStudy / Meta-AnalysisComparisonResult
Overall Survival (OS)Meta-Analysis (MDS/AML)This compound vs. BusulfanThis compound-based regimens showed improved OS.
Overall Survival (OS)Retrospective Single CenterThis compound vs. BusulfanMedian survival of 30 months for this compound vs. 11 months for Busulfan (p=0.04).
Overall Survival (OS)Meta-Analysis (AML/MDS)This compound vs. BusulfanThis compound was superior in terms of OS (RR 1.39).
Event-Free Survival (EFS)Meta-Analysis (AML/MDS)This compound vs. BusulfanThis compound was superior in terms of EFS/DFS (RR 1.39).
Non-Relapse Mortality (NRM)Meta-Analysis (MDS/AML)This compound vs. BusulfanNo significant difference in NRM.
Non-Relapse Mortality (NRM)Retrospective Single CenterThis compound vs. Busulfan35.5% in the this compound group vs. 29.4% in the Busulfan group (p=0.962).
Non-Relapse Mortality (NRM)Meta-Analysis (AML/MDS)This compound vs. BusulfanThis compound was superior in terms of NRM (RR 0.95).
Acute GvHD (aGvHD)Meta-Analysis (MDS/AML)This compound vs. BusulfanThis compound-based regimens showed a lower risk of aGvHD.
Chronic GvHD (cGvHD)Retrospective Single CenterThis compound vs. BusulfanExtensive cGvHD was 15.7% in the this compound group vs. 32.1% in the Busulfan group (p < 0.001).
Relapse-Related Mortality (RRM)Retrospective Single CenterThis compound vs. Busulfan17% in the this compound group vs. 34% in the Busulfan group.

Experimental Protocols: Conditioning Regimens

The myeloablative effects of this compound are observed within the context of specific conditioning regimens, most commonly in combination with Fludarabine. The following provides an overview of frequently cited experimental protocols.

Treosulfan_Conditioning_Workflow cluster_regimen Typical this compound-Based Conditioning Regimen Start Start of Conditioning Treosulfan_Admin This compound Administration (e.g., 10-14 g/m²/day for 3 days) Start->Treosulfan_Admin Day -6 to -4 Fludarabine_Admin Fludarabine Administration (e.g., 30 mg/m²/day for 5 days) Start->Fludarabine_Admin Day -6 to -2 HSCT Hematopoietic Stem Cell Transplantation (Day 0) Treosulfan_Admin->HSCT Fludarabine_Admin->HSCT Other_Agents Other Agents (Optional) (e.g., ATG, Thiotepa) Other_Agents->HSCT e.g., Day -4 to -2 caption Figure 2: Generalized this compound Conditioning Workflow.

Figure 2: Generalized this compound Conditioning Workflow.

Commonly Used this compound-Based Regimens:

  • FT14 Protocol: This regimen consists of Fludarabine at a dose of 150 mg/m² over five days and this compound at a dose of 42 g/m² over three days. For unrelated donor grafts, rabbit anti-thymocyte globulin (ATG) may be added.

  • This compound and Fludarabine for Nonmalignant Diseases: A prospective multicenter trial utilized this compound at a total dose of 42 g/m² (14 g/m² daily for three days) and Fludarabine at a total dose of 150 mg/m² (30 mg/m² daily for five days). Thymoglobulin was added for some patients to prevent GvHD.

  • This compound in Combination with Cyclophosphamide or Fludarabine for Pediatric PID: In children with primary immunodeficiency diseases, this compound was administered at either 36 g/m² or 42 g/m² in combination with Cyclophosphamide (200 mg/kg) or Fludarabine (150 mg/m²).

Toxicity Profile

A significant advantage of this compound-based regimens is their favorable toxicity profile compared to traditional myeloablative conditioning.

Table 3: Comparative Toxicity of this compound vs. Busulfan

ToxicityStudy / Meta-AnalysisComparisonFindings
Acute GvHD (Grade II-IV) Meta-Analysis (MDS/AML)This compound vs. BusulfanLower incidence with this compound-based regimens.
Acute GvHD (Grade III-IV) Retrospective Single CenterThis compound vs. BusulfanSimilar incidence (32.2% vs. 31.6%).
Chronic GvHD (Extensive) Retrospective Single CenterThis compound vs. BusulfanLower incidence with this compound (15.7% vs. 32.1%).
Regimen-Related Toxicity (RRT) Retrospective Single CenterThis compound vs. BusulfanSimilar rates of RRT (11.7% vs. 7.1%).
Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS) General ObservationThis compound vs. BusulfanThis compound is associated with a lower incidence of SOS.
Neurotoxicity General ObservationThis compound vs. BusulfanThis compound exhibits lower neurotoxicity.
Mucositis and Skin Toxicity Pediatric StudyThis compound ExposureHigher this compound exposure was related to an increased risk of skin toxicity and all-grade mucositis.
Endothelial Cell Damage Preclinical StudyThis compound vs. BusulfanBusulfan caused more severe damage to bone marrow and liver sinusoidal endothelial cells compared to this compound.

Conclusion

The cross-validation of data from multiple studies indicates that this compound-based conditioning regimens are an effective myeloablative option for patients undergoing allo-HCT for a variety of malignant and nonmalignant diseases. These regimens lead to rapid and stable engraftment with a high rate of complete donor chimerism. When compared to Busulfan-based regimens, this compound demonstrates at least comparable, and in some studies, superior efficacy in terms of overall and event-free survival. A key advantage of this compound lies in its favorable toxicity profile, with a notably lower incidence of acute and chronic GvHD and other regimen-related toxicities. The predictable pharmacokinetics of this compound, which does not require enzymatic activation, further contributes to its safety and ease of use. These findings support the continued and expanded use of this compound as a cornerstone of modern myeloablative conditioning with reduced toxicity.

References

Treosulfan Conditioning: A Meta-Analysis of Long-Term Outcomes in Hematopoietic Stem Cell Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the long-term efficacy and safety of Treosulfan-based conditioning regimens versus Busulfan-based alternatives in patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HCT) for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

This guide provides a comprehensive meta-analysis of long-term outcomes, presenting quantitative data from comparative studies, detailed experimental protocols, and visualizations of treatment workflows and outcome relationships.

Comparative Analysis of Clinical Endpoints

A systematic review and meta-analysis of six studies, encompassing 3,982 patients with AML and MDS, compared the long-term outcomes of this compound-based conditioning regimens with Busulfan-based regimens.[1][2][3][4] The pooled analysis revealed a statistically significant improvement in Overall Survival (OS) for patients receiving this compound. Furthermore, the incidence of acute Graft-versus-Host Disease (aGvHD), a major complication of allo-HCT, was significantly lower in the this compound arm.

No significant differences were observed between the two conditioning regimens in terms of Leukemia-Free Survival (LFS), Non-Relapse Mortality (NRM), and chronic Graft-versus-Host Disease (cGvHD). The relapse incidence was also comparable between the this compound and Busulfan cohorts.

Table 1: Meta-Analysis of Long-Term Outcomes in Adult Patients (AML/MDS)
OutcomeHazard Ratio (HR)95% Confidence Interval (CI)p-valueFavors
Overall Survival (OS) 0.800.71 - 0.90<0.05This compound
Leukemia-Free Survival (LFS) 0.980.87 - 1.12NSNo Difference
Non-Relapse Mortality (NRM) 0.840.71 - 1.01NSNo Difference
Acute GvHD (aGvHD) 0.700.59 - 0.82<0.05This compound
Chronic GvHD (cGvHD) 0.940.81 - 1.09NSNo Difference
Relapse Incidence (RI) 0.960.71 - 1.31NSNo Difference

NS: Not Significant. Data extracted from a meta-analysis including six studies and 3,982 patients.

In the pediatric population, a separate meta-analysis of six studies comparing this compound- and Busulfan-based conditioning for hematopoietic stem cell transplantation showed a marginal, but not consistently stable, improvement in survival with this compound. There were no significant differences in the incidence of acute or chronic GvHD, or in transplant-related mortality between the two groups in this patient population.

Experimental Protocols

The conditioning regimens in the analyzed studies typically involved a combination of the primary alkylating agent (this compound or Busulfan) with Fludarabine. While specific protocols varied between trials, representative examples are detailed below.

This compound-Based Conditioning Regimen (Example)

A common protocol for a this compound-based conditioning regimen involves the intravenous administration of this compound and Fludarabine.

  • This compound: 14 g/m² administered intravenously daily for three consecutive days (days -6 to -4) before transplantation.

  • Fludarabine: 30 mg/m² administered intravenously daily for five consecutive days (days -6 to -2) before transplantation.

  • GvHD Prophylaxis: A combination of a calcineurin inhibitor (e.g., Cyclosporine A) and a short course of Methotrexate is a standard approach for GvHD prophylaxis. In transplants from unrelated donors, anti-T-lymphocyte globulin (ATLG) may also be administered.

Busulfan-Based Conditioning Regimen (Example)

A widely used Busulfan-based conditioning regimen also combines the alkylating agent with Fludarabine.

  • Busulfan: 3.2 mg/kg administered intravenously once daily for four consecutive days (e.g., days -7 to -4 or -5 to -2).

  • Fludarabine: 30 mg/m² administered intravenously daily for four or five consecutive days (e.g., days -5 to -2 or -6 to -2).

  • GvHD Prophylaxis: Similar to the this compound regimen, GvHD prophylaxis typically includes a calcineurin inhibitor and Methotrexate.

Visualizing the Process and Outcomes

To better understand the experimental workflow and the relationship between the conditioning regimen and clinical outcomes, the following diagrams are provided.

G cluster_pre_transplant Pre-Transplant Phase cluster_conditioning Conditioning Regimen cluster_post_transplant Post-Transplant Phase Patient Screening Patient Screening Conditioning Regimen Conditioning Regimen Patient Screening->Conditioning Regimen This compound + Fludarabine This compound + Fludarabine Busulfan + Fludarabine Busulfan + Fludarabine HSCT Hematopoietic Stem Cell Transplantation This compound + Fludarabine->HSCT Busulfan + Fludarabine->HSCT Engraftment Engraftment HSCT->Engraftment Monitoring & Supportive Care Monitoring & Supportive Care Engraftment->Monitoring & Supportive Care Long-term Follow-up Long-term Follow-up Monitoring & Supportive Care->Long-term Follow-up

Figure 1: A generalized workflow for allogeneic hematopoietic stem cell transplantation.

G Conditioning Regimen Conditioning Regimen Overall Survival Overall Survival Conditioning Regimen->Overall Survival Leukemia-Free Survival Leukemia-Free Survival Conditioning Regimen->Leukemia-Free Survival Non-Relapse Mortality Non-Relapse Mortality Non-Relapse Mortality->Overall Survival Relapse Relapse Relapse->Leukemia-Free Survival GvHD GvHD GvHD->Non-Relapse Mortality

Figure 2: Logical relationships of primary and secondary outcomes in the meta-analysis.

Conclusion

The meta-analysis suggests that this compound-based conditioning regimens offer a significant overall survival advantage and a lower risk of acute GvHD compared to Busulfan-based regimens for adult patients with AML and MDS undergoing allo-HCT. These findings, coupled with a comparable safety profile in terms of other long-term outcomes, position this compound as a compelling alternative to traditional Busulfan-based conditioning. For pediatric patients, while a clear survival benefit is less established, this compound demonstrates a comparable safety and efficacy profile to Busulfan. Further large-scale, prospective, randomized controlled trials are warranted to solidify these findings and to explore the role of this compound-based conditioning in other patient populations and disease contexts.

References

A Comparative Analysis of the Safety Profiles of Treosulfan and Other Alkylating Agents in Conditioning Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Safety of Treosulfan Versus Busulfan (B1668071), Melphalan, Thiotepa (B1682881), and Cyclophosphamide.

This guide provides a comprehensive comparison of the safety profiles of this compound and other prominent alkylating agents used in conditioning regimens for hematopoietic stem cell transplantation (HSCT). By presenting quantitative data from clinical studies, detailing experimental protocols for toxicity assessment, and visualizing key cellular pathways, this document aims to be an objective resource for informed decision-making in research and clinical trial design.

Executive Summary

This compound, a prodrug of a bifunctional alkylating agent, has emerged as a well-tolerated and effective component of conditioning regimens, particularly in comparison to the long-standing standard, Busulfan. Clinical data consistently demonstrates a favorable safety profile for this compound, with notable reductions in the incidence and severity of key toxicities such as sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD), and neurotoxicity. While direct comparative data with other alkylating agents like Melphalan, Thiotepa, and Cyclophosphamide is less abundant, existing studies suggest a competitive or superior safety profile for this compound in various contexts. This guide delves into the specifics of these safety profiles, offering a data-driven comparison for the scientific community.

Data Presentation: A Head-to-Head Comparison of Toxicities

The following tables summarize the incidence of key adverse events associated with this compound and other alkylating agents, compiled from various clinical trials. It is important to note that direct comparisons should be made with caution due to variations in study populations, concomitant medications, and toxicity grading criteria.

Table 1: this compound vs. Busulfan in Allogeneic HSCT

Adverse EventThis compound-based RegimensBusulfan-based RegimensKey Findings & Citations
Regimen-Related Toxicity (RRT) (All Grades) 11.7%7.1%A retrospective study showed a similar overall RRT profile between the two agents.[1]
Sinusoidal Obstruction Syndrome (SOS/VOD) Lower incidence reportedHigher incidence, a known significant toxicityThis compound is noted for a lower incidence of SOS.[1] One study reported a fatal case in each of the this compound and busulfan with thiotepa and fludarabine (B1672870) arms.[2]
Neurotoxicity Lower incidence reportedKnown for causing seizures and encephalopathyThis compound demonstrates lower neurotoxicity compared to Busulfan.[1] In a study comparing this compound/Melphalan to Busulfan/Melphalan, neurotoxicities like seizures (6%) and encephalopathy (12%) were only observed in the Busulfan group.[3]
Acute Graft-vs-Host Disease (aGVHD) (Grade II-IV) 20% - 29%29%A trend towards a lower incidence of grade II-IV aGVHD was observed in a study comparing this compound-based regimens to Thiotepa/Busulfan/Fludarabine. A meta-analysis suggested a lower risk of aGVHD with this compound-based regimens compared to Busulfan.
Chronic Graft-vs-Host Disease (cGVHD) No significant difference in most studiesNo significant difference in most studiesA meta-analysis found no significant difference in the incidence of cGVHD between this compound and Busulfan-based regimens.
Non-Relapse Mortality (NRM) 14% - 22.5%19%Studies show comparable NRM rates between this compound and Busulfan-based regimens.
Oral Mucositis (Grade ≥3) Significantly less frequentMore frequentA retrospective analysis showed significantly less grade 3 and 4 oral mucositis with a Fludarabine/Treosulfan regimen compared to Fludarabine/Melphalan.

Table 2: this compound vs. Melphalan, Thiotepa, and Cyclophosphamide

Alkylating AgentKey Safety Findings in Comparison to this compoundCitations
Melphalan A retrospective analysis of Fludarabine/Treosulfan (FT) vs. Fludarabine/Melphalan (FM) showed significantly less grade 3 and 4 oral mucositis and diarrhea with FT. A study comparing FC-Treosulfan to FC-Melphalan found a higher Non-Relapse Mortality (NRM) in the Melphalan group (33% vs. 10%), though relapse probability was lower.
Thiotepa When combined with Fludarabine, a this compound-based regimen showed a trend towards a lower incidence of grade II-IV acute GVHD compared to a Thiotepa/Busulfan/Fludarabine (TBF) regimen (20% vs. 29%). NRM at 2 years was 14% for the Treo group and 19% for the TBF group.
Cyclophosphamide A study comparing this compound/Fludarabine with Busulfan/Cyclophosphamide found similar rates of regimen-related toxicities and clinical outcomes. Another study investigating a non-TBI regimen of this compound, Etoposide, and Cyclophosphamide reported a favorable toxicity profile with a low NRM of 8% at 1 year.

Experimental Protocols: Assessing and Grading Toxicity

A standardized approach to monitoring and grading adverse events is critical for the objective comparison of safety profiles. In the context of HSCT, toxicities are primarily evaluated based on the Common Terminology Criteria for Adverse Events (CTCAE) and specific criteria for Graft-versus-Host Disease (GVHD).

Conditioning Regimens

The specific drugs, doses, and schedules of the conditioning regimen are fundamental to the safety profile. Below are examples of conditioning regimens cited in the comparative studies:

  • This compound-based Regimens:

    • Fludarabine/Treosulfan (FT): Fludarabine (30 mg/m² on days -6 to -2) combined with this compound (12-14 g/m² on days -6 to -4).

    • Fludarabine/Cyclophosphamide/Treosulfan (FC-Treo): Fludarabine and Cyclophosphamide followed by this compound (30 g/m²).

    • This compound/Etoposide/Cyclophosphamide: A non-TBI regimen consisting of this compound, Etoposide, and Cyclophosphamide.

  • Busulfan-based Regimens:

    • Busulfan/Cyclophosphamide (Bu/Cy): A standard myeloablative regimen.

    • Thiotepa/Busulfan/Fludarabine (TBF): A myeloablative conditioning regimen.

  • Melphalan-based Regimens:

    • Fludarabine/Melphalan (FM): Fludarabine (30 mg/m² on days -7 to -3) combined with Melphalan (140 mg/m² on day -1).

    • Fludarabine/Cyclophosphamide/Melphalan (FC-Mel): Fludarabine and Cyclophosphamide followed by Melphalan (110 mg/m²).

Toxicity and Adverse Event Grading

Common Terminology Criteria for Adverse Events (CTCAE): The CTCAE, developed by the National Cancer Institute, provides a standardized system for grading the severity of adverse events.

  • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

  • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Grade 5: Death related to the adverse event.

Graft-versus-Host Disease (GVHD) Grading: GVHD is a major complication of allogeneic HSCT and is graded based on the severity of involvement of the skin, liver, and gastrointestinal tract.

  • Acute GVHD (aGVHD): Typically graded on a scale of I to IV based on the extent and severity of organ involvement.

  • Chronic GVHD (cGVHD): Assessed as mild, moderate, or severe based on the number of organs involved and the severity of symptoms.

The workflow for assessing toxicity in a clinical trial setting is a systematic process.

experimental_workflow cluster_pre_transplant Pre-Transplant Phase cluster_conditioning Conditioning & Transplant cluster_post_transplant Post-Transplant Monitoring PatientScreening Patient Screening & Informed Consent BaselineAssessment Baseline Assessment (Organ Function, etc.) PatientScreening->BaselineAssessment Conditioning Administration of Conditioning Regimen BaselineAssessment->Conditioning HSCT Hematopoietic Stem Cell Infusion Conditioning->HSCT ToxicityMonitoring Daily Monitoring for Adverse Events HSCT->ToxicityMonitoring Grading Grading of Toxicities (CTCAE, GVHD Criteria) ToxicityMonitoring->Grading DataCollection Systematic Data Collection Grading->DataCollection Analysis Analysis DataCollection->Analysis Reporting Reporting DataCollection->Reporting dna_damage_response cluster_agents Alkylating Agents This compound This compound DNADamage DNA Alkylation (Adducts, Cross-links) This compound->DNADamage Busulfan Busulfan Busulfan->DNADamage Melphalan Melphalan Melphalan->DNADamage Cyclophosphamide Cyclophosphamide Cyclophosphamide->DNADamage DDR DNA Damage Response (ATM, p53 activation) DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis DNARepair DNA Repair Pathways (BER, NER, HR, etc.) DDR->DNARepair CellCycleArrest->Apoptosis DNARepair->DNADamage Repair

References

Independent Verification of Treosulfan's DNA Alkylation Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Treosulfan's DNA alkylation mechanism with the well-established alkylating agent Busulfan. It includes supporting experimental data, detailed methodologies for key verification experiments, and visualizations to elucidate complex pathways and workflows.

This compound's Mechanism of Action: A Two-Step Activation Pathway

This compound is a prodrug that, unlike many other alkylating agents, does not require enzymatic activation.[1] Upon administration, it undergoes a spontaneous, non-enzymatic conversion in the aqueous environment of the bloodstream and tissues to form active epoxide metabolites.[1] This conversion is a two-step process:

  • Formation of a Monoepoxide Intermediate: this compound first converts to a monoepoxide derivative, (2S,3S)-1,2-epoxybutane-3,4-diol 4-methanesulfonate (EBDM).

  • Generation of the Diepoxide: Subsequently, EBDM is further converted to the bifunctional alkylating agent, L-diepoxybutane (DEB).

These highly reactive epoxide metabolites, particularly DEB, are the primary mediators of this compound's cytotoxic effects. They readily react with nucleophilic sites on the DNA, primarily at the N7 position of guanine (B1146940) bases, to form covalent adducts.[2] This process leads to the formation of both mono-adducts and, due to the bifunctional nature of DEB, inter- and intra-strand DNA cross-links.[1][2] These cross-links are critical lesions that disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Studies have shown that in cell cultures, these DNA cross-links form slowly, reaching a peak at approximately 24 hours post-treatment with this compound.

Comparative Analysis of DNA Alkylation: this compound vs. Busulfan

While both this compound and Busulfan are bifunctional alkylating agents that induce cytotoxicity through DNA damage, their mechanisms and the resulting adduct profiles differ. Busulfan directly alkylates DNA, leading to the formation of various adducts. A key study by Romano et al. (2023) using a sensitive DNA adductomics approach has provided quantitative data on Busulfan-DNA adducts in patients undergoing therapy. This data can serve as a benchmark for understanding the extent of DNA alkylation by this class of drugs.

Alkylating AgentAdduct TypeAdduct Level (adducts/10^6 nucleotides)Experimental SystemReference
Busulfan N7G-Bu-N7G (interstrand cross-link)0.38 - 2.02Blood DNA from patientsRomano et al., 2023
Busulfan N7G-Bu-OH (mono-adduct)12.8 - 28.2Blood DNA from patientsRomano et al., 2023

Experimental Protocols for Verification

Independent verification of this compound's DNA alkylating activity can be achieved through various established experimental techniques. Below are detailed methodologies for two key assays: the Comet Assay for assessing DNA damage and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the specific identification and quantification of DNA adducts.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To qualitatively and quantitatively assess DNA damage induced by this compound's active metabolites.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., K562 leukemia cells) to 70-80% confluency.

    • Expose the cells to varying concentrations of activated this compound (pre-incubated at 37°C to generate epoxides) or its isolated metabolites (EBDM, DEB) for a defined period (e.g., 2, 6, 24 hours). Include a negative control (untreated cells) and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding:

    • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the tank and wash them gently three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.

    • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide and incubate for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment, which are indicative of the extent of DNA damage.

HPLC-MS/MS for DNA Adduct Quantification

This method allows for the highly specific and sensitive detection and quantification of this compound-DNA adducts.

Objective: To identify and quantify the specific DNA adducts formed by this compound's metabolites.

Methodology:

  • DNA Isolation and Hydrolysis:

    • Treat cells with activated this compound as described for the Comet Assay.

    • Isolate genomic DNA using a standard DNA extraction kit.

    • Hydrolyze the DNA to individual nucleosides or nucleobases using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) or by acid hydrolysis (e.g., formic acid).

  • Sample Preparation:

    • Remove proteins from the hydrolyzed DNA sample by precipitation (e.g., with cold ethanol (B145695) or by ultrafiltration).

    • Dry the supernatant containing the nucleosides/nucleobases under a vacuum.

    • Reconstitute the sample in a mobile phase-compatible solvent.

  • HPLC Separation:

    • Inject the sample into a reverse-phase HPLC system.

    • Separate the different nucleosides and adducts using a C18 column and a gradient elution program. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry Detection and Quantification:

    • Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Develop specific MRM transitions for the expected this compound-guanine adducts (mono-adduct and cross-link).

    • Quantify the adducts by comparing their peak areas to those of a standard curve generated using synthesized adduct standards.

    • Normalize the adduct levels to the amount of unmodified guanine in the sample.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Treosulfan_Mechanism cluster_activation Non-Enzymatic Activation cluster_dna_damage DNA Alkylation and Damage This compound This compound (Prodrug) EBDM Monoepoxide Intermediate (EBDM) This compound->EBDM Spontaneous Conversion DEB L-Diepoxybutane (Active Metabolite) EBDM->DEB DNA Cellular DNA DEB->DNA Alkylation of Guanine (N7) Mono_Adduct Mono-Adducts DNA->Mono_Adduct Cross_Link Inter/Intra-strand Cross-links DNA->Cross_Link Replication_Transcription_Block Replication & Transcription Block Mono_Adduct->Replication_Transcription_Block Cross_Link->Replication_Transcription_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Transcription_Block->Apoptosis Comet_Assay_Workflow start Cell Treatment with Activated this compound embedding Cell Embedding in Low Melting Point Agarose start->embedding lysis Lysis to Remove Proteins and Membranes embedding->lysis unwinding Alkaline Unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization and Staining electrophoresis->neutralization visualization Fluorescence Microscopy and Image Analysis neutralization->visualization end Quantification of DNA Damage visualization->end HPLC_MS_Workflow start DNA Isolation from This compound-Treated Cells hydrolysis Enzymatic or Acid Hydrolysis of DNA start->hydrolysis preparation Sample Cleanup and Concentration hydrolysis->preparation hplc HPLC Separation of Nucleosides and Adducts preparation->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms quantification Quantification of Specific This compound-DNA Adducts ms->quantification end Data Analysis and Normalization quantification->end

References

Safety Operating Guide

Treosulfan: A Comprehensive Guide to Safe Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Treosulfan, a cytotoxic alkylating agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Safety and Handling Principles

This compound is classified as a hazardous drug and must be handled with appropriate precautions. All waste generated from procedures involving this compound, including unused product, contaminated labware, and personal protective equipment (PPE), is considered hazardous waste. The primary methods for disposal are chemical inactivation followed by incineration, or direct disposal via a licensed hazardous waste management service.

Personal Protective Equipment (PPE)

When handling this compound in any form (powder or solution) and its associated waste, the following minimum PPE is mandatory:

PPE ComponentSpecification
Gloves Double-gloving with chemotherapy-rated gloves is required. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Gown A disposable, solid-front gown made of a low-permeability fabric. Gowns should be changed every 2-3 hours or immediately if contaminated.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.
Face Protection A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder form of this compound to prevent inhalation.

Disposal Workflow

The proper disposal of this compound waste involves a multi-step process to ensure safety and compliance with regulations. The following diagram illustrates the recommended workflow from the point of generation to final disposal.

Treosulfan_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Streams cluster_2 Containerization cluster_3 Interim Storage & Disposal A This compound Waste Generation (e.g., unused drug, contaminated vials, PPE) B Segregate Waste at Point of Generation A->B C Trace Contaminated Waste (e.g., gloves, gowns, empty vials) B->C D Bulk/Unused this compound (e.g., expired drug, gross contamination) B->D E Contaminated Sharps (e.g., needles, syringes) B->E F Place in Yellow Chemotherapy Waste Bags C->F G Place in Black Hazardous Waste Container D->G H Place in Yellow Chemotherapy Sharps Container E->H I Store in a Secure, Designated Area F->I G->I J Chemical Inactivation (for Bulk Waste - see protocol) G->J Recommended Procedure H->I K Arrange for Pickup by Licensed Hazardous Waste Contractor I->K J->G Post-Inactivation L Final Disposal (Incineration) K->L

Personal protective equipment for handling Treosulfan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Treosulfan

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound, a cytotoxic alkylating agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. This compound is classified as a hazardous drug and all handling and disposal must comply with applicable regulations for antineoplastic agents.[1][2]

Hazard Identification and Classification

This compound is categorized with the following hazards:

  • Acute toxicity, oral (Category 4)[3]

  • Skin corrosion/irritation (Category 2)[3]

  • Serious eye damage/eye irritation (Category 2A)[3]

  • Carcinogenicity (Category 1A)

  • Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)

  • May cause cancer (H350) and may cause damage to organs (H371).

Physical and Chemical Properties

A summary of the basic physical and chemical properties of this compound is provided below.

PropertyValue
Physical State Solid, white crystalline powder
Molecular Formula C₆H₁₄O₈S₂
Molecular Weight 278.30 g/mol
Melting Point 97-99° C
Solubility Soluble in Water for Injection, 0.45% or 0.9% Sodium Chloride Injection, or 5% Glucose Injection

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or contact with mucous membranes. The required level of protection depends on the specific handling procedure.

ScenarioRequired Personal Protective Equipment
Handling Solid Powder (Weighing, Aliquoting)Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.Skin Protection: Fire/flame resistant and impervious clothing, such as a disposable gown with elastic cuffs. Handle with chemical-impermeable gloves (double gloving recommended).Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. All manipulations should occur in a certified chemical fume hood or powder containment hood.
Preparing Solutions (Reconstitution, Dilution)Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.Skin Protection: Chemical-resistant lab coat and nitrile gloves.Engineering Controls: All procedures must be conducted in a certified chemical fume hood.
Administration/In-vivo Work Eye/Face Protection: Safety glasses.Skin Protection: Lab coat and nitrile gloves.Special Precautions: Avoid extravasation during intravenous administration. Pregnant personnel should be excluded from handling cytotoxic agents like this compound.

Operational and Disposal Plans

A strict operational plan is essential for safe handling and disposal. This compound is a cytotoxic drug and requires special handling and disposal procedures.

Step-by-Step Handling and Reconstitution Protocol
  • Preparation: Before handling, ensure the designated area, such as a chemical fume hood, is clean and prepared with disposable bench liners. Assemble all necessary materials, including the this compound vial(s), recommended solvent, and sterile syringes/needles.

  • Donning PPE: Put on all required PPE as specified in the table above for the relevant task.

  • Reconstitution:

    • This compound is supplied as a sterile, lyophilized powder in single-use vials.

    • Reconstitute the powder using an appropriate solvent such as Water for Injection, 0.45% or 0.9% Sodium Chloride Injection, or 5% Glucose Injection.

    • The final concentration in the reconstituted solution is typically 50 mg/mL.

    • Dissolve the powder by shaking the original glass container with the solvent.

  • Inspection: Visually inspect the reconstituted solution for any particulate matter or precipitation. Do not use the solution if a precipitate is present.

  • Administration: For intravenous use, administer as a two-hour infusion using a technique that avoids extravasation.

Accidental Release and Spill Management
  • Evacuation: Evacuate personnel from the affected area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the product from entering drains.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, pick up and arrange disposal without creating dust. Sweep or shovel the material into a suitable, closed container for disposal.

    • Clean the spill area thoroughly with soap and plenty of water.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, gowns, vials, bench liners) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, labeled hazardous waste container for liquids.

  • Final Disposal: Dispose of all contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations for antineoplastic agents.

Procedural Workflow for Safe Handling

The following diagram outlines the critical workflow for safely managing this compound in a laboratory setting.

Treosulfan_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase prep_area 1. Prepare Containment Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Solid this compound don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute administer 5. Administer / Use in Experiment reconstitute->administer decontaminate 6. Decontaminate Work Area administer->decontaminate dispose_waste 7. Segregate & Dispose Waste (Solid & Liquid) decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Treosulfan
Reactant of Route 2
Reactant of Route 2
Treosulfan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.